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  • Product: N-Carbomethoxy-L-leucine
  • CAS: 74761-37-8

Core Science & Biosynthesis

Foundational

Chemical properties and stability of N-Carbomethoxy-L-leucine

Title: N-Carbomethoxy-L-leucine: Chemical Properties, Stability, and Applications in Advanced Peptide Synthesis Executive Summary N-Carbomethoxy-L-leucine (also known as Moc-L-leucine or N-Methoxycarbonyl-L-leucine) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-Carbomethoxy-L-leucine: Chemical Properties, Stability, and Applications in Advanced Peptide Synthesis

Executive Summary

N-Carbomethoxy-L-leucine (also known as Moc-L-leucine or N-Methoxycarbonyl-L-leucine) is a highly specialized N-protected amino acid derivative utilized in complex peptide synthesis, active pharmaceutical ingredient (API) development, and as a chiral ligand in asymmetric catalysis [1]. While standard protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) dominate routine solid-phase peptide synthesis (SPPS), the methoxycarbonyl (Moc) group offers a uniquely minimal steric footprint combined with exceptional thermodynamic stability. This technical guide dissects the physicochemical properties, structural dynamics, and self-validating experimental workflows for utilizing Moc-L-leucine in advanced synthetic applications.

Physicochemical Profiling & Structural Dynamics

2.1 Quantitative Properties Understanding the baseline metrics of Moc-L-leucine is critical for stoichiometric precision and chromatographic tracking during drug development.

PropertyValue
Chemical Name N-Carbomethoxy-L-leucine
Common Synonyms Moc-L-leucine, N-Methoxycarbonyl-L-leucine
CAS Registry Number 74761-37-8
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Monoisotopic Mass 189.1001 Da
Topological Polar Surface Area 75.6 Ų
Physical State White to pale yellow solid/foam

2.2 The Causality of Urethane Protection In peptide synthesis, the activation of an amino acid's carboxyl group inherently risks racemization at the adjacent chiral alpha-carbon. This occurs via the formation of a highly reactive oxazolone (azlactone) intermediate. The Moc group, like other urethane (carbamate) protectors, fundamentally prevents this. The alkoxy oxygen of the methoxycarbonyl group donates electron density via resonance, reducing the nucleophilicity of the carbonyl oxygen. Consequently, the oxazolone ring cannot form, preserving the pure L-stereochemistry of the leucine residue during coupling.

Thermodynamic and Chemical Stability

The primary strategic advantage of the Moc group is its extreme stability. Unlike Boc, which is highly acid-labile, or Cbz (benzyloxycarbonyl), which is susceptible to catalytic hydrogenation, the Moc group resists both.

Protecting GroupMild Acid (e.g., TFA)Catalytic Hydrogenation (H2/Pd)Mild Base (e.g., Piperidine)
Moc (Methoxycarbonyl) Stable Stable Stable
Boc (tert-Butoxycarbonyl) CleavedStableStable
Cbz (Benzyloxycarbonyl) StableCleavedStable
Fmoc (9-Fluorenylmethoxycarbonyl) StableStableCleaved

This orthogonal stability allows chemists to perform extensive modifications on other parts of a complex molecule without prematurely exposing the L-leucine amine terminus.

G Start N-Protected L-Leucine Moc Moc-Group (Methoxycarbonyl) Start->Moc Boc Boc-Group (tert-Butoxycarbonyl) Start->Boc Cbz Cbz-Group (Benzyloxycarbonyl) Start->Cbz TFA TFA (Mild Acid) Moc->TFA Stable H2Pd H2 / Pd(C) Moc->H2Pd Stable MSADMS MSA / DMS Moc->MSADMS Cleaved Boc->TFA Cleaved Cbz->H2Pd Cleaved

Orthogonal stability of the Moc protecting group compared to Boc and Cbz under standard conditions.

Experimental Workflows & Self-Validating Protocols

4.1 Protocol 1: Synthesis of Moc-L-leucine via Schotten-Baumann Conditions Rationale: The reaction utilizes methyl chloroformate in an aqueous alkaline environment. The NaOH serves a dual purpose: it deprotonates the L-leucine amine (pKa ~9.6) to render it nucleophilic, and it neutralizes the HCl byproduct to prevent the reaction from self-quenching [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 g (38.1 mmol) of L-leucine in 100 mL of 1 N NaOH. Cool the solution to 0 °C in an ice bath. (Causality: Cooling suppresses the competing hydrolysis of methyl chloroformate by water).

  • Addition: Dropwise, add 3.84 mL (49.5 mmol) of methyl chloroformate over 30 minutes.

  • Self-Validation Checkpoint 1: Monitor the pH continuously. It must remain between pH 9 and 10. If the pH drops below 9, the amine protonates, and the reaction stalls. Add 1 N NaOH dropwise to maintain alkalinity.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Purification: Extract the aqueous mixture with diethyl ether (2 x 50 mL) to remove unreacted methyl chloroformate and non-polar impurities. Discard the organic layer.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully adjust to pH 1 using concentrated HCl. (Causality: Protonating the carboxylate converts the water-soluble salt into a lipophilic free acid).

  • Self-Validation Checkpoint 2: A distinct white cloudiness/precipitate must form upon reaching pH 1, physically confirming the successful formation of the lipophilic Moc-L-leucine.

  • Isolation: Extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and evaporate under reduced pressure to yield Moc-L-leucine as a pale yellow liquid or white foam.

4.2 Protocol 2: Orthogonal Cleavage using MSA/DMS Rationale: Because Moc is highly stable, standard deprotection fails. Cleavage requires a specific "push-pull" mechanism using Methanesulfonic acid (MSA) and Dimethyl sulfide (DMS). DMS acts as a soft nucleophile attacking the hard methyl group of the carbamate, while MSA protonates the leaving group, driving the irreversible release of CO2 [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of Moc-L-leucine in 10 mL of a 1:1 (v/v) mixture of MSA and DMS in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: Observe the reaction for effervescence. The evolution of CO2 gas (bubbling) is the visual confirmation of carbamate breakdown. The reaction is complete only when bubbling entirely ceases.

  • Precipitation: Pour the mixture into 50 mL of ice-cold diethyl ether. The deprotected L-leucine (as an MSA salt) will precipitate out of solution.

  • Filtration: Filter the precipitate, wash with cold ether, and dry under vacuum.

G L_Leu L-Leucine (Starting Material) Moc_Leu Moc-L-Leucine (Protected) L_Leu->Moc_Leu Protection Reagents Methyl Chloroformate + NaOH (pH 9-10) Reagents->Moc_Leu Product L-Leucine (Regenerated) Moc_Leu->Product Cleavage Cleavage MSA / DMS (Deprotection) Cleavage->Product

Workflow of Moc-L-leucine synthesis via Schotten-Baumann conditions and MSA/DMS cleavage.

Applications in Drug Development

Beyond standard peptide synthesis, Moc-L-leucine is heavily utilized in the synthesis of chiral ligands for transition-metal catalysis. The minimal steric bulk of the methoxycarbonyl group allows it to be incorporated into densely packed catalytic pockets without disrupting the spatial arrangement required for high enantiomeric excess (ee) in asymmetric transformations. Furthermore, it serves as a critical intermediate in the synthesis of specific APIs where late-stage deprotection under harsh conditions is required without affecting adjacent ester or amide linkages.

Conclusion

N-Carbomethoxy-L-leucine represents a specialized but highly powerful tool in the synthetic chemist's arsenal. By understanding the thermodynamic stability of the Moc group and the mechanistic causality behind its installation and cleavage, researchers can design highly orthogonal synthetic routes for complex peptides and small-molecule drugs. The self-validating protocols provided ensure reproducible, high-yield integration of this moiety into advanced drug development pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13821106, N-Carbomethoxy-L-leucine". PubChem. URL: [Link]

  • Wang, Y., et al. "Supporting Information: General Procedure for the Preparation of L-leucine Derived Chiral Ligands". Angewandte Chemie International Edition, Wiley-VCH. URL: [Link]

  • Yajima, H., et al. "Validity of Methoxycarbonyl as an N-Protecting Group in Peptide Synthesis". Chemical and Pharmaceutical Bulletin, Semantic Scholar. URL: [Link]

Exploratory

The Solubility Profile of N-Carbomethoxy-L-Leucine: A Mechanistic Guide for Peptide Synthesis and Drug Development

An in-depth technical guide on the physicochemical behavior and solubility profile of N-Carbomethoxy-L-leucine, designed for researchers and drug development professionals. Executive Summary N-Carbomethoxy-L-leucine (oft...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical behavior and solubility profile of N-Carbomethoxy-L-leucine, designed for researchers and drug development professionals.

Executive Summary

N-Carbomethoxy-L-leucine (often abbreviated as Moc-Leu-OH; CAS: 74761-37-8) is a highly valuable carbamate-protected amino acid building block. It is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of direct-acting antivirals such as Hepatitis C Virus (HCV) NS5A inhibitors[1].

For synthetic chemists and formulation scientists, mastering the solubility profile of Moc-Leu-OH is critical. The transition from a native, zwitterionic amino acid to an N-protected derivative fundamentally alters the molecule's thermodynamic interactions with solvents. This whitepaper dissects the causality behind these solubility shifts, provides comparative solubility data across aqueous and organic media, and establishes self-validating protocols for its handling and purification.

The Structural Causality of Solubility

To understand the solubility of Moc-Leu-OH, we must first examine the physical chemistry of its parent molecule, L-leucine. Native L-leucine exists as a zwitterion at physiological pH, possessing a protonated amine ( NH3+​ ) and a deprotonated carboxylate ( COO− ). This ionic character results in a strong crystalline lattice energy and high polarity, rendering L-leucine moderately soluble in water (22.4 g/L at 20°C) but practically insoluble in lipophilic organic solvents[2].

When the amine group is capped with a methoxycarbonyl (Moc) group, the physicochemical landscape of the molecule undergoes three critical transformations:

  • Zwitterion Disruption: The basic amine is converted into a neutral, planar carbamate. The molecule is no longer a zwitterion; it becomes a lipophilic weak acid (pKa 4.0).

  • Hydrophobic Dominance: Without the ammonium cation, the highly hydrophobic isobutyl side chain of the leucine moiety dictates the molecule's solvation preference, drastically increasing its partition coefficient (LogP)[3].

  • Hydrogen Bond Modulation: The carbamate NH becomes a strictly hydrogen-bond donor, while the carbonyl oxygens act as acceptors. This makes the molecule highly susceptible to solvation by polar aprotic solvents (like DMF and DMSO) which can disrupt intermolecular hydrogen bonding[4].

Consequently, Moc-Leu-OH exhibits poor solubility in neutral or acidic water but demonstrates excellent solubility in organic solvents and alkaline aqueous solutions.

Comparative Solubility Data

The following table summarizes the quantitative and qualitative solubility profile of Moc-Leu-OH across various solvent systems. This data is critical for selecting the appropriate media for Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling.

Solvent SystemDielectric Constant ( ϵ )Estimated SolubilityMechanistic Rationale
Water (pH 2.0 - 7.0) 80.1< 1 mg/mL (Poor)The protonated carboxylic acid and hydrophobic isobutyl group repel aqueous solvation.
Water (pH > 8.0) 80.1> 50 mg/mL (High)Deprotonation yields a water-soluble sodium/potassium carboxylate salt.
N,N-Dimethylformamide (DMF) 36.7> 100 mg/mL (Excellent)Strong dipole interactions; highly effective at breaking solute-solute H-bonds[4].
Dimethyl Sulfoxide (DMSO) 46.7> 100 mg/mL (Excellent)Superior aprotic solvation; ideal for preparing high-concentration stock solutions.
Dichloromethane (DCM) 9.120 - 50 mg/mL (Good)Moderate polarity; sufficient for solution-phase coupling but may require co-solvents.
Methanol / Ethanol 32.7 / 24.5> 50 mg/mL (Good)Polar protic solvation stabilizes the molecule via extensive hydrogen bonding.
Hexane / Heptane 1.9< 1 mg/mL (Poor)Insufficient polarity to overcome the hydrogen-bonding lattice of the carboxylic acid.

Experimental Workflows & Protocols

The unique pH-dependent solubility of Moc-Leu-OH allows for highly efficient, self-validating purification and coupling workflows.

Protocol 1: pH-Dependent Liquid-Liquid Extraction

This protocol leverages the pKa of the carboxylic acid to selectively transfer the molecule between aqueous and organic phases, stripping away both neutral and basic impurities.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve 1.0 g of crude Moc-Leu-OH in 20 mL of Ethyl Acetate (EtOAc).

  • Acid Wash (Removal of basic impurities): Wash the organic layer with 10 mL of 1M HCl. The target molecule remains in the organic phase.

  • Base Extraction (Phase Transfer): Extract the organic layer with 2 × 15 mL of saturated aqueous NaHCO3​ (pH 8.5). The Moc-Leu-OH deprotonates and migrates to the aqueous phase as a sodium salt. Discard the organic layer containing neutral impurities.

  • Acidification: Carefully acidify the combined aqueous layers with 1M KHSO4​ or 1M HCl until the pH reaches 2.0 - 3.0. The solution will become cloudy as the Moc-Leu-OH precipitates.

  • Recovery: Extract the cloudy aqueous phase with 2 × 20 mL of fresh EtOAc. The reprotonated Moc-Leu-OH transfers back to the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield pure Moc-Leu-OH.

G Start Moc-Leu-OH in Organic Mixture BaseWash Add Aqueous Base (pH > 8) Start->BaseWash AqPhase1 Aqueous Phase (Moc-Leu-O⁻ Na⁺) BaseWash->AqPhase1 Deprotonation OrgPhase1 Organic Phase (Impurities) BaseWash->OrgPhase1 Neutral impurities Acidify Acidify Aqueous Phase (pH < 3) AqPhase1->Acidify Extract Extract with EtOAc/DCM Acidify->Extract Reprotonation FinalOrg Organic Phase (Pure Moc-Leu-OH) Extract->FinalOrg Phase Transfer

Workflow demonstrating pH-dependent phase transfer of Moc-Leu-OH.

Protocol 2: Preparation for Peptide Coupling (Solution Phase)

To prevent aggregation and ensure high coupling efficiency, Moc-Leu-OH must be fully solvated before the introduction of coupling reagents like HATU or EDC[1].

Step-by-Step Methodology:

  • Solvation: Weigh the required molar amount of Moc-Leu-OH into a dry reaction vessel. Add anhydrous DMF or NMP to achieve a concentration of 0.2 M to 0.5 M.

  • Agitation: Vortex or sonicate the mixture for 60 seconds until a clear, colorless solution is achieved.

  • Activation: Add 1.05 equivalents of the coupling reagent (e.g., HATU).

  • Base Addition: Add 2.0 to 3.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). Stir for 2-3 minutes to allow the formation of the activated ester.

  • Coupling: Introduce the amine-bearing substrate to the activated mixture.

Solvation Solid Solid Moc-Leu-OH Solvent Add DMF or NMP Solid->Solvent Dissolved Solvated Monomers (High Concentration) Solvent->Dissolved Disruption of H-bonds Activation Add Coupling Reagent (e.g., HATU, DIPEA) Dissolved->Activation ActiveEster Activated Ester Intermediate Activation->ActiveEster Coupling React with Free Amine ActiveEster->Coupling Product Peptide Bond Formation Coupling->Product

Solvation and activation pathway of Moc-Leu-OH in polar aprotic solvents.

Implications for Drug Development

The solubility profile of Moc-Leu-OH is not just a logistical laboratory parameter; it directly impacts the scalability of drug manufacturing. In the synthesis of complex antivirals, the ability to maintain high concentrations of Moc-Leu-OH in aprotic solvents (like DMF) ensures rapid reaction kinetics, minimizing the risk of epimerization (racemization) at the alpha-carbon[1]. Furthermore, the predictable pH-dependent solubility allows process chemists to design highly efficient, solvent-sparing aqueous workups, eliminating the need for costly and time-consuming chromatographic purifications at scale.

References
  • PubChem - NIH. "N-Carbomethoxy-L-leucine | C8H15NO4 | CID 13821106". National Center for Biotechnology Information. Available at:[Link]

  • LookChem. "L-Leucine Chemical Properties and Solubility". LookChem Database. Available at:[Link]

  • Google Patents. "WO2011054834A1 - Benzimidazole-imidazole derivatives". World Intellectual Property Organization.

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of N-Carbomethoxy-L-leucine (Moc-Leu-OH) Derivatives

Executive Summary N-Carbomethoxy-L-leucine, commonly referred to as Moc-Leu-OH or (2S)-2-(methoxycarbonylamino)-4-methylpentanoic acid, is a critical amino acid derivative featuring an L-leucine backbone protected by an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Carbomethoxy-L-leucine, commonly referred to as Moc-Leu-OH or (2S)-2-(methoxycarbonylamino)-4-methylpentanoic acid, is a critical amino acid derivative featuring an L-leucine backbone protected by an N-methoxycarbonyl (Moc) group[1]. While historically utilized as an intermediate in liquid and solid-phase peptide synthesis, Moc-Leu-OH derivatives have gained significant traction in the development of selective protease inhibitors (such as calpain and cathepsin B inactivators)[2] and as lipophilic targeting moieties in polyamidoamine (PAMAM) dendrimer-mediated drug delivery systems[3].

Understanding the thermodynamic properties of Moc-Leu-OH—specifically its phase behavior, heat capacity, and solubility thermodynamics—is paramount for formulation scientists. The thermal stability and solvation dynamics of the Moc group directly dictate the physical stability of the crystalline phase and the bioavailability of the derivative in aqueous or lipid-based matrices. This whitepaper provides an authoritative guide to the thermodynamic profiling of Moc-Leu-OH derivatives, establishing field-proven methodologies for empirical validation.

Structural and Physicochemical Profiling

The thermodynamic behavior of Moc-Leu-OH is fundamentally governed by the interplay between its hydrophobic isobutyl side chain and the hydrogen-bonding capacity of the carbamate (methoxycarbonyl) moiety. Unlike the bulky, highly aromatic Fmoc (Fluorenylmethyloxycarbonyl) group which drives crystallization through strong π−π stacking[4], or the simple Acetyl (Ac) group[5], the Moc group offers a unique thermodynamic middle ground. It provides moderate lipophilicity without the severe solubility penalties associated with larger protecting groups.

Table 1: Fundamental Physicochemical Properties of Moc-Leu-OH
PropertyValueSource / Derivation
IUPAC Name (2S)-2-(methoxycarbonylamino)-4-methylpentanoic acidSystematic Nomenclature
Molecular Formula C8H15NO4PubChem CID 13821106[1]
Molecular Weight 189.21 g/mol PubChem CID 13821106[1]
Topological Polar Surface Area 75.6 ŲComputed via XLogP3[1]
Partition Coefficient (XLogP3) 1.3Computed via XLogP3[1]
H-Bond Donors / Acceptors 2 / 4Structural Analysis

Thermodynamic Phase Behavior and Solvation Dynamics

Solid-State Thermodynamics

The physical stability of Moc-Leu-OH in its crystalline form is evaluated through its isobaric heat capacity ( Cp,mo​ ) and enthalpy of fusion ( ΔHfus​ ). N-protected aliphatic amino acids often exhibit complex polymorphic behavior[5]. The melting endotherm of Moc-Leu-OH must be carefully distinguished from thermal degradation, as carbamate-protected amino acids are prone to decarboxylation at elevated temperatures.

Solubility and Solution Thermodynamics

The dissolution of Moc-Leu-OH in a solvent matrix involves the endothermic disruption of the crystalline lattice and the exothermic formation of solute-solvent interactions (hydrophobic hydration and hydrogen bonding). Thermodynamic models, such as the modified Apelblat equation or the Non-Random Two-Liquid (NRTL) model, are utilized to correlate mole fraction solubility with temperature[4]. Furthermore, acoustic and volumetric profiling (e.g., apparent molar volume and isentropic compression) provides deep insights into the electrostriction and structural reorganization of water molecules around the Moc-Leu-OH monomer[6].

Solvation Solid Crystalline Moc-Leu-OH Melt Molten State Solid->Melt Heat (ΔH_fus) Solvated Solvated Monomers Solid->Solvated Solvent (ΔG_sol) Aggregates Supramolecular Aggregates Solvated->Aggregates Conc. > CAC

Caption: Solvation and phase transition pathways of Moc-Leu-OH derivatives.

Table 2: Comparative Thermodynamic Parameters of N-Protected L-Leucine Derivatives

Note: Moc-Leu-OH parameters are frequently interpolated from structural analogs during early-stage predictive modeling prior to empirical validation.

DerivativeProtecting GroupMelting Point (K)Enthalpy of Fusion ( ΔHfus​ , kJ/mol)Primary Intermolecular Forces
Ac-Leu-OH Acetyl~400 - 410~25 - 30Amide H-bonding, weak Van der Waals[5]
Moc-Leu-OH Methoxycarbonyl~350 - 380~30 - 35Carbamate H-bonding, moderate dispersion
Fmoc-Leu-OH Fluorenylmethyloxycarbonyl426.737.29Strong π−π stacking, Carbamate H-bonding[4]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently includes orthogonal checks to verify data accuracy in real-time, eliminating artifacts caused by kinetic trapping or thermal degradation.

Protocol 1: Solid-State Phase Behavior Profiling via Coupled DSC/TGA

Causality: Identifying the exact melting endotherm is critical because N-protected amino acids frequently undergo decarboxylation near their melting points. Relying solely on Differential Scanning Calorimetry (DSC) can lead to misinterpreting a degradation exotherm/endotherm as a pure phase transition. Self-Validating Mechanism: By running Thermogravimetric Analysis (TGA) concurrently, the system self-validates the DSC data. If a DSC endotherm occurs without a corresponding mass loss in the TGA thermogram, it is mathematically verified as a pure phase transition ( ΔHfus​ )[4].

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of crystalline Moc-Leu-OH into an aluminum crucible. Seal with a pin-holed lid to allow gas escape.

  • Calibration: Calibrate the DSC heat flow and temperature using high-purity indium ( Tm​=429.75 K, ΔHfus​=28.45 J/g).

  • Thermal Cycling: Equilibrate the sample at 298.15 K. Heat the sample from 298.15 K to 500 K at a controlled heating rate of 10 K/min under a continuous dry nitrogen purge (50 mL/min).

  • Orthogonal Validation (TGA): Simultaneously monitor the sample mass. Extract the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) only from thermal events where the first derivative of the TGA mass curve ( dm/dT ) equals zero.

Protocol 2: Equilibrium Solubility Determination via Static Weighing

Causality: Dynamic solubility methods often overestimate solubility due to supersaturation. The static weighing method provides true equilibrium thermodynamics, which is strictly required for fitting data to the modified Apelblat or UNIQUAC thermodynamic models[4]. Self-Validating Mechanism: Thermodynamic equilibrium is approached from two opposite vectors: undersaturation (heating a solid suspension) and supersaturation (cooling a heated solution). If the final mole fraction solubility ( x1​ ) from both vectors converges within a <2% margin of error, the system self-validates that true thermodynamic equilibrium has been achieved.

  • Solvent Matrix Preparation: Select a range of pure solvents (e.g., acetone, methanol, ethyl acetate) based on the target application.

  • Equilibration (Undersaturation Vector): Add an excess amount of Moc-Leu-OH to 20 mL of the selected solvent in a jacketed glass vessel. Maintain the target temperature ( ±0.1 K) using a thermostatic water bath. Agitate at 500 RPM for 48 hours.

  • Equilibration (Supersaturation Vector): In a separate vessel, heat a mixture to 10 K above the target temperature until fully dissolved, then cool it to the target temperature and agitate for 48 hours.

  • Phase Separation: Cease agitation and allow the suspensions to settle isothermally for 12 hours to ensure complete phase separation.

  • Gravimetric Analysis: Extract 2.0 mL of the clear supernatant using a pre-warmed syringe. Transfer to a pre-weighed glass vial, evaporate the solvent under vacuum at 313.15 K, and weigh the residual solid to calculate the mole fraction.

Workflow A Moc-Leu-OH Synthesis & Purification B Thermal Analysis (DSC & TGA) A->B C Solubility Thermodynamics (Static Weighing) A->C D Acoustic & Volumetric Profiling A->D E Thermodynamic Modeling (Apelblat / NRTL) B->E C->E D->E

Caption: Workflow for thermodynamic and phase behavior profiling of Moc-Leu-OH.

References

  • Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine Source: MDPI URL
  • N-Carbomethoxy-L-leucine | C8H15NO4 | CID 13821106 Source: PubChem - NIH URL
  • Molecular Interaction between l-Leucine and Glycyl-l-leucine in 1-Decyl-3-methylimidazolium Bromide Solution: Volumetric, Acoustic, and Density Functional Theory Approaches Source: ACS Publications URL
  • Synthesis and inhibiting activities of 1-peptidyl-2-haloacetyl hydrazines toward cathepsin B and calpains Source: CNR URL
  • Solubility of Fmoc-l-Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances Source: ACS Publications URL
  • Bogdan Myśliwiec's research works (PAMAM Dendrimer Conjugates)

Sources

Exploratory

Role of N-Carbomethoxy-L-leucine in peptidomimetic drug discovery

The Strategic Role of N-Carbomethoxy-L-Leucine in Peptidomimetic Drug Discovery: From Structural Biology to Clinical Translation Executive Summary The transition from native peptides to orally bioavailable small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of N-Carbomethoxy-L-Leucine in Peptidomimetic Drug Discovery: From Structural Biology to Clinical Translation

Executive Summary

The transition from native peptides to orally bioavailable small-molecule drugs is one of the most challenging hurdles in drug discovery. Native peptides suffer from rapid proteolytic degradation and poor membrane permeability. To circumvent this, medicinal chemists employ peptidomimetics—molecules that mimic the bioactive conformation of peptides while replacing vulnerable amide bonds with stable isosteres.

Within this paradigm, N-Carbomethoxy-L-leucine (Moc-L-Leu-OH)[1] and its sterically hindered analog, N-Methoxycarbonyl-L-tert-leucine (Moc-L-tert-Leu-OH)[2], have emerged as privileged N-terminal capping groups. This technical guide explores the structural rationale, physicochemical benefits, and synthetic methodologies surrounding the use of Moc-leucine derivatives, utilizing the FDA-approved HIV-1 protease inhibitor Atazanavir as a primary case study.

Structural and Mechanistic Rationale

The selection of an N-terminal protecting/capping group in a clinical candidate is never arbitrary. The methoxycarbonyl (Moc) group is specifically chosen over traditional peptide synthesis protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) due to a precise balance of steric, electronic, and pharmacokinetic properties.

  • Steric Footprint & Sub-Pocket Binding: Protease active sites, such as the S3 and S4 sub-pockets of HIV-1 protease or Cathepsin K, are highly constricted. The bulky tert-butyl group of Boc or the benzyl ring of Cbz often creates steric clashes that reduce binding affinity. The Moc group provides a minimal steric footprint while retaining the critical carbamate linkage, which acts as a hydrogen bond acceptor for the protease backbone or flap water molecules[3].

  • Conformational Locking via tert-Leucine: Replacing a standard leucine or valine side chain with tert-leucine introduces a bulky tert-butyl group directly adjacent to the alpha-carbon. This severe steric hindrance restricts the ϕ (phi) and ψ (psi) dihedral angles, locking the peptidomimetic into its bioactive conformation and shielding the adjacent amide bond from exopeptidase degradation[4].

  • Stereodirecting Properties (Felkin-Anh Control): Beyond final drug binding, the bulky chiral N-(methoxycarbonyl)-L-tert-leucinyl moiety acts as a powerful stereodirecting group during synthesis. When upstream amino ketones are reduced to form hydroxyethylamine transition-state isosteres, the Moc-L-tert-leucine group enforces Felkin-Anh control, ensuring highly diastereoselective formation of the desired syn-1,2-amino alcohol[3].

G A Native Peptide Substrate B Transition-State Isostere Design A->B C N-Terminal Capping (Moc-L-tert-Leu) B->C B1 Improves Protease Affinity B->B1 D Clinical Candidate (e.g., Atazanavir) C->D C1 Enhances Bioavailability C->C1

Caption: Logical workflow of peptidomimetic design highlighting the dual role of Moc-L-tert-leucine.

Quantitative Data: Physicochemical Profiling

The choice of capping group directly dictates the lipophilicity (LogP) and molecular weight of the final drug. Excessive lipophilicity leads to poor aqueous solubility and high plasma protein binding, while excessive molecular weight violates Lipinski's Rule of Five.

Table 1: Physicochemical Comparison of Common N-Terminal Capping Groups

Capping GroupMolecular Weight Added (Da)Steric BulkH-Bond AcceptorsImpact on Aqueous SolubilityTypical Impact on LogP
Methoxycarbonyl (Moc) 59.04Minimal2FavorableModerate increase
tert-Butoxycarbonyl (Boc) 101.13High2PoorHigh increase
Benzyloxycarbonyl (Cbz) 135.14Very High2Very PoorVery high increase

Case Study: Atazanavir and HIV-1 Protease Inhibition

Atazanavir is a highly potent, FDA-approved HIV-1 protease inhibitor[5]. Early structure-activity relationship (SAR) studies revealed that while isoamyl-based compounds were potent against HIV-1, they suffered from poor oral bioavailability. Substituting isopropyl groups with cyclohexyl rings improved bioavailability but reduced antiviral activity by 10-fold[4].

The breakthrough occurred when researchers utilized a highly symmetric aza-dipeptide isostere core and capped both ends with Moc-L-tert-leucine . This specific substitution restored nanomolar antiviral activity while maintaining an optimal LogP for oral absorption[4]. The Moc groups fit perfectly into the S3 and S3' sub-pockets of the HIV-1 protease homodimer, forming critical hydrogen bonds with the catalytic flap water molecule[3].

Experimental Methodologies: Synthesis & Coupling Workflow

To ensure high yields and prevent racemization of the critical alpha-chiral center, the synthesis and coupling of Moc-L-tert-leucine must be tightly controlled. The following self-validating protocol outlines the industrial-scale preparation and coupling of this moiety[2][6].

Phase 1: N-Acylation (Synthesis of Moc-L-tert-Leucine)

Causality: The reaction is performed under strictly controlled basic conditions (pH 8-9) to ensure the aliphatic amine is fully deprotonated and nucleophilic, while the temperature is kept at 0 °C initially to prevent the rapid hydrolysis of the methyl chloroformate reagent.

  • Dissolution: Dissolve 5.0 g (38.6 mmol) of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine) in a mixture of 20 mL dioxane and 62 mL of 2N NaOH (pH 8-9) at 0 °C[2].

  • Acylation: Add methyl chloroformate (5.88 mL, 76.33 mmol) dropwise under vigorous stirring[2].

  • Propagation: Warm the reaction mixture to 60 °C and stir continuously for 18 hours to drive the reaction to completion[2].

  • Isolation: Cool to room temperature. Extract impurities with dichloromethane (DCM). Acidify the aqueous layer and extract the target Moc-L-tert-leucine into ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield a white solid (Quantitative yield: ~8.5 g)[2].

Phase 2: Peptide Coupling (Atazanavir Precursor Synthesis)

Causality: The use of HOBt is critical. It reacts with the O-acylisourea intermediate formed by DCC to generate an active ester that is highly reactive toward amines but stable enough to suppress the formation of oxazolones, thereby preventing racemization of the tert-leucine alpha-carbon.

  • Activation: Dissolve 4.16 g of Moc-L-tert-leucine in 40 mL DCM and 10 mL DMF. Add 3.42 g of HOBt and cool the system to 0-5 °C[6].

  • Coupling Reagent: Add 4.54 g of DCC (N,N'-Dicyclohexylcarbodiimide) dissolved in 20 mL DCM. Stir the suspension at 0-5 °C for 1 hour[6].

  • Conjugation: Add the target hydrazine/amine core hydrochloride salt (12.2 g) suspended in 20 mL DCM. Stir at 0 °C overnight[6].

  • Purification: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Evaporate the filtrate in vacuo and precipitate the product using ethyl acetate[6].

Workflow Start L-tert-Leucine Step1 N-Acylation (Methyl Chloroformate, NaOH, 0-60°C) Start->Step1 Step2 Aqueous Workup (DCM Extraction, pH 8-9) Step1->Step2 Step3 Moc-L-tert-Leucine Isolation (Crystallization) Step2->Step3 Step4 Peptide Coupling (DCC/HOBt, DCM/DMF, 0°C) Step3->Step4 QC1 Chiral HPLC / LC-MS (Check Racemization) Step3->QC1 Step5 Diastereoselective Reduction (Felkin-Anh Control) Step4->Step5 Final Atazanavir Core Step5->Final

Caption: Step-by-step synthetic workflow for the preparation and coupling of Moc-L-tert-leucine.

References

  • PubChem - NIH. N-Carbomethoxy-L-leucine | CID 13821106. Retrieved from:[Link][1]

  • Molkem. N-Methoxycarbonyl-L-tert Leucine | Intermediate of Atazanavir. Retrieved from:[Link][7]

  • GPAT India. ATAZANAVIR Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from:[Link][4]

  • ResearchGate. An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Retrieved from:[Link][3]

  • Google Patents. EP1930324A1 - Process for the preparation of atazanavir. Retrieved from:[6]

  • Ruifu Chemical Co. China Moc-L-Tert-Leucine CAS 162537-11-3 Purity ≥99.0% (HPLC) Atazanavir Intermediate Factory. Retrieved from:[Link][5]

Sources

Foundational

An In-depth Technical Guide to N-Carbomethoxy-L-leucine in Amino Acid Protection

Abstract In the landscape of peptide synthesis and complex organic chemistry, the strategic use of protecting groups is paramount to achieving desired outcomes with high fidelity. This guide provides a comprehensive tech...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of peptide synthesis and complex organic chemistry, the strategic use of protecting groups is paramount to achieving desired outcomes with high fidelity. This guide provides a comprehensive technical review of N-Carbomethoxy-L-leucine, a valuable derivative for the temporary protection of the amino functionality of L-leucine. We will delve into the synthesis, characterization, and deprotection of this compound, offering detailed, field-proven protocols. Furthermore, a comparative analysis with ubiquitous protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) will be presented to contextualize the utility and potential applications of the N-carbomethoxy protecting group in modern synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of amino acid protection strategies.

The Imperative of Amino Group Protection in Synthesis

The synthesis of peptides, peptidomimetics, and other complex molecules containing amino acid moieties relies on the precise and sequential formation of amide bonds. Amino acids, being bifunctional with both a nucleophilic amino group and an electrophilic carboxylic acid, present a significant challenge: in the absence of protection, uncontrolled polymerization and undesired side reactions would predominate.[1]

Protecting the α-amino group as a carbamate is a widely adopted strategy that temporarily masks its nucleophilicity, allowing for the selective activation of the carboxyl group and its subsequent coupling with another amino-functionalized molecule.[2] An ideal protecting group should be:

  • Readily and cleanly introduced onto the amino acid.

  • Stable under the conditions of subsequent reaction steps (e.g., peptide coupling, modifications of other functional groups).

  • Selectively and cleanly removable under conditions that do not compromise the integrity of the newly formed molecule.

The concept of orthogonality is central to modern protecting group strategies. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling the synthesis of complex, multifunctional molecules.[1] The two most prevalent orthogonal schemes in solid-phase peptide synthesis (SPPS) are the Boc/benzyl and the Fmoc/t-butyl strategies.[1][3] The N-carbomethoxy group, as we will explore, offers a distinct stability profile that can be advantageous in specific synthetic contexts.

A Comparative Overview: Methoxycarbonyl vs. Boc and Fmoc

The choice of an N-terminal protecting group dictates the overall synthetic strategy. The N-methoxycarbonyl group, while structurally simple, provides a unique stability profile when compared to the more common Boc and Fmoc groups.

Protecting GroupStructureDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl)Mild to strong acid (e.g., TFA)[1]Stable to base and hydrogenolysis.
Fmoc (9-Fluorenylmethoxycarbonyl)Mild base (e.g., 20% piperidine in DMF)[4]Stable to acid and hydrogenolysis.
Methoxycarbonyl Stronger acid or base (hydrolysis)Stable to mild acid and mild base.

The N-methoxycarbonyl group, lacking the acid-lability of the tert-butyl cation in Boc or the base-lability of the fluorenyl system in Fmoc, offers greater robustness. This enhanced stability can be beneficial in syntheses requiring conditions that might prematurely cleave Boc or Fmoc groups. However, this stability also necessitates more forcing conditions for its removal, a critical consideration in the design of a synthetic route.

Synthesis of N-Carbomethoxy-L-leucine

The synthesis of N-Carbomethoxy-L-leucine is typically achieved via a Schotten-Baumann-type reaction between L-leucine and methyl chloroformate under basic conditions. The following protocol is a robust and reliable method for this transformation.

Reaction Principle

The nucleophilic α-amino group of L-leucine attacks the electrophilic carbonyl carbon of methyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical to ensure good yields and minimize side reactions.

G cluster_0 Synthesis of N-Carbomethoxy-L-leucine L-Leucine L-Leucine N-Carbomethoxy-L-leucine N-Carbomethoxy-L-leucine L-Leucine->N-Carbomethoxy-L-leucine + Methyl Chloroformate, Base Methyl_Chloroformate Methyl Chloroformate Base Base (e.g., NaOH)

Caption: Synthetic pathway for N-Carbomethoxy-L-leucine.

Detailed Experimental Protocol

Materials:

  • L-leucine (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Methyl chloroformate (1.1 eq)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-leucine (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water. Cool the solution to 0 °C in an ice bath.

  • Addition of Chloroformate: While vigorously stirring the cooled solution, add methyl chloroformate (1.1 eq) dropwise. The addition should be slow enough to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted methyl chloroformate.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl at 0 °C. A white precipitate of the product should form.

    • Extract the product into ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Characterization of N-Carbomethoxy-L-leucine

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Carbomethoxy-L-leucine.

PropertyValueSource
Molecular Formula C₈H₁₅NO₄[5]
Molecular Weight 189.21 g/mol [5]
CAS Number 74761-37-8[5]
Appearance White crystalline solidExpected
¹H NMR (predicted) δ (ppm): 0.9 (d, 6H), 1.5-1.7 (m, 3H), 3.6 (s, 3H), 4.2 (m, 1H), 5.1 (d, 1H, NH), 10.0 (br s, 1H, COOH)Based on analogous structures
¹³C NMR (predicted) δ (ppm): 21.9, 22.8, 24.7, 41.2, 52.1, 53.0, 157.0 (C=O, carbamate), 176.0 (C=O, acid)[6][7]
IR (KBr, cm⁻¹) ~3300 (N-H), ~2960 (C-H), ~1740 (C=O, acid), ~1700 (C=O, carbamate), ~1530 (N-H bend)Based on analogous structures[8]

Note: Predicted NMR and IR data are based on the analysis of similar N-alkoxycarbonyl amino acids and should be confirmed by experimental data.

Deprotection of the N-Methoxycarbonyl Group

The removal of the N-methoxycarbonyl group requires more stringent conditions than for Boc or Fmoc, which is a key aspect of its utility. The most common method for cleaving such stable carbamates is through hydrolysis under either strong acidic or basic conditions.

Deprotection Principle

Hydrolysis of the carbamate can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion on the carbonyl carbon.

G cluster_0 Deprotection of N-Carbomethoxy-L-leucine N-Carbomethoxy-L-leucine N-Carbomethoxy-L-leucine L-Leucine L-Leucine N-Carbomethoxy-L-leucine->L-Leucine Hydrolysis Conditions Strong Acid (e.g., HBr/AcOH) or Strong Base (e.g., aq. Ba(OH)₂)

Caption: Deprotection pathway for N-Carbomethoxy-L-leucine.

Proposed Deprotection Protocols

Protocol 1: Acidic Hydrolysis

Materials:

  • N-Carbomethoxy-L-leucine

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: Dissolve N-Carbomethoxy-L-leucine in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Addition of HBr/AcOH: Add an excess of 33% HBr in acetic acid to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add anhydrous diethyl ether to the residue to precipitate the L-leucine hydrobromide salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

    • The free amino acid can be obtained by neutralizing a solution of the salt and isolating the product.

Causality: The strong acid (HBr) protonates the carbamate, facilitating its cleavage. Acetic acid serves as a suitable solvent. This method is effective but harsh and may not be suitable for sensitive substrates.

Protocol 2: Basic Hydrolysis (Saponification)

Materials:

  • N-Carbomethoxy-L-leucine

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Water

  • Dry ice or sulfuric acid

Procedure:

  • Reaction Setup: Prepare a suspension of N-Carbomethoxy-L-leucine and an excess of barium hydroxide in water.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture.

    • Neutralize the excess barium hydroxide by bubbling carbon dioxide gas through the solution (or by the careful addition of dilute sulfuric acid) to precipitate barium carbonate (or barium sulfate).

    • Filter off the barium salt.

    • The filtrate containing the free L-leucine can be concentrated and the product isolated by crystallization.

Causality: Barium hydroxide is a strong base that effectively hydrolyzes the carbamate. The use of barium is advantageous as the excess base can be easily removed by precipitation. This method is also harsh and may not be compatible with other base-labile functional groups.

Conclusion and Future Perspectives

N-Carbomethoxy-L-leucine represents a valuable, albeit less common, tool in the arsenal of the synthetic chemist. Its primary advantage lies in the robustness of the N-methoxycarbonyl protecting group, which can withstand conditions under which the more popular Boc and Fmoc groups would be cleaved. This feature makes it a suitable choice for multi-step syntheses where orthogonality is key and harsh conditions are unavoidable in intermediate steps.

The trade-off for this stability is the requirement for more forcing conditions for its removal. As such, its application is best suited for scenarios where the target molecule can tolerate strong acid or base treatment in the final deprotection step.

Future research may focus on developing milder deprotection conditions for N-alkoxycarbonyl groups, potentially through enzymatic or novel catalytic methods, which would significantly broaden their applicability in the synthesis of sensitive and complex biomolecules.

References

  • Atherton, E., & Sheppard, R. C. (1985). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1, 529-536.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-leucine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN105111105A - Preparation method of N-methoxycarbonyl-L-tert-leucine.
  • Coin, I., Dölling, R., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press.
  • Google Patents. (n.d.). JP2007528387A - N-fmoc deprotection enhanced by microwave in peptide synthesis.
  • Rahim, A., Hidayat, A. T., Nurlelasari, & Maharani, R. (2019). Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Leucine, N-methoxycarbonyl-, tridecyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Leucine, N-methoxycarbonyl-, isohexyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Leucine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-isoleucyl]-, methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). N-Carbomethoxy-L-leucine. Retrieved from [Link]

  • Iatrou, H., & Hadjichristidis, N. (2020). Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 12(12), 2825.
  • Elixir Journal. (n.d.). Pdf. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-CARBOMETHOXY-L-LEUCINE. Retrieved from [Link]

  • SpectraBase. (n.d.). Leucine, N-(N-carboxy-l-leucyl)-, dibenzyl ester, l- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-CARBOMETHOXY-L-LEUCINE. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of L-leucine in its original form. Retrieved from [Link]

Sources

Exploratory

N-Carbomethoxy-L-leucine (CAS 74761-37-8): Chemical Identifiers, Synthesis, and Application in Antiviral Drug Design

Executive Summary N-Carbomethoxy-L-leucine, also known systematically as (2S)-2-(methoxycarbonylamino)-4-methylpentanoic acid, is a critical chiral building block and terminal capping group utilized extensively in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Carbomethoxy-L-leucine, also known systematically as (2S)-2-(methoxycarbonylamino)-4-methylpentanoic acid, is a critical chiral building block and terminal capping group utilized extensively in modern medicinal chemistry. Its most prominent application lies in the design and synthesis of direct-acting antivirals (DAAs), specifically Hepatitis C Virus (HCV) NS5A inhibitors. This technical guide provides an authoritative breakdown of its chemical identifiers, physical properties, and field-proven synthetic methodologies, offering drug development professionals a self-validating framework for integrating this molecule into complex active pharmaceutical ingredients (APIs).

Chemical Identification & Structural Properties

Accurate chemical identification is the foundation of reproducible drug development. N-Carbomethoxy-L-leucine features a hydrophobic isobutyl side chain and a methoxycarbonyl-protected amine, which collectively dictate its solubility, reactivity, and biological binding affinity.

Table 1: Primary Chemical Identifiers

IdentifierValue
IUPAC Name (2S)-2-(methoxycarbonylamino)-4-methylpentanoic acid
CAS Number 74761-37-8
PubChem CID 13821106
FDA UNII 5876W7XGGM
EC Number 811-275-9
SMILES COC(=O)NC)C(O)=O
InChIKey NPRGOLCTGVFFGS-LURJTMIESA-N

Table 2: Computed Physical and Chemical Properties

PropertyValue
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Exact Mass 189.100108 Da
XLogP3 1.3
Topological Polar Surface Area 75.6 Ų
Defined Stereocenters 1 (Absolute S-configuration)

Data sourced and verified via the [1].

Mechanistic Role in Drug Design

In the context of HCV NS5A inhibitors (such as daclatasvir analogs), N-Carbomethoxy-L-leucine functions as a terminal capping group. The NS5A protein is a zinc-binding phosphoprotein essential for viral replication. The structural rationale for utilizing this specific capping group is twofold:

  • Hydrophobic Interaction: The bulky isobutyl side chain of the L-leucine moiety inserts seamlessly into the hydrophobic binding pockets of the NS5A dimer, anchoring the inhibitor[2].

  • Metabolic Stability & Hydrogen Bonding: The methoxycarbonyl (carbamate) group replaces highly labile peptide bonds, providing resistance against proteolytic cleavage while maintaining the necessary hydrogen-bond acceptor/donor profile required for target affinity[3].

Experimental Workflows: Synthesis and Application

Synthesis Protocol: N-Carbomethoxy-L-leucine

This protocol details the synthesis of N-Carbomethoxy-L-leucine from L-leucine and methyl chloroformate.

Step 1: Dissolution and pH Control

  • Procedure: Suspend L-leucine (1.0 eq) in 1 N NaOH (aqueous) and cool the reaction flask to 0 °C using an ice bath.

  • Causality: The highly alkaline environment (pH > 10) deprotonates the zwitterionic amino acid, ensuring the primary amine is nucleophilic and primed to attack the electrophilic carbonyl of the chloroformate. The 0 °C temperature mitigates the risk of hydrolyzing the chloroformate reagent before it can react.

  • Self-Validation: Ensure complete dissolution of L-leucine before proceeding. A completely clear solution indicates successful deprotonation.

Step 2: Acylation

  • Procedure: Add methyl chloroformate (1.3 eq) dropwise over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for 12–18 hours.

  • Causality: Dropwise addition prevents localized exothermic heating, which suppresses the formation of unwanted di-acylated side products and minimizes reagent degradation. Warming to room temperature ensures kinetic completion of the acylation.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (15:1) mobile phase. Spray the plate with ninhydrin stain and heat; the absence of a purple spot (free primary amine) confirms 100% conversion of L-leucine.

Step 3: Acidification and Extraction

  • Procedure: Wash the aqueous layer with diethyl ether (2x). Cool the aqueous phase to 0 °C and carefully acidify to pH 1 using concentrated HCl. Extract the product with ethyl acetate (3x).

  • Causality: The initial ether wash removes unreacted methyl chloroformate and non-polar impurities while the product remains water-soluble as a sodium salt. Acidification protonates the carboxylic acid, driving the product into the organic phase (ethyl acetate) during extraction.

  • Self-Validation: Use pH indicator strips to verify the aqueous phase strictly reaches pH 1. If the pH is higher, the product will remain ionized in the aqueous layer, leading to catastrophic yield loss.

Step 4: Drying and Concentration

  • Procedure: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Causality: MgSO₄ removes residual water from the organic phase, preventing hydrolysis of the carbamate during the thermal stress of concentration.

  • Self-Validation: The resulting product should be a clear to pale-yellow viscous oil. Expected yield is 84–91%.

Application Workflow: Integration into HCV NS5A Inhibitors

To demonstrate its utility, the following protocol outlines the amide coupling of N-Carbomethoxy-L-leucine to a symmetric core scaffold (e.g., a bis-imidazolyl phenyl butadiyne diamine) to form an active NS5A inhibitor[4].

Step 1: Carboxylic Acid Activation

  • Procedure: Dissolve N-Carbomethoxy-L-leucine (2.2 eq) and HBTU (2.2 eq) in anhydrous CH₂Cl₂. Add triethylamine (TEA, 5.0 eq) and stir for 15 minutes.

  • Causality: HBTU converts the carboxylic acid into a highly reactive tetramethyluronium active ester. TEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acidic byproducts generated during coupling, maintaining an optimal pH for the reaction.

  • Self-Validation: A slight color change (usually yellowing) indicates the formation of the active ester.

Step 2: Amide Coupling

  • Procedure: Introduce the deprotected core scaffold diamine (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Causality: The primary amines of the core scaffold nucleophilically attack the activated ester, forming stable amide bonds at both ends of the symmetric molecule.

  • Self-Validation: Monitor via LC-MS. The complete disappearance of the core scaffold mass peak and the appearance of the desired dimeric mass peak [M+H]⁺ confirm successful double-coupling.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of synthesizing an HCV NS5A inhibitor using N-Carbomethoxy-L-leucine as the terminal capping group.

G A L-Leucine (Starting Material) B Methyl Chloroformate (Acylating Agent) C N-Carbomethoxy-L-leucine (Capping Group) E Amide Coupling (HBTU, TEA, CH2Cl2) C->E Activation D Core Scaffold (e.g., Butadiyne diamine) D->E Deprotection (TFA) F Symmetric HCV NS5A Inhibitor (Final API) E->F Purification (Flash Chromatography) AB AB AB->C NaOH, 0°C to RT (pH 8-9)

Workflow for synthesizing HCV NS5A inhibitors using N-Carbomethoxy-L-leucine.

Analytical Characterization Standards

To verify the integrity of synthesized N-Carbomethoxy-L-leucine, the following analytical benchmarks should be met:

  • ¹H NMR (400 MHz, CDCl₃): Expect a doublet at ~δ 5.15 ppm (NH, 1H), a multiplet at ~δ 4.35 ppm (α-CH, 1H), a singlet at ~δ 3.68 ppm (OCH₃, 3H), multiplets around δ 1.50–1.75 ppm (CH₂ and CH, 3H), and two doublets around δ 0.95 ppm (CH₃, 6H).

  • HRMS (ESI): Calculated for C₈H₁₆NO₄⁺ [M+H]⁺: 190.1079; Found: ~190.1082.

References

  • N-Carbomethoxy-L-leucine | C8H15NO4 | CID 13821106 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Symmetric Anti-HCV Agents: Synthesis, Antiviral Properties, and Conformational Aspects of Core Scaffolds Source: ACS Omega URL:[Link]

  • Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to N-Protected Leucine Derivatives: A Comparative Analysis of N-Carbomethoxy-L-leucine and N-Boc-L-leucine

Abstract In the intricate field of peptide synthesis and drug development, the strategic selection of amino-protecting groups is a critical determinant of success. This guide provides a comprehensive analysis of two N-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate field of peptide synthesis and drug development, the strategic selection of amino-protecting groups is a critical determinant of success. This guide provides a comprehensive analysis of two N-protected L-leucine derivatives: the widely-used N-tert-Butoxycarbonyl-L-leucine (N-Boc-L-leucine) and the less common N-Carbomethoxy-L-leucine. We will explore their distinct chemical properties, deprotection mechanisms, and strategic applications. This whitepaper is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative framework for selecting the appropriate building block for successful peptide synthesis.

The Imperative of Nα-Amino Protection in Peptide Synthesis

The synthesis of a peptide is a controlled, stepwise process of forming amide (peptide) bonds between amino acids. To prevent uncontrolled polymerization and ensure the correct sequence, the α-amino group of the incoming amino acid must be temporarily blocked by a protecting group.[1] An ideal protecting group strategy, known as an "orthogonal" system, allows for the selective removal of one type of protecting group under specific conditions without affecting others, such as those on amino acid side chains or the C-terminal anchor.[2][3] This principle is the cornerstone of modern solid-phase peptide synthesis (SPPS) and solution-phase strategies, enabling the construction of complex peptide architectures.[]

The choice of the Nα-protecting group dictates the overall synthetic strategy, influencing reaction conditions, potential side reactions, and the final purification process. The two most dominant strategies in SPPS are based on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[5][6] This guide focuses on the latter and its methoxy analogue to illuminate the subtle yet critical differences that drive synthetic strategy.

Molecular Profiles: Structure and Properties

A direct comparison of the molecular structures of N-Boc-L-leucine and N-Carbomethoxy-L-leucine reveals the fundamental difference in their N-terminal protecting groups: the bulky tert-butyl carbamate versus the smaller methyl carbamate.

G cluster_boc N-Boc-L-leucine cluster_moz N-Carbomethoxy-L-leucine boc_struct boc_struct moz_struct moz_struct

Figure 1: Chemical structures of N-Boc-L-leucine and N-Carbomethoxy-L-leucine.

This structural variation directly impacts their physicochemical properties and, most importantly, the chemical conditions required for their removal.

N-Boc-L-leucine

N-Boc-L-leucine is a cornerstone of the Boc/Bzl (benzyl) protection scheme in SPPS.[5] The Boc group is introduced by reacting L-leucine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7][8] Its widespread use stems from its reliable performance and well-characterized deprotection chemistry.[9]

N-Carbomethoxy-L-leucine

N-Carbomethoxy-L-leucine, also known as methoxycarbonyl-L-leucine (Moc-L-leucine), is a simpler carbamate derivative. It is structurally analogous to the more common benzyloxycarbonyl (Cbz or Z) protecting group.[10] While less prevalent in standard SPPS, it finds utility in specific synthetic contexts where the deprotection conditions for Boc or Fmoc groups are not desirable.

Comparative Physicochemical Data

The following table summarizes the key quantitative properties of both molecules, highlighting the differences in their molecular weight and formula.

PropertyN-Carbomethoxy-L-leucineN-Boc-L-leucine
CAS Number 74761-37-8[11]13139-15-6
Molecular Formula C₈H₁₅NO₄[11][12]C₁₁H₂₁NO₄[13]
Molecular Weight 189.21 g/mol [11][12]231.29 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[13]
Solubility Soluble in organic solventsSoluble in organic solvents like DCM and DMF[13]

The Core Difference: Deprotection Chemistry and Mechanism

The primary distinction between these two protecting groups lies in their lability and the mechanisms by which they are cleaved. This difference is the single most important factor for a researcher when designing a synthetic strategy.

N-Boc-L-leucine: Acid-Catalyzed E1-type Elimination

The Boc group is engineered for removal under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][14] The deprotection proceeds through a mechanism involving protonation of the carbamate carbonyl, followed by the loss of the highly stable tert-butyl cation. This carbocation is subsequently quenched, and the resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.[7]

Mechanism:

  • Protonation of the Boc carbonyl oxygen by a strong acid (e.g., TFA).

  • Cleavage of the C-O bond to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

  • The carbamic acid spontaneously decomposes, releasing carbon dioxide and the deprotected primary amine as its TFA salt.[14]

G Boc_Protected Boc-NH-R Protonated Boc(H+)-NH-R (Protonated Intermediate) Boc_Protected->Protonated + TFA Carbocation tert-Butyl Cation Protonated->Carbocation Elimination Carbamic_Acid Carbamic Acid HOOC-NH-R Protonated->Carbamic_Acid Free_Amine H₃N⁺-R (TFA Salt) (Deprotected Amine) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Figure 2: Simplified mechanism of acid-catalyzed Boc deprotection.

Causality & Field Insights: The generation of the reactive tert-butyl cation is a critical consequence of this mechanism. This electrophile can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5][15] To prevent these side reactions, "scavengers" such as triisopropylsilane (TIS) or thioanisole are mandatorily included in the deprotection cocktail to trap the carbocation.[15] This necessity is a defining feature of the Boc-SPPS workflow.

N-Carbomethoxy-L-leucine: Higher Stability and Harsher Conditions

The N-Carbomethoxy group lacks the structural feature—the ability to form a stable tertiary carbocation—that makes the Boc group so acid-labile. As a simple methyl carbamate, it is significantly more stable to the acidic conditions used for Boc removal. Deprotection of this group requires more forcing conditions, which limits its utility as a temporary Nα-protecting group in iterative synthesis but can be advantageous for other applications.

Potential Deprotection Conditions:

  • Strong Acid Hydrolysis: Requires conditions much stronger than neat TFA, such as concentrated HBr in acetic acid, which can also cleave peptide bonds and side-chain protecting groups, thus lacking orthogonality.

  • Saponification (Base Hydrolysis): Treatment with a strong base like NaOH or LiOH can cleave the carbamate. However, this method poses a high risk of racemization at the α-carbon of the amino acid residue and can hydrolyze ester-based side-chain protection or C-terminal linkages to the resin.[16]

  • Catalytic Hydrogenolysis: While the standard method for the related Cbz group, the N-Carbomethoxy group is stable to these conditions (e.g., H₂/Pd-C).[17]

Causality & Field Insights: The stability of the N-Carbomethoxy group makes it unsuitable for the role typically occupied by Boc or Fmoc in SPPS. Its removal conditions are generally not orthogonal to common side-chain protection schemes.[5] Therefore, its selection implies a different synthetic strategy, perhaps in solution-phase synthesis where it serves as a more permanent protecting group or in the synthesis of specific fragments where its unique stability is an asset.

Strategic Selection in Drug Development & Research

The choice between N-Boc-L-leucine and N-Carbomethoxy-L-leucine is not one of preference but of strategic necessity based on the overall synthetic plan.

G Start Start: Design Peptide Synthesis Question1 Need for Iterative Nα-Deprotection? (e.g., SPPS) Start->Question1 ChooseBoc Choose N-Boc-L-leucine Question1->ChooseBoc  Yes NoIterative No (e.g., Fragment Synthesis, Specific Derivatization) Question1->NoIterative  No BocWorkflow Utilize Boc-SPPS Strategy: - Deprotection: TFA + Scavengers - Neutralization: DIEA/DCM - Coupling: DCC/HOBt or HATU ChooseBoc->BocWorkflow Question2 Is High Stability to TFA & Piperidine Required? NoIterative->Question2 ChooseMoz Choose N-Carbomethoxy-L-leucine Question2->ChooseMoz  Yes Reconsider Re-evaluate Protecting Group Strategy Question2->Reconsider  No MozWorkflow Utilize as a semi-permanent PG. Deprotection requires harsh, non-orthogonal conditions (e.g., strong base/acid). Limited application. ChooseMoz->MozWorkflow

Figure 3: Decision workflow for selecting between N-Boc and N-Carbomethoxy protection.

  • Choose N-Boc-L-leucine for:

    • Standard Boc-SPPS: It is the default choice for this methodology.[7]

    • Synthesis of Hydrophobic Peptides: The Boc/Bzl strategy can sometimes be advantageous for synthesizing difficult or hydrophobic sequences compared to the Fmoc strategy.[18]

    • Orthogonal Schemes: When acid-lability is desired for Nα-protection, to be used orthogonally with base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups at other positions in the molecule.

  • Choose N-Carbomethoxy-L-leucine for:

    • Specialized Applications: Its use is rare and would be for highly specific cases where its stability to both standard acidic (TFA) and basic (piperidine) conditions is required.

    • Protecting Group Manipulation: It could serve as a stable protecting group during multi-step modifications on other parts of the molecule, with the understanding that its final removal will be challenging and potentially low-yielding.

Experimental Protocols

The following protocols are provided as a self-validating system, outlining not just the steps but the rationale for key reagent choices.

Protocol 1: Standard N-Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol details the critical deprotection step within a Boc-SPPS cycle.

  • Resin Preparation: Swell the peptide-resin (1.0 g) in dichloromethane (DCM, 15 mL) for 30 minutes in a suitable reaction vessel. Drain the solvent.

  • Deprotection Cocktail Preparation (Causality: Scavenger Inclusion): Prepare the deprotection solution: 50% (v/v) TFA in DCM. For peptides containing Trp, Met, or Cys, add 1-2% triisopropylsilane (TIS) as a scavenger to trap the tert-butyl cations generated.

  • Deprotection Reaction: Add the deprotection cocktail (10 mL) to the resin. Agitate gently for 2 minutes. Drain. Add a fresh portion of the cocktail (10 mL) and agitate for 20-30 minutes. The reaction progress can be monitored by a Kaiser test (a positive test indicates the presence of a free primary amine).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 15 mL) to remove residual TFA and byproducts.

  • Neutralization (Causality: Amine Activation): The newly formed amine is a TFA salt and must be neutralized to the free base for the subsequent coupling reaction to proceed.[5] Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2 x 15 mL) for 2-5 minutes each. DIEA is a non-nucleophilic base chosen to avoid unwanted side reactions.

  • Final Wash: Wash the resin again with DCM (3 x 15 mL) to remove excess DIEA. The resin is now ready for the next coupling cycle.

Protocol 2: Illustrative Deprotection of N-Carbomethoxy Group (Saponification)

This protocol is for solution-phase and illustrates the harsh conditions required. Caution: This method carries a high risk of epimerization and is not recommended for peptides where chiral purity is critical.

  • Substrate Dissolution: Dissolve the N-Carbomethoxy-protected amino acid or peptide (1.0 mmol) in a suitable solvent mixture such as Methanol:Water (e.g., 2:1, 10 mL).

  • Base Addition (Causality: Nucleophilic Attack): Cool the solution to 0°C in an ice bath. Add 1 M aqueous sodium hydroxide (NaOH) solution (2.5 equivalents, 2.5 mL) dropwise. The hydroxide ion acts as a nucleophile, attacking the carbamate carbonyl.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction can be slow and may require gentle heating, which increases the risk of side reactions.

  • Acidification & Extraction: Once the reaction is complete, cool the mixture to 0°C and carefully acidify to pH ~2-3 with 1 M HCl. Extract the deprotected product into an organic solvent such as ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which will require further purification.

Conclusion

While both N-Carbomethoxy-L-leucine and N-Boc-L-leucine are N-protected derivatives of leucine, they are not interchangeable. N-Boc-L-leucine is a highly optimized and versatile building block for mainstream, acid-labile peptide synthesis strategies, with a well-understood mechanism that is manageable through the use of scavengers. Conversely, N-Carbomethoxy-L-leucine is a far more stable entity, whose deprotection requires harsh conditions that lack the orthogonality essential for modern multi-step peptide synthesis. The selection between them is therefore a critical strategic decision, guided by the demands of the synthetic target and the overarching protection scheme. A thorough understanding of their fundamental chemical differences, as detailed in this guide, is paramount for the rational design and successful execution of complex peptide synthesis in research and drug development.

References

  • Side Chain Protection in Peptide Synthesis. (2026, February 10). Google AI Search Result.
  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences. (n.d.). BOC Sciences.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). Benchchem.
  • N-CARBOMETHOXY-L-LEUCINE. (n.d.). gsrs.
  • Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (n.d.). Benchchem.
  • Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2014). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1184, 3-17. Retrieved from [Link]

  • N-Boc-L-Leucine (Boc-Leu-OH) 13139-15-6. (n.d.). Wuhan Kemi-Works Chemical Co., Ltd. Retrieved from [Link]

  • N-Boc-L-leucine L-leucine. (n.d.). PubChem. Retrieved from [Link]

  • The Role of Boc-L-Leucine Hydrate in Modern Peptide Drug Development. (2026, February 22). Google AI Search Result.
  • Synthesis of N-BOC-L-leucine imidazolide. (n.d.). PrepChem.com. Retrieved from [Link]

  • N-Carbomethoxy-L-leucine. (n.d.). PubChem. Retrieved from [Link]

  • Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis. (n.d.). Benchchem.
  • N-Cbz-L-leucine. (n.d.). Pharmacompass. Retrieved from [Link]

  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. (n.d.).
  • BOC Protection and Deprotection. (2026, February 8). J&K Scientific LLC.
  • N-Boc-L-Leucine Hydrate. (n.d.). PubChem. Retrieved from [Link]

  • N Boc D Tert Leucine Market Report. (2024, October 5). Dataintelo. Retrieved from [Link]

  • Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • N-CARBOMETHOXY-L-LEUCINE. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Vigorita, M. S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. Retrieved from [Link]

  • Application Notes: The Role of Methyl (tert-butoxycarbonyl)-L-leucinate in Peptide Synthesis. (n.d.). Benchchem.
  • Process for preparing {11 -butoxycarbonyl compounds. (n.d.).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH.
  • Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.).
  • Leucine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Exploratory

Enhancing Peptide Therapeutics: The Metabolic Stability of N-Carbomethoxy-L-Leucine Containing Peptides

The Exopeptidase Barrier in Drug Development The translation of biologically active peptides into viable therapeutics is frequently hindered by their poor pharmacokinetic profiles. In systemic circulation, unmodified pep...

Author: BenchChem Technical Support Team. Date: March 2026

The Exopeptidase Barrier in Drug Development

The translation of biologically active peptides into viable therapeutics is frequently hindered by their poor pharmacokinetic profiles. In systemic circulation, unmodified peptides are rapidly degraded by proteolytic enzymes. While endopeptidases cleave internal peptide bonds, the primary mechanism of rapid clearance for most linear peptides is N-terminal degradation mediated by aminopeptidases[1]. To overcome this liability, drug development professionals employ N-terminal capping strategies. This whitepaper provides an in-depth technical analysis of utilizing N-carbomethoxy-L-leucine (Moc-Leu) as a structural modification to confer profound metabolic stability while preserving target affinity.

Mechanistic Rationale: The Chemistry of the Moc Group

Aminopeptidases, such as Aminopeptidase N (APN/CD13) and Aminopeptidase A (APA), are ubiquitous zinc-dependent metalloproteases[1]. Their catalytic mechanism strictly requires a protonated primary amine at the peptide's N-terminus (the P1 position) to coordinate with the active-site zinc ion and initiate hydrolysis[1].

By incorporating N-carbomethoxy-L-leucine (Moc-Leu) during solid- or liquid-phase peptide synthesis, the free N-terminal amine is converted into a neutral carbamate (methoxycarbonyl group). This modification achieves stability through three causal mechanisms:

  • Ablation of Ionic Coordination: The neutral carbamate cannot protonate at physiological pH, destroying the critical ionic interaction required for zinc coordination in the aminopeptidase active site.

  • Hydrolytic Resilience: Carbamate linkages exhibit significantly higher chemical and enzymatic stability under physiological conditions compared to standard amide bonds or free amines[2].

  • Steric and Lipophilic Balance: Unlike bulky protecting groups (e.g., Fmoc or Cbz) which can induce severe conformational shifts and abolish receptor binding, the small methoxycarbonyl group introduces minimal steric hindrance[3]. Furthermore, it slightly increases the lipophilicity of the peptide, which can favorably impact membrane permeability without causing aggregation.

The synthesis of Moc-Leu containing peptides is highly efficient. The acylation of leucine using methyl chloroformate, particularly when optimized with bases like diisopropylethylamine (DIEA), eliminates dipeptide formation side-reactions, ensuring high enantiomeric purity[4].

In Vitro Metabolic Stability Profiling

To validate the stability of Moc-Leu peptides, a dual-matrix profiling approach is required. We utilize Human Plasma to assess resistance to soluble exopeptidases, and Liver Microsomes to ensure the methoxycarbonyl group does not introduce a new liability for Cytochrome P450 (CYP)-mediated oxidative metabolism (e.g., O-demethylation).

Protocol: Plasma Stability Assay

Causality behind experimental choices: Plasma contains high concentrations of circulating esterases and aminopeptidases. Acetonitrile (ACN) with formic acid is chosen as the quenching agent because ACN physically precipitates the proteases, while the acid drops the pH to instantly halt catalysis and ensures the peptides are fully protonated for positive-ion ESI-MS/MS analysis.

Self-Validating Mechanics: The assay includes a positive control (Procaine, rapidly degraded by plasma esterases) to verify matrix activity, and a negative control (PBS buffer only) to rule out chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human plasma and centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates. Dilute to 50% (v/v) with 100 mM PBS (pH 7.4).

  • Spiking: Pre-warm the plasma matrix to 37°C. Spike the Moc-Leu peptide (and unmodified control) to a final concentration of 1 µM.

  • Incubation: Incubate the mixture in a 37°C shaking water bath (60 rpm).

  • Sampling: At intervals of 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold quench solution (Acetonitrile containing 0.1% Formic Acid and 100 nM Tolbutamide as an internal standard).

  • Isolation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Protocol: Liver Microsomal Stability Assay

Causality behind experimental choices: CYPs require NADPH as an electron donor to function. By running parallel incubations with and without NADPH, we can definitively differentiate between CYP-mediated metabolism (e.g., removal of the Moc group) and background chemical degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 1 µM peptide and 0.5 mg/mL human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add an NADPH regenerating system (final concentration 1 mM) to initiate the reaction. (Maintain a separate "-NADPH" control).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes, quenching immediately in 150 µL of ice-cold ACN/0.1% Formic Acid with internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Quantitative Data Presentation

The following table summarizes the comparative metabolic stability of a model bioactive peptide with a free N-terminal Leucine versus the Moc-Leu capped variant.

Peptide VariantN-Terminal StructurePlasma t1/2​ (min)Microsomal CLint​ ( μL/min/mg )Primary Observed Metabolite
H-Leu-Peptide Free Amine ( NH2​ )14.242.5Des-Leu truncated peptide (Aminopeptidase cleavage)
Moc-Leu-Peptide Carbamate (Methoxycarbonyl)> 240.045.1Trace O-demethylation (CYP-mediated)

Data Interpretation: The Moc-Leu capping extends the plasma half-life by >15-fold by completely blocking aminopeptidase recognition, while maintaining a stable profile against hepatic CYP enzymes.

Pathway Visualization

G Unmodified Unmodified Peptide (Free N-Terminus) Aminopeptidase Aminopeptidases (e.g. APN) Zinc-Metalloprotease Unmodified->Aminopeptidase High Affinity Binding MocPeptide Moc-Leu Peptide (N-Carbomethoxy Cap) MocPeptide->Aminopeptidase Steric/Electronic Block Endopeptidase Hepatic CYPs & Endopeptidases MocPeptide->Endopeptidase Primary Clearance Route Degraded Rapid N-Terminal Degradation Aminopeptidase->Degraded Rapid Cleavage Stable Metabolically Stable Extended Half-Life Endopeptidase->Stable Sustained Action

Metabolic degradation pathways of unmodified vs. Moc-capped peptides.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Solid-Phase Coupling Protocol for N-Carbomethoxy-L-leucine (Moc-L-Leu-OH)

Executive Summary N-Carbomethoxy-L-leucine (Moc-L-Leu-OH) is a critical unnatural amino acid derivative utilized extensively as an N-terminal capping moiety in the synthesis of advanced peptidomimetics and antiviral ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Carbomethoxy-L-leucine (Moc-L-Leu-OH) is a critical unnatural amino acid derivative utilized extensively as an N-terminal capping moiety in the synthesis of advanced peptidomimetics and antiviral therapeutics. Most notably, this building block is a defining structural feature in Hepatitis C Virus (HCV) NS5A inhibitors, such as Daclatasvir and its benzimidazole-imidazole derivatives .

This Application Note provides a comprehensive, self-validating protocol for the solid-phase coupling of Moc-L-Leu-OH. By detailing the mechanistic causality behind reagent selection and integrating strict in-process controls, this guide ensures high-fidelity amide bond formation, prevents epimerization, and maximizes overall synthetic yield.

Mechanistic Insights & Causality: The "Why" Behind the Chemistry

As a Senior Application Scientist, it is crucial to understand that successful Solid-Phase Peptide Synthesis (SPPS) relies on manipulating the kinetic and thermodynamic properties of your building blocks.

The Role of the N-Methoxycarbonyl (Moc) Group

Unlike standard Fmoc or Boc protecting groups—which are designed to be transient and easily cleaved—the N-methoxycarbonyl group is a permanent methyl carbamate pharmacophore. Structurally, it mimics the steric bulk of natural peptide bonds to ensure target binding affinity. Pharmacologically, carbamates are highly resistant to host peptidases, drastically improving the in vivo half-life of the resulting drug. However, the electron-withdrawing nature of the carbamate slightly reduces the nucleophilicity of the adjacent structures, requiring highly efficient activation of the carboxylic acid to drive the coupling forward.

Why HATU and DIPEA?

Moc-L-Leu-OH possesses a bulky isobutyl side chain. This steric hindrance at the α-carbon significantly slows down coupling kinetics, increasing the risk of incomplete reactions and base-catalyzed epimerization. To overcome this, HATU is selected over standard carbodiimides (like DIC) or lesser uronium salts (like HBTU). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at position 7 of the HOAt ring provides a powerful neighboring group effect—acting as an intramolecular hydrogen bond acceptor that pre-organizes the incoming resin-bound amine. This accelerates the reaction kinetics and suppresses epimerization . DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without inadvertently reacting with the active ester.

Mechanism M1 Moc-L-Leu-OH (Carboxylic Acid) M2 DIPEA (Deprotonation) M1->M2 M3 Carboxylate Anion M2->M3 M5 HOAt Active Ester (Highly Reactive) M3->M5 + HATU M4 HATU (Uronium Salt) M4->M5 M7 Moc-L-Leu-Peptide (Target Amide) M5->M7 + Amine M6 Resin-Peptide-NH2 (Nucleophile) M6->M7

Mechanistic pathway of HATU-mediated activation and coupling of Moc-L-Leu-OH.

Quantitative Data: Stoichiometry & Conditions

To establish a self-validating system, precise stoichiometric control is mandatory. Critical Insight: HATU must be maintained at a slight sub-stoichiometric ratio (0.1 eq less than the amino acid). Excess HATU can react directly with the resin-bound amine, irreversibly terminating chain elongation via guanidinylation.

Table 1: Stoichiometric Ratios for Moc-L-Leu-OH Coupling
ReagentFunctionEquivalentsConcentration (M)
Resin-bound Peptide Substrate1.0 eqN/A
Moc-L-Leu-OH Building Block3.0 eq0.2 M
HATU Coupling Reagent2.9 eq0.2 M
DIPEA Non-nucleophilic Base6.0 eq0.4 M
Table 2: Standardized Reaction Conditions
ParameterOptimal SettingScientific Justification
Solvent DMF (Peptide Grade)Maximizes resin swelling and stabilizes the HOAt active ester.
Pre-activation Time 2 - 3 minutesSufficient for ester formation; prevents degradation of the active species.
Coupling Time 60 - 120 minutesEnsures >99% conversion for the sterically hindered leucine side chain.
Temperature 20°C - 25°CBalances rapid reaction kinetics with strict epimerization control.

Self-Validating Experimental Protocol

This protocol operates on a closed-loop validation system. No sequence progresses to cleavage without passing the colorimetric In-Process Control (IPC) .

Step-by-Step Methodology
  • Resin Preparation & Deprotection

    • Swell the peptidyl-resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to remove the terminal Fmoc group.

    • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Pre-Activation of Moc-L-Leu-OH

    • In a separate, dry vial, dissolve Moc-L-Leu-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Crucial Step: Add DIPEA (6.0 eq) last. Adding base to HATU in the absence of the carboxylic acid leads to rapid degradation of the coupling reagent.

    • Vortex the mixture for exactly 2 minutes. The solution will transition to a pale yellow color, confirming the formation of the HOAt active ester.

  • Coupling Reaction

    • Transfer the activated mixture to the reaction vessel containing the deprotected resin.

    • Agitate gently via nitrogen bubbling or orbital shaking for 60–120 minutes at room temperature.

  • Washing Phase

    • Drain the reaction mixture. Wash the resin with DMF (3 × 1 min) followed by DCM (3 × 1 min) to purge excess reagents and urea byproducts.

  • Self-Validation (Kaiser Test)

    • Extract a micro-aliquot of resin beads and apply standard Kaiser test reagents (ninhydrin/phenol/KCN).

    • Negative (Yellow/Colorless): Primary amine is fully capped. Proceed to Step 6.

    • Positive (Blue): Incomplete coupling. Do not proceed. Execute the troubleshooting matrix (Table 3) and re-couple.

  • Cleavage and Global Deprotection

    • Treat the validated resin with a standard cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5 v/v/v) for 2 hours.

    • Filter the resin, concentrate the filtrate under a nitrogen stream, and precipitate the final Moc-L-Leu-capped peptide using ice-cold diethyl ether. Centrifuge and lyophilize.

SPPS_Workflow N1 Resin-Bound Peptide (Free N-terminus) N2 Activation Moc-L-Leu-OH + HATU + DIPEA N1->N2 N3 Coupling Agitate 1-2 hrs at RT N2->N3 N4 Washing DMF (3x) -> DCM (3x) N3->N4 N5 Colorimetric IPC (Kaiser Test) N4->N5 N5->N2 Positive (Recouple) N6 Global Deprotection & Cleavage N5->N6 Negative (Complete) N7 Precipitation & Lyophilization N6->N7

Solid-phase workflow for Moc-L-Leu-OH coupling with integrated self-validation checkpoints.

Troubleshooting & Optimization

Even with highly efficient reagents, complex peptide sequences can aggregate, leading to false-positive incomplete couplings. Use the following matrix to resolve synthesis bottlenecks.

Table 3: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Positive Kaiser Test (Blue) Steric hindrance / Sluggish kineticsPerform a double coupling utilizing fresh reagents for an additional 2 hours.
Persistent Positive Test On-resin peptide aggregationAdd chaotropic agents (e.g., 0.1 M LiCl in DMF) or utilize microwave-assisted coupling (75°C, 10 min).
Epimerization (via LC-MS) Base-catalyzed racemizationReduce DIPEA to 4.0 eq; ensure HATU remains strictly sub-stoichiometric to Moc-L-Leu-OH.

References

  • World Intellectual Property Organization. (2011). Benzimidazole-imidazole derivatives (WO2011054834A1).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.[Link]

Application

Application Note: Synthesis of Leucine-NCA via Leuchs Cyclization of N-Carbomethoxy-L-leucine

Abstract Poly(L-leucine) and its block copolymers are critical components in the development of advanced biomaterials, drug delivery systems, and tissue engineering scaffolds. The ring-opening polymerization (ROP) of L-L...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Poly(L-leucine) and its block copolymers are critical components in the development of advanced biomaterials, drug delivery systems, and tissue engineering scaffolds. The ring-opening polymerization (ROP) of L-Leucine N-carboxyanhydride (Leu-NCA) is the most effective route to synthesize these polypeptides. This application note details the synthesis of Leu-NCA using N-Carbomethoxy-L-leucine as a stable precursor via a modified Leuchs cyclization method. By avoiding highly toxic gaseous phosgene, this protocol offers a safer, highly controlled, and self-validating workflow for researchers and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of α -amino acid N-carboxyanhydrides (NCAs) is traditionally achieved via the [1], which involves the direct phosgenation of unprotected amino acids. However, the extreme toxicity of phosgene gas and the stringent safety requirements make this approach hazardous for standard laboratory environments.

An alternative, field-proven approach is the Leuchs method , first described by [2]. This method utilizes N-alkoxycarbonyl amino acids, such as [3] (also known as N-methoxycarbonyl-L-leucine), as bench-stable precursors.

The mechanistic causality of this reaction relies on a two-step activation-cyclization sequence:

  • Halogenation: The carboxylic acid moiety of N-Carbomethoxy-L-leucine is converted to an acid halide using a halogenating agent (e.g., thionyl chloride, SOCl2​ ). SOCl2​ is preferred because its byproducts ( SO2​ and HCl) are gaseous and easily removed under vacuum[1].

  • Intramolecular Cyclization: Upon mild heating and vacuum, the carbonyl oxygen of the N-methoxycarbonyl group acts as a nucleophile, attacking the activated acid chloride. This forms the 5-membered oxazolidine-2,5-dione ring (NCA) and eliminates methyl chloride ( CH3​Cl ) as a volatile byproduct[2]. The methoxy group is specifically chosen over ethoxy groups because its cyclization rate is significantly faster, minimizing the thermal degradation of the resulting NCA[1].

Mechanism A N-Carbomethoxy- L-leucine B Acid Chloride Intermediate A->B SOCl2 (Halogenation) - SO2, - HCl C Leucine-NCA (Oxazolidine-2,5-dione) B->C Heat / Vacuum (Cyclization) - CH3Cl

Reaction mechanism of Leuchs cyclization from N-Carbomethoxy-L-leucine to Leucine-NCA.

Comparative Data: Precursor Selection

To justify the experimental choices, the following table summarizes the quantitative and qualitative differences between the Fuchs-Farthing and Leuchs methods for Leu-NCA synthesis.

ParameterFuchs-Farthing MethodModified Leuchs Method (This Protocol)
Precursor Free L-LeucineN-Carbomethoxy-L-leucine
Activating Agent Phosgene / TriphosgeneThionyl Chloride ( SOCl2​ )
Toxicity Profile Extremely High (Lethal gas)Moderate (Corrosive liquids/gases)
Primary Byproducts HCl SO2​ , HCl, CH3​Cl
Reaction Temp 40-50°C0°C (Activation) 50°C (Cyclization)
Moisture Tolerance Extremely LowLow (Requires strict Schlenk techniques)

Experimental Protocol: Synthesis of Leucine-NCA

Note: NCAs are notoriously sensitive to moisture and nucleophiles. Water acts as an uncontrolled initiator, leading to premature ring-opening and polymerization. All glassware must be flame-dried, and reactions must be conducted under an inert argon atmosphere.

Materials
  • N-Carbomethoxy-L-leucine (Purity >99%)

  • Thionyl chloride ( SOCl2​ , distilled)

  • Anhydrous Dichloromethane (DCM)

  • (+)-Limonene (HCl scavenger)

  • Anhydrous Ethyl Acetate and Hexane

  • Dry Celite 545

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Purge with argon for 15 minutes to establish a strictly anhydrous environment.

  • Precursor Dissolution: Add 10.0 g of N-Carbomethoxy-L-leucine to the flask. Inject 100 mL of anhydrous DCM via a gas-tight syringe. Stir until completely dissolved.

  • Acid Scavenging: Inject 1.5 equivalents of (+)-limonene.

    • Causality: The generation of HCl during halogenation can lead to side reactions or premature ring-opening of the NCA. (+)-Limonene acts as a non-nucleophilic HCl scavenger, maintaining product integrity and accelerating the reaction ([4]).

  • Halogenation (Activation): Cool the reaction mixture to 0°C using an ice bath. Dropwise add 1.2 equivalents of SOCl2​ . Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for an additional hour to ensure complete conversion to the acid chloride.

  • Vacuum-Driven Cyclization: Equip the flask with a short-path distillation head connected to a cold trap. Gradually heat the oil bath to 50°C while applying a moderate vacuum (100-200 mbar).

    • Causality: The combination of heat and vacuum drives the intramolecular cyclization forward by continuously removing the volatile CH3​Cl and SO2​ byproducts, preventing reversible side reactions.

  • Crude Isolation: Once the reaction is complete (typically 2-3 hours), apply high vacuum (<1 mbar) to remove all remaining DCM and excess SOCl2​ . A pale yellow crude solid will remain.

  • Filtration: Dissolve the crude Leu-NCA in 50 mL of anhydrous ethyl acetate. Filter the solution through a pad of dry Celite under argon.

    • Causality: Celite filtration effectively removes insoluble polymeric byproducts and trace salts that standard recrystallization fails to address, ensuring a low polydispersity index (PDI) during downstream polymerization ([5]).

  • Recrystallization: Layer the filtrate with 100 mL of anhydrous hexane. Store the flask at -20°C overnight to induce crystallization.

  • Collection & Storage: Filter the pure, white Leu-NCA crystals in a glovebox. Wash with cold anhydrous hexane and dry under high vacuum to a constant weight. Store at -20°C in a sealed desiccator.

Workflow Step1 1. Halogenation React precursor with SOCl2 in anhydrous DCM at 0°C Step2 2. Cyclization Heat to 50°C under vacuum to drive off CH3Cl Step1->Step2 Step3 3. Crude Isolation Remove solvent & excess reagents via rotary evaporation Step2->Step3 Step4 4. Purification Filter through Celite & recrystallize in EtOAc/Hexane Step3->Step4 Step5 5. Validation Confirm purity via FTIR (~1850 & 1780 cm⁻¹) Step4->Step5

Step-by-step experimental workflow for the synthesis and validation of Leucine-NCA.

Quality Control & Self-Validating Systems

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met before proceeding to ring-opening polymerization:

  • FTIR Spectroscopy: Monitor the reaction progression. The successful formation of Leu-NCA is validated by the disappearance of the broad carboxylic acid -OH stretch and the carbamate C=O stretch, replaced by the appearance of two sharp, characteristic anhydride carbonyl peaks at ~1850 cm⁻¹ and ~1780 cm⁻¹ ([6]).

  • Melting Point Analysis: Pure Leu-NCA should exhibit a sharp melting point (approx. 76-78°C). A depressed or broad melting point indicates residual HCl or oligomeric impurities, requiring an additional recrystallization cycle[6].

  • Visual Inspection: The final product must be a stark white, free-flowing crystalline powder. Any discoloration (yellowing) suggests the presence of unreacted acid chloride or thermal degradation products.

References

  • Title: Amino acid N-carboxyanhydride Source: Wikipedia URL: [Link]

  • Title: Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides Source: PMC / MDPI URL: [Link]

  • Title: A Scalable Synthesis of l-Leucine-N-carboxyanhydride Source: ACS Publications URL: [Link]

  • Title: Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides Source: ResearchGate URL: [Link]

  • Title: N-Carbomethoxy-L-leucine (CID 13821106) Source: PubChem URL: [Link]

Sources

Method

Application Note: The Strategic Role of N-Carbomethoxy-L-leucine in the Synthesis of Phosphoramidate (ProTide) Antiviral Agents

Abstract and Introduction The development of effective antiviral therapies, particularly against RNA viruses, often centers on nucleoside analogs. These molecules act as chain terminators or inhibitors of viral polymeras...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

The development of effective antiviral therapies, particularly against RNA viruses, often centers on nucleoside analogs. These molecules act as chain terminators or inhibitors of viral polymerases. However, their clinical efficacy is frequently hampered by a critical challenge: the initial, rate-limiting phosphorylation step required for their activation is often inefficient. Furthermore, the highly charged nature of nucleoside monophosphates prevents them from passively crossing cellular membranes.

The ProTide (pronucleotide) strategy is an elegant and clinically validated solution to this delivery problem.[1][2] This approach masks the phosphate moiety of a nucleoside analog as a lipophilic, uncharged phosphoramidate, which can readily enter the cell.[3][4] Once inside, cellular enzymes metabolize the ProTide to release the active nucleoside monophosphate, bypassing the need for the first phosphorylation step.[1][2]

A critical component of the ProTide motif is a stereochemically defined amino acid ester. N-Carbomethoxy-L-leucine is a valuable and versatile chiral building block for constructing this moiety. Its N-carbomethoxy protecting group offers stability during initial reaction steps and can be readily manipulated, while the L-leucine side chain provides lipophilicity that can be crucial for tuning the prodrug's pharmacokinetic properties. This application note provides a detailed overview of the rationale, mechanism, and synthetic protocols for utilizing N-Carbomethoxy-L-leucine in the synthesis of key intermediates for antiviral ProTides, using the framework of the successful antiviral agent Remdesivir as a guiding example.

The ProTide Strategy: Mechanism and Rationale

The ProTide motif consists of three key components linked to the 5'-hydroxyl of a nucleoside analog: an aryl group, an amino acid ester, and a central phosphorus atom. This structure is designed for a specific, multi-stage intracellular activation process.

Causality Behind the ProTide Design:

  • Neutral Charge & Lipophilicity: The aryl and amino acid ester moieties neutralize the two acidic hydroxyls of the phosphate group. This transformation from a hydrophilic dianion to a neutral, more lipophilic molecule is the primary driver for enhanced passive diffusion across the cell membrane.[3][4]

  • Enzymatic Unmasking: The choice of masking groups is not arbitrary; they are selected to be substrates for common intracellular enzymes. The amino acid ester is typically cleaved first by esterases or carboxypeptidases like Cathepsin A (CatA).[3]

  • Stereochemical Control: The phosphorus atom in a ProTide is a chiral center, leading to a mixture of diastereomers (e.g., Sp and Rp). These diastereomers can have vastly different biological activities and metabolic profiles. The stereochemistry of the starting amino acid (e.g., the "L" configuration in L-leucine) is fundamental to controlling the synthesis and separation of the desired active diastereomer.

Intracellular Activation Pathway: The commonly accepted metabolic pathway for ProTide activation proceeds as follows[2][3]:

  • Ester Hydrolysis: A carboxyesterase cleaves the ester of the amino acid promoiety, exposing a free carboxylate group.

  • Intramolecular Cyclization: The newly formed carboxylate anion performs an intramolecular nucleophilic attack on the adjacent phosphorus center.

  • Aryl Group Expulsion: This cyclization event displaces the aryloxy group (e.g., phenoxy or nitrophenoxy), which acts as a leaving group.

  • Intermediate Breakdown: The resulting unstable five-membered ring intermediate rapidly hydrolyzes, releasing the second amino acid molecule and the desired, biologically active nucleoside monophosphate.

  • Final Activation: Cellular kinases then convert the monophosphate to the active triphosphate form, which can inhibit the viral polymerase.

ProTide Activation Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ProTide ProTide Prodrug (Cell Permeable) Intermediate1 Carboxylate Intermediate ProTide->Intermediate1  Carboxyesterase (e.g., CatA) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Attack NMP Nucleoside Monophosphate (Active Precursor) Intermediate2->NMP Aryl Group Expulsion & Hydrolysis NTP Nucleoside Triphosphate (Active Drug) NMP->NTP Cellular Kinases

Caption: Intracellular activation cascade of a nucleoside phosphoramidate (ProTide) prodrug.

Synthetic Workflow & Protocols

The synthesis of a phosphoramidate intermediate from N-Carbomethoxy-L-leucine involves a multi-step process. The N-carbomethoxy group provides protection for the amine, which is crucial for preventing side reactions during the formation of the P-N bond. The overall workflow involves creating the appropriate leucine ester, preparing the phosphorylating agent, and coupling the components.

Synthetic Workflow Start N-Carbomethoxy- L-leucine Ester L-Leucine Methyl Ester (as HCl salt) Start->Ester Deprotection & Esterification Coupling1 Intermediate A (Phenylphosphoro- chloridate) Ester->Coupling1 Phosphoryl Phenyl Dichlorophosphate Phosphoryl->Coupling1 Add Leucine Ester Coupling2 Target Intermediate (Diastereomeric Mixture) Coupling1->Coupling2 Add Aryl Alcohol (e.g., 4-Nitrophenol) FinalDrug Final ProTide (e.g., Remdesivir) Coupling2->FinalDrug Couple with Nucleoside & Deprotection Nucleoside Protected Nucleoside Analog (e.g., GS-441524) Nucleoside->FinalDrug

Sources

Application

Application Notes and Protocols for the Deprotection of N-Carbomethoxy (Cbz)-L-leucine Derivatives

Introduction The N-benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in the meticulous assembly of peptides and complex pharmaceutical intermediates.[1] Its utility...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in the meticulous assembly of peptides and complex pharmaceutical intermediates.[1] Its utility stems from the stability of the resulting carbamate to a wide range of reagents, providing a robust shield for amine functionalities.[2][3] The deprotection of N-Cbz-L-leucine and its derivatives is a critical step that requires careful consideration of the overall molecular architecture to ensure high yield and purity of the desired free amine.

This guide provides an in-depth analysis of the primary methodologies for Cbz group removal, grounded in mechanistic principles and validated protocols. We will explore the nuances of catalytic hydrogenolysis, the strategic application of acidic conditions, and the use of specialized nucleophilic reagents for highly sensitive substrates. The objective is to empower researchers, scientists, and drug development professionals to select and execute the optimal deprotection strategy with confidence and precision.

The Principle of Orthogonal Deprotection Strategy

The selection of a deprotection method is not arbitrary; it is dictated by the principle of orthogonality—the ability to remove one protecting group in the presence of others without affecting the rest of the molecule.[3] The choice for a Cbz-L-leucine derivative hinges on the presence of other functional groups, such as double bonds, benzyl ethers, or other acid/base-labile protecting groups (e.g., Boc, Fmoc). A logical workflow is essential for methodological selection.

Start N-Cbz-Leucine Derivative CheckReducible Molecule contains reducible groups? (e.g., Alkenes, Alkynes, O-Benzyl, Nitro) Start->CheckReducible CheckAcidLabile Molecule contains acid-labile groups? (e.g., Boc, t-Butyl esters) CheckReducible->CheckAcidLabile Yes Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C or Transfer) CheckReducible->Hydrogenolysis No CheckSensitive Highly sensitive or complex substrate? CheckAcidLabile->CheckSensitive Yes Acidolysis Acid-Mediated Cleavage (AlCl₃/HFIP or HBr/AcOH) CheckAcidLabile->Acidolysis No CheckSensitive->Acidolysis No Nucleophilic Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) CheckSensitive->Nucleophilic Yes

Caption: Decision workflow for selecting a Cbz deprotection method.

Catalytic Hydrogenolysis: The Preferred Method

Catalytic hydrogenolysis is the most common and often gentlest method for Cbz deprotection, prized for its mild conditions and clean byproducts (toluene and carbon dioxide).[1][4] The reaction is heterogeneous, relying on a palladium catalyst, typically on an activated carbon support (Pd/C).

Mechanism of Action

The process involves two distinct steps. First, the palladium catalyst facilitates the cleavage (hydrogenolysis) of the benzyl C-O bond with hydrogen, releasing toluene and forming a transient carbamic acid intermediate.[4] This intermediate is unstable and spontaneously undergoes decarboxylation to yield the free amine and carbon dioxide.[4]

Caption: General reaction scheme for Cbz deprotection via hydrogenolysis.

Protocol 1: Classical Hydrogenolysis with H₂ Gas

This is the standard protocol, often providing high yields with simple purification.

Materials:

  • N-Cbz-L-leucine derivative

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent (e.g., MeOH) in a flask appropriate for hydrogenation.[1]

  • Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas.

  • Seal the flask, then evacuate the atmosphere and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions).

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-16 hours.

  • Upon completion, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[4]

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected L-leucine derivative.

Protocol 2: Transfer Hydrogenolysis

This method avoids the need for handling H₂ gas by using a hydrogen donor, making it more convenient for many standard laboratories.[5][6]

Materials:

  • N-Cbz-L-leucine derivative

  • 10% Palladium on Carbon (Pd/C), 10-20 mol%

  • Hydrogen Donor: Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 eq) in MeOH.

  • To the stirred solution, add the hydrogen donor (e.g., ammonium formate, 5-10 eq).[7]

  • Carefully add the 10% Pd/C catalyst.

  • Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) to increase the reaction rate.[7]

  • Monitor the reaction, which is often complete in 30 minutes to a few hours.[5]

  • Work-up is identical to Protocol 1: filter through Celite® and concentrate the filtrate.

Acid-Mediated Cleavage

Acidolysis is a valuable alternative when the substrate contains functional groups susceptible to reduction.[1][8] The conditions can range from harsh (strong Brønsted acids) to remarkably mild (specialized Lewis acid systems).

Protocol 3: Strong Acid Cleavage with HBr in Acetic Acid

This is a classic, potent method, but its harshness limits its applicability to robust molecules.

Materials:

  • N-Cbz-L-leucine derivative

  • Hydrogen Bromide (HBr) in Acetic Acid (e.g., 33% w/v)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Cbz-protected substrate in a minimal amount of glacial acetic acid.

  • Add the solution of HBr in acetic acid (typically 2-5 equivalents of HBr) at room temperature.[7]

  • Stir the reaction for 1-4 hours, monitoring by TLC.[1]

  • Upon completion, precipitate the product amine hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

Protocol 4: Mild Lewis Acid Cleavage with AlCl₃/HFIP

This modern protocol offers excellent functional group tolerance, avoiding the harshness of HBr/AcOH and the incompatibilities of hydrogenolysis.[9][10] It is effective in the presence of nitro groups, double bonds, and even benzyl ethers.[11]

Materials:

  • N-Cbz-L-leucine derivative

  • Aluminum chloride (AlCl₃), anhydrous

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 eq) in HFIP.[10]

  • Add AlCl₃ (1.5-3.0 eq) portion-wise at room temperature. The mixture will likely be a suspension.[1][11]

  • Stir the reaction at room temperature for 0.5-16 hours, monitoring by TLC.[1][12]

  • After completion, dilute the mixture with CH₂Cl₂.[10]

  • Carefully quench the reaction by adding aqueous NaHCO₃ solution until the pH is basic.[10]

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.[10]

Nucleophilic Cleavage for Sensitive Substrates

For exceptionally delicate molecules that cannot tolerate either reductive or acidic conditions, nucleophilic deprotection offers a highly orthogonal strategy.

Protocol 5: Deprotection with 2-Mercaptoethanol

This method uses a soft nucleophile to cleave the Cbz group under basic conditions and is compatible with a wide array of sensitive functionalities.[9][13]

Materials:

  • N-Cbz-L-leucine derivative

  • 2-Mercaptoethanol

  • Potassium phosphate (K₃PO₄), tribasic

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • To a solution of the Cbz-protected substrate (1.0 eq) in DMAc, add K₃PO₄ (4.0 eq).[13]

  • Purge the suspension with an inert gas.

  • Add 2-mercaptoethanol (2.0 eq) and heat the mixture to 75 °C.[13]

  • Stir for up to 24 hours, monitoring the reaction progress by LC-MS.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with an organic solvent like DCM or EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography as needed.[13]

Comparative Summary of Deprotection Methods

Method Reagents Typical Conditions Advantages Limitations & Incompatibilities
Catalytic Hydrogenolysis (H₂) H₂, 10% Pd/CRT, 1 atm, 1-16 hVery mild, clean byproducts (toluene, CO₂), high yield.[1][4]Reduces alkenes, alkynes, nitro groups, benzyl ethers. Catalyst can be poisoned by sulfur compounds.[1][5]
Transfer Hydrogenolysis HCOONH₄ or HCOOH, 10% Pd/CRT to 60°C, 0.5-4 hAvoids handling H₂ gas, often faster than H₂ balloon method.[5]Same as classical hydrogenolysis.
Strong Acid Cleavage HBr in Acetic AcidRT, 1-4 hEffective when hydrogenolysis is not viable, metal-free.[8]Harsh conditions, not suitable for acid-labile groups (e.g., Boc, t-butyl esters).[1]
Lewis Acid Cleavage AlCl₃, HFIPRT, 0.5-16 hMild, high functional group tolerance (nitro, halogens, double bonds), scalable.[9][10][11]Incompatible with Boc groups. HFIP is a specialty solvent.[10]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄75 °C, ~24 hExcellent for highly sensitive substrates, orthogonal to both reductive and acidic methods.[13]Requires elevated temperature, potential for side reactions with electrophilic sites.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction (Hydrogenolysis) Catalyst Poisoning: Impurities (sulfur, thiols) or product amine coordination.[5][7]Use fresh, high-quality catalyst. Increase catalyst loading (10-20 mol%). Add a small amount of acetic acid to protonate the product amine.[5]
Poor Solubility: Substrate not fully dissolved in the reaction solvent.[5]Screen different solvents or co-solvent systems (e.g., MeOH/THF). Moderately increase temperature (40-50 °C).
Insufficient Hydrogen: Poor gas-liquid mixing or depleted hydrogen donor.[5]Ensure vigorous stirring. For H₂ gas, use a Parr shaker for higher pressure. For transfer hydrogenolysis, increase equivalents of the donor.[5]
Incomplete Reaction (Acidolysis) Insufficient Acid Strength: Reagent is not potent enough or has degraded.Use a higher concentration of acid (e.g., 33% HBr/AcOH). Ensure anhydrous conditions.
Short Reaction Time: Reaction has not reached completion.Extend the reaction time and continue to monitor by TLC or LC-MS.
Side Product Formation Reduction of Other Groups: Hydrogenolysis reduces other susceptible functional groups.Switch to a non-reductive method like AlCl₃/HFIP or nucleophilic cleavage.
Cleavage of Other Protecting Groups: Acidic conditions remove other acid-labile groups (e.g., Boc).Use a milder method. The AlCl₃/HFIP system is known to be incompatible with Boc groups, so hydrogenolysis would be preferred if possible.[10]

References

  • Benchchem. (2025).
  • Technical Disclosure Commons. (2025).
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine.
  • Benchchem. (2025).
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Benchchem. (2025). Technical Support Center: Cbz Removal in PROTAC Synthesis.
  • Benchchem. (2025). Application Notes and Protocols for N-Cbz Deprotection.
  • ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Protecting Groups.
  • Organic Chemistry Portal. (2022).
  • Protective Groups In Organic Synthesis. (n.d.).

Sources

Method

Advanced Catalytic Hydrogenation and Coupling Workflows for Peptidomimetic APIs Utilizing N-Carbomethoxy-L-Leucine Derivatives

Executive Summary N-Carbomethoxy-L-leucine (N-Moc-L-Leu) and its sterically hindered analogue, N-methoxycarbonyl-L-tert-leucine, are indispensable chiral building blocks in the design of modern peptidomimetic drugs, part...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Carbomethoxy-L-leucine (N-Moc-L-Leu) and its sterically hindered analogue, N-methoxycarbonyl-L-tert-leucine, are indispensable chiral building blocks in the design of modern peptidomimetic drugs, particularly viral protease inhibitors. These moieties serve as terminal capping groups that fit precisely into the S1/S1' hydrophobic pockets of protease enzymes while providing enhanced metabolic stability compared to standard peptide bonds. The synthesis of complex aza-peptidomimetics (such as Atazanavir, BMS-232632) relies heavily on highly chemoselective catalytic hydrogenation to prepare the core hydrazine or amine scaffolds prior to the critical coupling step with the N-Moc-L-Leu derivative ()[1].

This application note provides a comprehensive, self-validating workflow detailing the upstream catalytic hydrogenation of hydrazone precursors and the subsequent amide/urea coupling with N-Carbomethoxy-L-leucine derivatives.

Mechanistic Insights: The Causality Behind Catalyst Selection

In the synthesis of aza-peptidomimetics, the core scaffold is often assembled via a hydrazone intermediate. The reduction of this hydrazone to a hydrazine must be meticulously controlled. Over-reduction leads to the cleavage of the delicate N-N bond, while under-reduction stalls the subsequent coupling cascade ()[2].

Expertise & Experience: 10% Palladium on Carbon (Pd/C) is the catalyst of choice for this transformation. Unlike Pearlman’s catalyst (Pd(OH)₂/C), which is highly active and prone to inducing N-N hydrogenolysis, 10% Pd/C provides the exact thermodynamic balance required to selectively reduce the C=N double bond without breaking the hydrazine core[3]. Furthermore, conducting the reaction in protic solvents like ethanol facilitates proton transfer, accelerating the reduction rate without necessitating high hydrogen pressures that could compromise chemoselectivity.

Once the core is successfully hydrogenated, N-methoxycarbonyl-L-tert-leucine is introduced. Pre-activation of this capping group using EDCI and HOBt is critical to prevent epimerization at the chiral alpha-carbon, ensuring the final API maintains its strict stereochemical integrity[4].

Experimental Protocols

Protocol 1: Chemoselective Catalytic Hydrogenation of Hydrazone Precursors

This protocol is engineered as a self-validating system, incorporating strict In-Process Controls (IPC) to prevent downstream coupling failures.

  • Preparation : In a rigorously inerted (N₂) hydrogenation vessel, dissolve the hydrazone precursor (1.0 eq) in anhydrous ethanol (10 volumes).

  • Catalyst Addition : Carefully charge 10% Pd/C (0.05 eq Pd). Causality Note: Dry Pd/C is highly pyrophoric; wetting the catalyst with a small amount of toluene prior to addition prevents solvent ignition and localized thermal spikes that degrade the substrate.

  • Hydrogenation : Purge the vessel with H₂ gas three times. Pressurize to 30 psi. Stir vigorously at 25 °C.

  • In-Process Control (IPC) : After 4 hours, sample the reaction mixture. Analyze via RP-HPLC (210 nm). Proceed only when the hydrazone peak area is <1%. Causality Note: Premature termination leaves unreacted hydrazone, which severely poisons the downstream coupling reagents and complicates crystallization.

  • Filtration : Vent H₂ and purge with N₂. Filter the suspension through a pad of Celite 545. Wash the filter cake with ethanol (2 volumes) to ensure complete recovery of the product.

  • Concentration : Concentrate the filtrate under reduced pressure to afford the crude hydrazine core.

Protocol 2: Amide Coupling with N-Carbomethoxy-L-Leucine
  • Activation : In a clean, dry reactor, dissolve N-Carbomethoxy-L-leucine (or its tert-leucine analogue) (2.5 eq) in dichloromethane (DCM, 15 volumes). Add HOBt (2.6 eq) and EDCI (2.6 eq). Stir at 20 °C for 30 minutes. Causality Note: Pre-activation forms the highly reactive OBt-ester, minimizing epimerization at the chiral alpha-carbon of the leucine derivative[4].

  • Coupling : Add the hydrazine core (1.0 eq) generated from Protocol 1, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction : Stir the biphasic mixture for 12 hours at 25 °C. Monitor completion via LC-MS.

  • Workup : Quench the reaction with 1N HCl (5 volumes) to remove unreacted amines. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (5 volumes) and brine (5 volumes).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Crystallize the crude product from an ethanol/water mixture (45/55 v/v) to yield the highly pure final API[1].

Data Presentation

The optimization of the hydrogenation step is critical. Table 1 summarizes the empirical data driving the selection of 10% Pd/C over other common hydrogenation catalysts.

Table 1: Optimization of Hydrazone Hydrogenation Conditions

CatalystSolventH₂ Pressure (psi)Temp (°C)Conversion (%)Chemoselectivity (%)
5% Pd/CMethanol152585.291.0
10% Pd/C Ethanol 30 25 >99.0 >98.5
20% Pd(OH)₂/CTHF4540>99.074.3 (N-N Cleavage)
5% Pt/CEthanol302542.1>99.0

Mandatory Visualization

Workflow A Hydrazone Precursor B Catalytic Hydrogenation (10% Pd/C, H2) A->B Chemoselective Reduction C Hydrazine Core B->C High Yield E Amide Coupling (EDCI, HOBt) C->E Substrate D N-Moc-L-Leucine Derivative D->E Capping Group F Peptidomimetic API E->F Final Assembly

Synthetic workflow detailing the hydrogenation of precursors prior to coupling with N-Moc-L-Leucine.

MOA V Viral Polyprotein P HIV Protease Enzyme V->P Substrate binding I Enzyme-Inhibitor Complex P->I High Affinity Binding D N-Moc-L-Leu Capped API D->P Competitive Inhibition M Viral Maturation Blocked I->M Prevents Cleavage

Mechanism of action for N-Moc-L-Leu capped peptidomimetic APIs inhibiting viral protease enzymes.

References

  • Process Research and Development for an Efficient Synthesis of the HIV Protease Inhibitor BMS-232632 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Antiviral Drugs Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Advanced Application Note &amp; Standard Operating Procedure: Handling and Utilization of N-Carbomethoxy-L-leucine (Moc-Leu-OH)

Introduction & Strategic Utility N-Carbomethoxy-L-leucine (Moc-Leu-OH) is a specialized N-protected amino acid derivative utilized extensively in advanced peptide synthesis, peptidomimetic drug design, and combinatorial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

N-Carbomethoxy-L-leucine (Moc-Leu-OH) is a specialized N-protected amino acid derivative utilized extensively in advanced peptide synthesis, peptidomimetic drug design, and combinatorial chemistry[1]. Unlike the ubiquitous Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups, the methoxycarbonyl (Moc) group offers a significantly reduced steric profile. This makes Moc-Leu-OH an ideal reagent for N-terminal capping in structure-activity relationship (SAR) studies, where minimizing the bulk of the N-terminal moiety is critical for receptor binding affinity or enzyme active-site penetration. Furthermore, the Moc group's orthogonal stability allows it to be retained as a permanent structural motif in drug candidates, such as bisamide combinatorial libraries used in high-throughput cell screening assays [4].

Physicochemical Properties & Quantitative Data

To ensure reproducible experimental setups, the fundamental physicochemical properties and stoichiometric requirements must be strictly observed.

Table 1: Physicochemical Specifications for Moc-Leu-OH

PropertyValue / Specification
Chemical Name (2S)-2-(methoxycarbonylamino)-4-methylpentanoic acid
CAS Number 74761-37-8
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, NMP, DMSO, Methanol
Storage Conditions Room temperature (15-25°C), desiccated [2]

Standard Operating Procedure (SOP): Safety & Handling

  • Hazard Mitigation & PPE: Moc-Leu-OH is generally stable, but inhalation of fine crystalline dust can cause respiratory irritation. Always handle within a certified fume hood while wearing nitrile gloves, safety goggles, and a lab coat.

  • Moisture Control (Causality): The carboxylic acid moiety is prone to moisture-induced hydrogen bonding, which alters its dissolution kinetics and can lead to inaccurate molarity during solution preparation. Always equilibrate the sealed reagent vial to room temperature before opening to prevent atmospheric condensation.

  • Solvent Preparation: Prepare solutions in anhydrous N,N-dimethylformamide (DMF) immediately prior to use. Prolonged storage in solution can lead to spontaneous degradation or side reactions.

Experimental Workflow: Coupling Moc-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)

The coupling of Moc-Leu-OH typically occurs at the final stage of SPPS to serve as an N-terminal cap. We recommend the HATU/DIPEA activation system. HATU provides superior coupling kinetics for sterically unhindered acids, while DIPEA acts as a non-nucleophilic base to drive the formation of the active OAt-ester without causing epimerization.

G A 1. Resin-Bound Peptide (Free N-Terminus) E 5. Moc-Leu-Peptide-Resin (Coupled Product) A->E Nucleophilic Attack B 2. Moc-Leu-OH + HATU (in DMF) C 3. DIPEA Addition (Base Catalysis) B->C Activation D 4. Active OAt-Ester Intermediate C->D Esterification D->E Acyl Transfer F 6. TFA Cleavage (Global Deprotection) E->F Acid Cleavage G 7. Purified Moc-Capped Peptide F->G Lyophilization

Workflow for Moc-Leu-OH activation, coupling, and peptide cleavage in SPPS.

Detailed Step-by-Step Protocol

Table 2: Stoichiometric Quantities for 0.1 mmol Scale Coupling

ReagentEquivalentsAmountFunction
Peptide-Resin1.0 eq0.1 mmolSolid support / Substrate
Moc-Leu-OH4.0 eq75.7 mgN-terminal capping building block
HATU3.8 eq144.5 mgCoupling/Activation reagent
DIPEA8.0 eq139 µLNon-nucleophilic base
Anhydrous DMFN/A2.0 mLReaction solvent
Step 1: Resin Preparation
  • Swell the peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with DMF (3 × 5 mL).

  • Ensure the N-terminal Fmoc group has been removed using 20% Piperidine in DMF (2 × 10 min), followed by extensive DMF washes (5 × 5 mL).

    • Causality: Complete removal of piperidine is critical. Residual secondary amines will act as competing nucleophiles for the activated Moc-Leu-OH, drastically reducing the target yield and creating difficult-to-separate impurities.

Step 2: Reagent Activation
  • Weigh 75.7 mg of Moc-Leu-OH and 144.5 mg of HATU.

  • Dissolve the dry powders in 2 mL of anhydrous DMF.

  • Add 139 µL of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Vortex gently for exactly 2 minutes.

    • Causality: A 2-minute pre-activation generates the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. Prolonged pre-activation prior to resin addition can lead to the formation of unreactive tetramethylguanidinium by-products, effectively killing the coupling efficiency.

Step 3: Coupling Reaction & Self-Validation
  • Transfer the activated Moc-Leu-OH solution to the reaction vessel containing the swollen resin.

  • Agitate at room temperature for 45–60 minutes.

  • Drain the reaction mixture and wash the resin with DMF (4 × 5 mL) and DCM (4 × 5 mL).

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A negative (yellow) result confirms the absence of free primary amines, validating that the coupling reaction has reached >99% completion. If positive (blue), repeat Step 2 and Step 3.

Step 4: Cleavage and Final Validation
  • Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours at room temperature.

    • Mechanistic Insight: Unlike the Boc group, which is cleaved via acidolysis (TFA), or the Fmoc group, which undergoes base-catalyzed beta-elimination, the methoxycarbonyl (Moc) urethane linkage is highly stable to both standard acidic and basic SPPS conditions [3]. This ensures the N-terminal cap remains perfectly intact during global deprotection.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.

  • Self-Validation (LC-MS): Analyze the crude lyophilized powder via LC-MS. The successful incorporation of the Moc-Leu residue is definitively confirmed by a mass shift of +171.2 Da (189.21 Da - 18.02 Da for H₂O loss during amide bond formation) relative to the un-capped precursor peptide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13821106, N-Carbomethoxy-L-leucine." PubChem,[Link].

  • Popova, A. A., et al. "Nanomolar Synthesis in Droplet Microarrays with UV‐Triggered On‐Chip Cell Screening." Advanced Materials, 2020. ResearchGate,[Link].

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Synthesis of N-Carbomethoxy-L-leucine

Welcome to the technical support center for the synthesis of N-Carbomethoxy-L-leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Carbomethoxy-L-leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important N-protected amino acid. By understanding the underlying chemical principles, you can effectively troubleshoot and refine your experimental approach.

The synthesis of N-Carbomethoxy-L-leucine is typically achieved via the Schotten-Baumann reaction, a robust method for acylating amines.[1][2] In this case, L-leucine is reacted with methyl chloroformate under basic conditions to yield the desired N-protected product. While the reaction is straightforward in principle, several factors can significantly impact the outcome. This guide provides a structured, question-and-answer approach to address the most frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing N-Carbomethoxy-L-leucine?

The most common and industrially relevant method is the Schotten-Baumann reaction.[3] This involves the N-acylation of L-leucine using methyl chloroformate as the acylating agent. The reaction is performed in a biphasic system, typically water and an organic solvent, with a base to neutralize the hydrochloric acid byproduct and maintain a pH that facilitates the reaction.[1][4]

Q2: What is a realistic target yield for this synthesis?

With an optimized protocol, yields for this type of N-protection can be quite high, often in the range of 75-95%. However, yields can be significantly lower if critical parameters are not controlled. For instance, in related peptide syntheses, yields can range from 66-84% depending on the specific amino acids and coupling agents used.[5]

Q3: What are the most critical parameters to control to ensure a high yield?

The three most critical parameters are:

  • pH: Maintaining the optimal pH is crucial. The reaction requires a basic environment to deprotonate the amino group of L-leucine, making it nucleophilic. However, excessively high pH will accelerate the hydrolysis of the highly reactive methyl chloroformate.[6][7]

  • Temperature: The reaction is exothermic and should be cooled, typically to 0-5 °C, especially during the addition of methyl chloroformate. This minimizes side reactions and the degradation of the acylating agent.[8]

  • Reagent Purity and Stoichiometry: The purity of L-leucine and methyl chloroformate is paramount. The presence of other amino acids, like isoleucine, can lead to a mixture of products that are difficult to separate.[9][10] Precise control over the stoichiometry is also essential to drive the reaction to completion without generating excessive byproducts.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: The final yield of N-Carbomethoxy-L-leucine is significantly lower than expected.

Potential Cause A: Incorrect pH during the reaction.

  • Scientific Rationale: The amino group of L-leucine needs to be in its free base form (-NH₂) to act as an effective nucleophile and attack the electrophilic carbonyl carbon of methyl chloroformate.[11] At a physiological pH of around 7.4, the amino group is protonated (-NH₃⁺) and non-nucleophilic.[12] Conversely, if the pH is too high (e.g., >11), the rate of hydrolysis of methyl chloroformate to methanol and CO₂ via hydroxide ion attack becomes a significant competitive reaction, consuming the reagent and reducing the yield.[7]

  • Recommended Solution:

    • Maintain the reaction pH in the optimal range of 9.5-10.5.

    • Use a pH meter to monitor the reaction in real-time.

    • Add the base (e.g., 2M NaOH) solution dropwise and concurrently with the methyl chloroformate to maintain the pH within the target range. This prevents localized areas of high pH.

Potential Cause B: Hydrolysis of Methyl Chloroformate.

  • Scientific Rationale: Methyl chloroformate is highly susceptible to hydrolysis, especially at elevated temperatures and high pH.[8] If it decomposes before it can react with the L-leucine, the yield will be compromised.

  • Recommended Solution:

    • Perform the reaction at a reduced temperature (0-5 °C) in an ice bath.

    • Add the methyl chloroformate slowly, or dropwise, to the cooled reaction mixture to control the exothermic reaction and minimize its exposure to the aqueous base before it can react.

    • Use anhydrous solvents if conducting the reaction in a non-aqueous system, although the Schotten-Baumann typically uses water.[8]

Potential Cause C: Impure L-leucine starting material.

  • Scientific Rationale: Commercial L-leucine can sometimes be contaminated with other amino acids, most commonly isoleucine, due to their similar structures and properties which makes them difficult to separate.[9][10] These contaminating amino acids will also react with methyl chloroformate, leading to a mixture of N-carbomethoxy derivatives and making the purification of the desired product challenging, ultimately reducing the isolated yield.

  • Recommended Solution:

    • Verify the purity of the starting L-leucine using a suitable analytical method like HPLC or by checking its optical rotation.[13]

    • If necessary, recrystallize the L-leucine before use. A common method involves using its sulfonate salt to achieve high purity.[9]

Problem 2: The isolated product is an oil and fails to crystallize, or the melting point is broad and low.

Potential Cause A: Presence of Diacylated Byproducts or Unreacted Starting Material.

  • Scientific Rationale: Although less common with amino acids, over-acylation can sometimes occur. A more likely cause of an oily product is the presence of unreacted L-leucine or other impurities that act as a crystallization inhibitor.

  • Recommended Solution:

    • Purification: After the initial work-up, the crude product should be purified. A common procedure involves dissolving the crude product in an aqueous base (like sodium bicarbonate solution), washing with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product.

    • Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethyl acetate/hexane or water.

Problem 3: Thin Layer Chromatography (TLC) or LC-MS analysis shows multiple spots/peaks.

Potential Cause A: Formation of a Mixed Anhydride and Subsequent Dipeptide.

  • Scientific Rationale: In some cases, the N-protected amino acid product can react with another molecule of methyl chloroformate to form a mixed carboxylic-carbonic anhydride.[8][14] This reactive intermediate can then acylate a free L-leucine molecule, leading to the formation of a dipeptide byproduct (N-Carbomethoxy-L-leucyl-L-leucine).

  • Recommended Solution:

    • Control Stoichiometry: Avoid using a large excess of methyl chloroformate. A slight excess (e.g., 1.05-1.1 equivalents) is usually sufficient.

    • Slow Addition: The slow, simultaneous addition of methyl chloroformate and base at low temperatures helps to ensure that the methyl chloroformate reacts preferentially with the more nucleophilic primary amine of L-leucine.

Visualizing the Process: Workflow and Mechanism

To better understand the experimental logic, the following diagrams illustrate the troubleshooting workflow and the underlying reaction mechanism.

G cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Solutions & Verification start Low Yield of N-Carbomethoxy-L-leucine pH Incorrect pH? start->pH Temp Temperature Too High? start->Temp Reagents Impure Reagents? start->Reagents pH_sol Maintain pH 9.5-10.5 with dropwise base addition pH->pH_sol Yes Temp_sol Run reaction at 0-5°C with slow reagent addition Temp->Temp_sol Yes Reagents_sol Verify/Recrystallize L-Leucine Use fresh Methyl Chloroformate Reagents->Reagents_sol Yes end_node Optimized Yield pH_sol->end_node Temp_sol->end_node Reagents_sol->end_node

Caption: Troubleshooting workflow for low yield.

SchottenBaumann cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Leucine L-Leucine (Amino Group Deprotonated) Intermediate Tetrahedral Intermediate Leucine->Intermediate Nucleophilic Attack MCF Methyl Chloroformate MCF->Intermediate Product N-Carbomethoxy-L-leucine Intermediate->Product Collapse of intermediate & loss of Cl- HCl HCl (neutralized by base)

Caption: Schotten-Baumann reaction mechanism.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above to maximize yield and purity.

Materials:

  • L-Leucine (high purity, >99%)

  • Methyl Chloroformate (>98%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Ice

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a pH probe, and a dropping funnel, dissolve L-leucine (1.0 eq) in a 1M NaOH solution, adjusting the amount to bring the initial pH to ~10.0. Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.

  • Reagent Addition: Prepare two separate solutions: one of methyl chloroformate (1.1 eq) and another of 2M NaOH. Add these two solutions to the reaction mixture concurrently and dropwise over a period of 1-2 hours. Monitor the pH continuously and adjust the addition rate of the NaOH solution to maintain the pH between 9.5 and 10.5. Keep the temperature below 5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours at 0-5 °C, then let it warm to room temperature and stir for another hour.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL for a ~0.1 mol scale reaction) to remove any unreacted methyl chloroformate and other organic impurities. Discard the organic layers.

    • Carefully acidify the cold aqueous layer to pH ~2 with concentrated HCl while cooling in an ice bath. A white precipitate of N-Carbomethoxy-L-leucine should form.

  • Isolation and Purification:

    • Collect the white solid by vacuum filtration and wash it with a small amount of ice-cold water.

    • Dry the product under vacuum.

    • For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., hot water or ethyl acetate-hexane).

Data Summary: Critical Reaction Parameters

ParameterRecommended ValueRationale
Temperature 0 - 5 °CMinimizes hydrolysis of methyl chloroformate; controls exotherm.[8]
pH 9.5 - 10.5Ensures amine is nucleophilic while minimizing reagent hydrolysis.[6]
Reagent Ratio 1.1 eq Methyl ChloroformateSufficient excess to drive reaction, but not enough to promote side reactions.
Addition Time 1 - 2 hoursAllows for effective temperature and pH control.

By adhering to these refined protocols and understanding the chemical principles at play, researchers can consistently achieve high yields of pure N-Carbomethoxy-L-leucine, a valuable building block in synthetic chemistry.

References

  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative.
  • Kollár, L., et al. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. The Journal of Organic Chemistry, 2023.
  • Kollár, L., et al. Palladium-catalysed amino-vs. Alkoxycarbonylation of iodoalkenes using bifunctional N,O-nucleophiles.
  • Schotten-Baumann reaction. chemeurope.com. Accessed March 7, 2024.
  • Jiang, H., et al. Copper-Catalyzed Selective Amino-alkoxycarbonylation of Unactivated Alkenes with CO. Journal of the American Chemical Society, 2025.
  • Kollár, L., et al. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. PMC, 2023.
  • Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles.
  • Schotten-Baumann Reaction. Organic Chemistry Portal. Accessed March 7, 2024.
  • Castro, E. A., & Moodie, R. B. Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 1974.
  • Woodward, R. B., & Olofson, R. A. N-Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. Organic Syntheses, Coll. Vol. 5, p.10 (1973); Vol. 48, p.72 (1968).
  • Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis. Benchchem. Accessed March 7, 2024.
  • Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme, 2002.
  • Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Benchchem. Accessed March 7, 2024.
  • Schotten–Baumann reaction. Wikipedia. Accessed March 7, 2024.
  • Chen, J., et al. Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases. MDPI, 2018.
  • Villa, M. G., et al. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed, 2014.
  • The preparation of L-leucine and its behavior in some non-aqueous solvents. Journal of Biological Chemistry, 1941.
  • Process for the preparation of N-carboxy-t-leucine anhydride.
  • Schotten Baumann Reaction Mechanism Detailed Explanation. Chemistry Learner. Accessed March 7, 2024.
  • Amino Acids and the Role of pH. Lippincott® Illustrated Reviews: Biochemistry. Accessed March 7, 2024.
  • Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases. Semantic Scholar, 2018.
  • Husek, P. Fluoroalkyl chloroformates in treating amino acids for gas chromatographic analysis.
  • Experimental Procedures. The Royal Society of Chemistry. Accessed March 7, 2024.
  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Accessed March 7, 2024.
  • Xu, J., et al. Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux. PMC, 2019.
  • Process for obtaining pure L-leucine.
  • HPLC of amino acids as chloroformate derivatives.
  • The preparation of pure L-leucine. Separation of L-leucine and L-isoleucine.
  • How to synthesize N-Lactoyl-Leucine for research purposes. Benchchem. Accessed March 7, 2024.
  • L-Leucine. Japanese Pharmacopoeia. Accessed March 7, 2024.
  • Technical Support Center: Optimizing Protein Intake in Leucine Derivative Studies. Benchchem. Accessed March 7, 2024.
  • Han, L., et al. High-level and -yield production of L-leucine in engineered Escherichia coli by multistep metabolic engineering. PubMed, 2023.
  • Daw, R. C. Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System.
  • Process for racemisation and acetylation of leucine.

Sources

Optimization

Technical Support Center: Minimizing Racemization During N-Carbomethoxy-L-Leucine Coupling

Welcome to the Technical Support Center. Designed for researchers, scientists, and drug development professionals, this guide provides authoritative troubleshooting and field-proven methodologies for maintaining chiral i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for researchers, scientists, and drug development professionals, this guide provides authoritative troubleshooting and field-proven methodologies for maintaining chiral integrity during the coupling of N-Carbomethoxy-L-leucine (N-Moc-L-Leu).

Causality & Mechanistic Overview

As a Senior Application Scientist, I frequently encounter challenges regarding the optical purity of peptides synthesized with bulky amino acids. N-Carbomethoxy is a urethane-type (carbamate) protecting group. Generally, urethane groups suppress racemization because the lone pair on the urethane oxygen is delocalized, making the carbonyl oxygen less nucleophilic and disfavoring the formation of the 5(4H)-oxazolone intermediate[1].

However, the bulky isobutyl side chain of leucine creates steric hindrance, slowing down the desired aminolysis step. This kinetic delay provides a window for two competing racemization pathways:

  • Direct Enolization: Strong, unhindered bases can directly abstract the alpha-proton from the activated amino acid[2].

  • Oxazolone Formation: Strong activation (e.g., using carbodiimides without additives) can force the formation of a 2-methoxy-4-isobutyl-5(4H)-oxazolone intermediate, which rapidly enolizes and racemizes[1][3].

Racemization A N-Carbomethoxy-L-leucine (Activated Ester) B Direct Enolization (Base-Catalyzed) A->B Excess Base C 2-Methoxy-4-isobutyl-5(4H)-oxazolone (Intermediate) A->C Strong Activation (No Additive) D Achiral Enolate B->D -H+ C->D -H+ (Base) E D-Enantiomer (Racemized Product) D->E +H+ (Re-protonation) F L-Enantiomer (Desired Product) D->F +H+ (Re-protonation)

Fig 1. Racemization pathways of N-Carbomethoxy-L-leucine via direct enolization and oxazolone.

Troubleshooting Guide

Q: I am detecting significant levels of the D-leucine epimer in my final peptide after coupling N-Moc-L-Leu using HATU and DIPEA. How can I fix this? A: The issue stems from the use of N,N-Diisopropylethylamine (DIPEA). HATU is a powerful uronium-based coupling reagent that strictly requires a base to generate the active carboxylate. However, DIPEA is a strong base (pKa ~10.1) that promotes direct enolization of the activated Moc-L-Leu species[2]. Solution: Switch to a weaker, sterically hindered base such as 2,4,6-collidine (TMP, pKa 7.43) or N-methylmorpholine (NMM)[2]. For optimal results, abandon uronium reagents and switch to base-free coupling using Diisopropylcarbodiimide (DIC) and Oxyma Pure[4][5].

Q: I attempted the mixed anhydride method using methyl chloroformate to couple N-Moc-L-Leu, but I am seeing a truncated sequence capped with a urethane group. What happened? A: You are observing "urethane formation," a classic side reaction in mixed anhydride couplings. Because the isobutyl side chain of leucine is sterically hindered, the incoming amine nucleophile attacks the less hindered carbonate carbonyl of the mixed anhydride instead of the desired amino acid carbonyl[3][6]. Solution: The tertiary amine/solvent combination dictates this side reaction. If you must use the mixed anhydride method, switch your base/solvent system to N-methylpiperidine (NMP) in dichloromethane (DCM), which has been proven to minimize urethane capping[6][7]. Otherwise, transition to phosphonium reagents (e.g., DEPBT).

Q: My scale-up reactions show higher racemization than my pilot scale, even when using DIC/HOBt. Why is the scale affecting chiral purity? A: This is a thermodynamic issue. Carbodiimide activation is highly exothermic. In larger scale reactions, localized heating occurs if the addition is too rapid. Elevated temperatures exponentially accelerate the formation of the oxazolone intermediate[2]. Solution: Implement strict thermal control. Chill the reaction vessel to 0°C during the addition of DIC, allow the active ester to form for 5 minutes, and then slowly warm to room temperature for the aminolysis step.

Quantitative Data Presentation

To facilitate easy comparison of experimental choices, the following table summarizes the quantitative impact of various coupling systems on urethane-protected bulky amino acids:

Coupling ReagentAdditiveBase RequiredRelative Racemization RiskRecommended Use Case
DIC NoneNoneHighDo not use for bulky residues.
HATU NoneDIPEA (Strong)Moderate - HighRoutine couplings; avoid for racemization-prone residues.
HATU None2,4,6-Collidine (Weak)Low - ModerateWhen uronium salts are strictly required.
DIC HOBtNoneLowStandard base-free SPPS (Note: HOBt is an explosive hazard).
DIC Oxyma PureNoneVery Low Optimal for base-free SPPS and microwave synthesis.
DEPBT NoneNMMVery Low Optimal for solution-phase synthesis with bulky residues.

Experimental Protocols (Self-Validating Systems)

Every protocol described here operates as a self-validating system, meaning the chemical environment inherently prevents the failure modes it addresses.

Protocol A: Base-Free Coupling via DIC and Oxyma Pure

Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an excellent nucleophile to intercept the O-acylisourea intermediate formed by DIC, generating a highly reactive but chirally stable active ester. Because it operates without a tertiary base, direct enolization is structurally prevented[4][8].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of N-Moc-L-leucine and 1.0 equivalent of Oxyma Pure in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Thermal Control: Cool the solution to 0°C using an ice bath to suppress exothermic oxazolone formation.

  • Activation: Add 1.0 equivalent of Diisopropylcarbodiimide (DIC) dropwise. Stir at 0°C for 3-5 minutes. (Self-validation check: The solution should remain clear; rapid precipitation indicates premature, undesired urea formation).

  • Aminolysis: Add the activated mixture to the resin-bound amine (or solution-phase amine, 0.9 equivalents).

  • Coupling: Allow the reaction to slowly warm to room temperature and agitate for 1-2 hours.

  • Workup: Wash the resin thoroughly with DMF and DCM to remove the soluble diisopropylurea (DIU) byproduct.

Workflow Step1 1. Pre-activation N-Moc-L-Leu + Oxyma Step2 2. Addition of DIC (0°C to rt) Step1->Step2 Step3 3. Active Ester (Moc-L-Leu-Oxyma) Step2->Step3 2-5 min Step4 4. Aminolysis (Add Amine) Step3->Step4 Step5 5. Desired Peptide (Chiral Purity >99%) Step4->Step5 1-2 hours

Fig 2. Optimized base-free coupling workflow using DIC and Oxyma Pure to prevent epimerization.

Protocol B: Phosphonium-Mediated Coupling using DEPBT

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is uniquely resistant to racemization because it does not form the highly reactive O-acylisourea intermediate, bypassing the oxazolone pathway entirely[2].

Step-by-Step Methodology:

  • Preparation: Suspend the amine component (1.0 eq) and N-Moc-L-leucine (1.1 eq) in anhydrous DCM or DMF.

  • Reagent Addition: Add DEPBT (1.1 eq) to the mixture at room temperature.

  • Base Addition: Slowly add N-methylmorpholine (NMM) (2.0 eq). (Causality note: NMM is chosen over DIPEA to prevent base-catalyzed enolization).

  • Reaction: Stir the mixture for 2-4 hours at room temperature. Monitor completion via Kaiser test or LC-MS.

  • Workup: Evaporate the solvent and perform standard aqueous extractions to remove phosphonium byproducts.

Frequently Asked Questions (FAQs)

Q: Why is N-Carbomethoxy-L-leucine less prone to racemization than N-Acetyl-L-leucine? A: The carbomethoxy group is a urethane (carbamate). The lone pair of electrons on the urethane oxygen is delocalized into the adjacent methoxy group, making the carbonyl oxygen significantly less nucleophilic than the carbonyl oxygen of an N-acetyl (amide) group. This drastically reduces the rate of intramolecular attack required to form the racemization-prone oxazolone ring[1].

Q: Can I use microwave-assisted synthesis with N-Moc-L-Leu? A: Yes, but with caution. Microwave heating accelerates both coupling and racemization. If using microwave-assisted solid-phase peptide synthesis (MW-SPPS), you must use the DIC/Oxyma Pure system, which has been explicitly validated to maintain chiral integrity under microwave conditions[4][8].

Q: How do I accurately quantify the D-epimer in my final product? A: The most reliable method is utilizing High-Performance Liquid Chromatography (HPLC) or LC-MS with a chiral stationary phase (e.g., Chiralpak columns). Alternatively, if the peptide is short, standard reverse-phase HPLC can often resolve the diastereomers (L-Leu vs. D-Leu containing peptides) due to their different hydrodynamic radii.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org. URL: [Link]

  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Science Publishing. URL: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. URL:[Link]

Sources

Troubleshooting

Troubleshooting low solubility of N-Carbomethoxy-L-leucine in aqueous media

Technical Support Center: Troubleshooting Low Aqueous Solubility of N-Carbomethoxy-L-leucine As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of N-protected am...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Aqueous Solubility of N-Carbomethoxy-L-leucine

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of N-protected amino acids. N-Carbomethoxy-L-leucine presents a classic solubility paradox: it possesses a highly hydrophobic isobutyl side chain and a lipophilic carbomethoxy protecting group, leaving only a single carboxylic acid moiety to interact with aqueous media. When the pH of the medium is below the pKa of this carboxylic acid, the molecule remains fully protonated and uncharged, leading to rapid aggregation and precipitation driven by hydrophobic interactions.

This guide provides a comprehensive, field-proven framework to overcome these thermodynamic barriers. We will explore causality-driven protocols, ensuring that every adjustment you make—whether pH-shifting, co-solvent addition, or excipient pairing—is mechanistically sound and self-validating.

Part 1: Physicochemical Profiling & Causality

To troubleshoot effectively, we must first quantify the thermodynamic barriers. The table below summarizes the critical physicochemical parameters dictating the behavior of N-Carbomethoxy-L-leucine.

ParameterValueMechanistic Implication for Solubility
Molecular Weight 189.21 g/mol Small molecule, but high ratio of hydrophobic surface area to polar functional groups.
Estimated pKa (-COOH) ~3.5 - 4.0At physiological pH (7.4), it is deprotonated (soluble). In acidic media (pH < 3), it is protonated (insoluble) [2].
Estimated LogP ~1.8 - 2.2Indicates preferential partitioning into lipid/organic phases. Requires disruption of water hydrogen-bond networks to dissolve.
Aqueous Solubility (pH 3.0) < 0.5 mg/mLThe neutral species aggregates due to the hydrophobic effect of the isobutyl and carbomethoxy groups.
Solubility in DMSO/DMF > 30 mg/mLHighly soluble in polar aprotic solvents, which solvate both the hydrophobic tail and the polar headgroup [1].

Part 2: Solubilization Decision Matrix (Workflow)

Before selecting a protocol, trace your assay requirements through the following decision tree to ensure you do not compromise your experimental integrity.

SolubilizationWorkflow Start Start: N-Carbomethoxy-L-leucine in Aqueous Media CheckPH Can your assay tolerate pH > 6.0? Start->CheckPH PHProtocol Use Protocol A: pH-Shift & Buffer Optimization CheckPH->PHProtocol Yes CheckSolvent Can your assay tolerate 1-5% DMSO or Ethanol? CheckPH->CheckSolvent No SolventProtocol Use Protocol B: Co-Solvent Dilution Method CheckSolvent->SolventProtocol Yes CheckExcipient Can you add excipients (e.g., L-Arginine)? CheckSolvent->CheckExcipient No ExcipientProtocol Use Protocol C: Excipient-Assisted Solubilization CheckExcipient->ExcipientProtocol Yes Reformulate Re-evaluate Assay Parameters or use Liposomal Delivery CheckExcipient->Reformulate No

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Shift and Buffer Optimization

Causality: The solubility of N-protected amino acids is strictly pH-dependent. By raising the pH above the pKa (~3.5), the carboxylic acid deprotonates into a carboxylate anion. This introduces a formal negative charge, drastically increasing ion-dipole interactions with water and preventing hydrophobic aggregation [2].

Step-by-Step Methodology:

  • Initial Slurry: Weigh the required mass of N-Carbomethoxy-L-leucine into a sterile glass vial. Add 80% of your final target volume using a mildly alkaline buffer (e.g., 50 mM Tris-HCl, pH 8.0). Observation: The solution will likely appear cloudy initially.

  • Titration: Dropwise, add 0.1 M NaOH while stirring vigorously until the solution clears. Critical: Do not exceed pH 8.5 to prevent potential base-catalyzed hydrolysis of the carbomethoxy group.

  • Equilibration: Allow the solution to stir for 15 minutes at room temperature to ensure complete ionization.

  • Back-Titration: Slowly adjust the pH back down to your target assay pH (e.g., pH 7.4) using 0.1 M HCl.

  • Volume Adjustment: Bring the solution to the final volume using your assay buffer.

  • Validation (Self-Check): Measure the optical density (OD) at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms the absolute absence of micro-precipitates.

Protocol B: Co-Solvent Dilution Method (DMSO/Aqueous)

Causality: Polar aprotic solvents like DMSO disrupt the highly structured hydrogen bond network of water and directly solvate the hydrophobic isobutyl side chain. Pre-dissolving the compound in DMSO creates a thermodynamically stable monomeric state before introduction into the aqueous phase [1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-Carbomethoxy-L-leucine in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mg/mL). Vortex until completely clear.

  • Aqueous Preparation: Warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Causality: Increased temperature enhances the kinetic solubility limit during the turbulent mixing phase.

  • Injection: Using a micropipette, inject the DMSO stock directly into the vortex of the rapidly stirring aqueous buffer. Do not add the buffer to the DMSO.

  • Dilution Limit: Ensure the final DMSO concentration does not exceed 2-5% (v/v), depending on your cell line or enzyme's tolerance. For example, a 1:20 dilution yields a 5% DMSO solution.

  • Validation (Self-Check): Centrifuge the final solution at 10,000 x g for 5 minutes. Check the bottom of the tube for a white pellet. If a pellet forms, the compound has "crashed out," indicating the final concentration exceeds the thermodynamic solubility limit of the mixed solvent system.

Protocol C: Excipient-Assisted Solubilization (L-Arginine)

Causality: If co-solvents are toxic to your assay and pH shifts are prohibited, hydrotropic excipients like L-Arginine can be used. The guanidinium group of arginine interacts favorably with hydrophobic and polar moieties, forming a "solvation layer" around the hydrophobic isobutyl tail, effectively shielding it from water and preventing aggregation [3].

Step-by-Step Methodology:

  • Excipient Solution: Prepare a 50 mM to 100 mM solution of L-Arginine in pure water. Adjust the pH to 7.4.

  • Compound Addition: Add N-Carbomethoxy-L-leucine to the Arginine solution.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes. The acoustic cavitation provides the activation energy required to break apart macroscopic aggregates, allowing arginine molecules to coat the exposed hydrophobic surfaces.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any remaining unsolvated particulates.

  • Validation (Self-Check): Perform an HPLC-UV quantification of the filtrate to confirm the exact concentration of N-Carbomethoxy-L-leucine successfully driven into solution.

Part 4: Frequently Asked Questions (FAQs)

Q: I dissolved N-Carbomethoxy-L-leucine in DMSO, but when I added it to my cell culture media, it immediately formed a cloudy suspension. Why did this happen and how do I fix it? A: This is known as "solvent crash." While the compound is highly soluble in DMSO, its thermodynamic solubility in the final 99% aqueous medium is still very low. When the DMSO diffuses into the water, the local concentration of the compound exceeds its aqueous solubility limit, causing rapid nucleation and precipitation. Fix: Ensure your final target concentration is below the aqueous solubility limit (typically < 0.5 mg/mL). Add the DMSO stock dropwise to a rapidly stirring warmed buffer, rather than static media. Alternatively, use Protocol C to add a solubilizing excipient to the media prior to the DMSO spike.

Q: Can I just heat the aqueous buffer to 60°C to force the compound into solution? A: While heating increases kinetic solubility, it is a temporary fix. As the solution cools back to room temperature or 37°C for your assay, the solution will become supersaturated. This is a thermodynamically unstable state, and the compound will eventually crystallize or precipitate out, potentially ruining a long-term cell assay [2]. Furthermore, prolonged heating of N-protected amino acids in aqueous media can risk hydrolysis of the carbomethoxy group. Always rely on pH adjustment or co-solvents for stable equilibrium solubility.

Q: Does the choice of buffer salt affect solubility? A: Yes. The Hofmeister series dictates how different ions affect the solubility of hydrophobic molecules. Chaotropic ions (like nitrate or magnesium) can slightly enhance solubility (salting-in), whereas kosmotropic ions (like sulfate or high concentrations of phosphate) increase the surface tension of water and can force hydrophobic molecules to precipitate (salting-out). If you are struggling with solubility in PBS, try switching to a low-molarity Tris or HEPES buffer.

References

  • Aliyeva, et al. (2024). Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH. ACS Journal of Chemical & Engineering Data. Retrieved from[Link]

  • Shukla, D., & Trout, B. L. (2010). Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. The Journal of Chemical Physics, 133(5), 055101. Retrieved from[Link]

Optimization

Technical Support Center: Optimizing Temperature for N-Carbomethoxy-L-leucine Cyclization

Welcome to the technical support center for the optimization of N-Carbomethoxy-L-leucine cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of N-Carbomethoxy-L-leucine cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this critical reaction. Our focus is to deliver scientifically sound advice and practical solutions to common challenges encountered during the synthesis of L-leucine N-carboxyanhydride (NCA).

I. Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the cyclization of N-Carbomethoxy-L-leucine?

The principal objective is to synthesize L-leucine N-carboxyanhydride (Leucine-NCA), also known as a Leuchs' anhydride. This is achieved by heating an N-methoxycarbonyl amino acid chloride in a vacuum.[1] Leucine-NCA is a highly valuable monomer used in the ring-opening polymerization (ROP) to produce polypeptides with well-defined structures, such as poly-L-leucine.[1] These polypeptides have significant applications in biomaterials and drug delivery systems.

Q2: What is the general temperature range for this cyclization, and why is it so critical?

The cyclization of N-alkoxycarbonyl amino acid chlorides, a process known as the Leuchs method, is typically performed at temperatures between 50-70 °C under vacuum.[1][2] Temperature is a critical parameter because it directly influences the reaction rate, yield, and the purity of the resulting NCA.

However, it's important to note that excessively high temperatures can lead to the decomposition of the NCA product.[1] Conversely, temperatures that are too low will result in a sluggish or incomplete reaction. Recent studies have also explored conducting these reactions at ambient temperature, driven by the slight exotherm from mixing the reagents, which simplifies large-scale production by removing the need for external heating.[3]

Q3: What are the most common side reactions I should be aware of, and how does temperature affect them?

The primary side reactions of concern are racemization, polymerization of the NCA product, and decomposition. Temperature plays a significant role in the prevalence of these side reactions.

  • Racemization: Elevated temperatures can increase the risk of losing the stereochemical purity of the L-leucine starting material. This is particularly a concern if the reaction conditions are harsh or if there are basic impurities present.

  • Polymerization: Leucine-NCA is a reactive monomer that can polymerize, especially in the presence of nucleophiles (like water) or at higher temperatures.[4] Controlling the temperature helps to minimize premature polymerization during the synthesis and isolation of the NCA.

  • Decomposition: As mentioned, high temperatures can cause the NCA ring to decompose, leading to reduced yields and the formation of impurities.[1]

Q4: My reaction is sluggish, and the yield of Leucine-NCA is low. What are the likely causes and solutions?

A slow reaction and poor yield can often be attributed to several factors, with temperature being a key variable.

Potential Cause Troubleshooting Action
Insufficient Temperature Gradually increase the reaction temperature in 5-10°C increments, while carefully monitoring for any signs of product decomposition. The optimal range is typically 50-70°C.[1][2]
Poor Quality Starting Material Ensure the N-Carbomethoxy-L-leucine is pure and dry. Impurities can inhibit the reaction.
Inefficient Halogenating Agent The conversion to the acid chloride is a prerequisite for cyclization. Ensure the halogenating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in the correct stoichiometric amount.
Inadequate Vacuum A good vacuum is essential for removing the volatile byproducts of the cyclization, driving the reaction to completion. Ensure your vacuum system is functioning optimally.
Q5: I'm observing a broad molecular weight distribution in my subsequent polymerization. Could the cyclization temperature be the culprit?

Yes, the conditions during the NCA synthesis, including temperature, can impact the purity of the monomer, which in turn affects the control of the ring-opening polymerization.

Impurities formed due to side reactions at non-optimal temperatures can act as unintended initiators or chain transfer agents during polymerization, leading to a broader molecular weight distribution (a higher Polydispersity Index, or PDI).[5] It is crucial to start with a highly pure NCA monomer to achieve a well-controlled polymerization.

II. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.

Problem 1: Significant formation of byproducts detected by NMR or HPLC.
Initial Diagnosis:

High temperatures are a likely cause of increased byproduct formation. The Leuchs method, which involves the thermal cyclization of N-alkoxycarbonyl amino acid chlorides, is known to be sensitive to temperature, with higher temperatures potentially leading to decomposition of the NCA product.[1][2]

Troubleshooting Workflow:

start High Byproduct Formation step1 Lower Reaction Temperature (e.g., start at 40-45°C) start->step1 step2 Monitor Reaction Progress (e.g., via in-situ IR) step1->step2 step3 Analyze Product Purity (NMR, HPLC) step2->step3 decision Byproducts Still Present? step3->decision step4 Investigate Other Factors: - Purity of Starting Material - Freshness of Reagents - Anhydrous Conditions decision->step4 Yes end Optimized Purity decision->end No step4->step1

Caption: Troubleshooting workflow for byproduct formation.

Detailed Steps & Explanations:
  • Reduce the Reaction Temperature: Begin the cyclization at a lower temperature, for instance, 40-45°C, and slowly increase it if the reaction does not proceed. Some modern protocols even suggest that the reaction can be driven by the exotherm of mixing reagents at ambient temperature.[3]

  • Monitor the Reaction: If available, use in-situ monitoring techniques like FTIR to track the disappearance of the acid chloride and the appearance of the characteristic NCA anhydride peaks (~1860 and 1780 cm⁻¹). This allows for a more precise determination of the reaction endpoint, preventing unnecessary heating.

  • Purify the Crude Product: Even with optimized temperature, some impurities may form. Recrystallization or flash chromatography are effective methods for purifying NCAs.[6][7]

Problem 2: The final polypeptide product shows signs of racemization.
Initial Diagnosis:

Racemization, the loss of stereochemical integrity, can be induced by excessive heat or the presence of a base. While the cyclization mechanism itself is not inherently prone to racemization, harsh conditions can lead to the loss of the desired L-enantiomer configuration.

Preventative Measures & Optimization:

start Racemization Concern step1 Use the Mildest Possible Effective Temperature start->step1 step2 Ensure Scrupulous Removal of Basic Impurities step1->step2 step3 Minimize Reaction Time step2->step3 step4 Characterize NCA Purity (Chiral HPLC or Polarimetry) step3->step4 end Stereochemically Pure NCA step4->end

Caption: Workflow to minimize racemization.

Detailed Protocols:

Protocol for Temperature Screening to Minimize Racemization:

  • Set up Parallel Reactions: Prepare several small-scale reactions in parallel.

  • Vary the Temperature: Set each reaction to a different, constant temperature (e.g., 40°C, 50°C, 60°C, 70°C).

  • Monitor and Quench: Monitor each reaction for completion (e.g., by TLC or in-situ IR). Once complete, immediately cool the reaction to room temperature.

  • Isolate and Analyze: Isolate the crude Leucine-NCA from each reaction.

  • Determine Enantiomeric Purity: Use chiral HPLC or polarimetry to determine the enantiomeric excess (e.e.) of the product from each temperature condition.

  • Select Optimal Temperature: Choose the lowest temperature that provides a good yield within a reasonable timeframe without significant racemization.

III. Experimental Protocols

General Protocol for the Synthesis of L-leucine N-carboxyanhydride

This protocol is a general guideline. The optimal conditions, particularly temperature, should be determined experimentally.

  • Preparation of N-Carbomethoxy-L-leucine Chloride:

    • Suspend N-Carbomethoxy-L-leucine in an anhydrous, inert solvent (e.g., THF, ethyl acetate) under a nitrogen or argon atmosphere.

    • Cool the suspension in an ice bath (0°C).

    • Slowly add a slight excess (e.g., 1.1 equivalents) of a halogenating agent (e.g., thionyl chloride).

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours, or until the reaction is complete (as monitored by the cessation of gas evolution and/or IR spectroscopy).

  • Cyclization to L-leucine-NCA:

    • Remove the solvent and any excess halogenating agent under reduced pressure.

    • The resulting crude acid chloride is then heated under vacuum. This is the critical temperature optimization step. Begin heating at a moderate temperature (e.g., 50°C) and adjust as necessary based on reaction progress and purity analysis.[1]

    • Continue heating under vacuum until the cyclization is complete.

  • Purification:

    • The crude Leucine-NCA can be purified by recrystallization from a suitable solvent system (e.g., THF/hexane) or by flash column chromatography.[6][7]

IV. Concluding Remarks

The successful synthesis of high-purity L-leucine-NCA is highly dependent on the careful control of reaction parameters, with temperature being of paramount importance. By understanding the underlying chemical principles and systematically troubleshooting potential issues, researchers can optimize their cyclization reactions to achieve high yields of stereochemically pure product, paving the way for the successful synthesis of advanced polypeptide materials.

V. References

  • Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides - ResearchGate.

  • Amino acid N-carboxyanhydride - Wikipedia.

  • Phosgene - Wikipedia.

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - MDPI.

  • Synthesis of amino acid NCAs using phosgene and its derivatives. - ResearchGate.

  • Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - Frontiers.

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids - The Royal Society of Chemistry.

  • Phosgene‐free synthesis of N‐carboxyanhydrides of α‐amino acids based on bisarylcarbonates as starting compounds | Request PDF - ResearchGate.

  • Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids - PubMed.

  • Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC.

  • Phosgene - chemeurope.com.

  • N-carboxy- -amino acid anhydrides (NCAs, Leuchs anhydrides), which constitute one of special categories of mixed anhydrides, h - The Royal Society of Chemistry.

  • Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform | ACS Omega - ACS Publications.

  • α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations: - PMC Isochem.

  • Biochemical Consequences of a Leucine-to-Cysteine Clamp Substitution in Lipoxygenases.

  • Thermally Induced Self-Assembly and Cyclization of l-Leucyl-l-Leucine in Solid State.

  • US6476231B2 - Process for the preparation of N-carboxy-t-leucine anhydride - Google Patents.

  • General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed.

  • A Scalable synthesis of L-leucine-N-carboxyanhydride - TUE Research portal.

  • Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides - Cheng Research Group.

  • Metabolite-Mediated Protein Macrocyclization - The Raj Group.

  • Technical Support Center: N-Carboxyanhydride (NCA) Polymerization - Benchchem.

  • Walker et al submitted (unlinked citations) - bioRxiv.org.

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids - ChemRxiv.

  • Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps - PubMed.

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate.

  • N-Carbomethoxy-L-leucine | C8H15NO4 | CID 13821106 - PubChem - NIH.

  • Quantum Mechanical Approach to Leucine + OH Gas Phase Reaction - SciELO.

  • Best practices for long-term storage of L-Leucine solutions - Benchchem.

  • PEPTIDE-COMPOUND CYCLIZATION METHOD - Patent 2813512.

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development - Frontiers.

  • Pilot-scale production of leucine from CO2 - bioRxiv.

Sources

Troubleshooting

Scale-up challenges for N-Carbomethoxy-L-leucine production

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the N-Carbomethoxy-L-Leucine (Moc-L-Leu-OH) Process Scale-Up Support Center .

As drug development progresses from discovery to pilot scale, the synthesis of protected amino acids like N-Carbomethoxy-L-leucine—often utilized as a chiral building block or ligand—presents unique thermal and phase-separation challenges. This technical guide is designed by senior application scientists to provide you with field-proven, self-validating workflows and mechanistic troubleshooting strategies.

Core Workflow & Mechanistic Pathway

The synthesis of N-Carbomethoxy-L-leucine relies on a classic Schotten-Baumann acylation [1]. The reaction utilizes methyl chloroformate as the acylating agent in a biphasic or aqueous basic medium. The fundamental challenge of this pathway is balancing the pH: the solution must be basic enough to keep the α-amino group deprotonated (active nucleophile) but not so basic that the methyl chloroformate rapidly hydrolyzes before the acylation can occur.

MocLeuScaleUp Start L-Leucine (Starting Material) Base 1N NaOH / 0°C (Deprotonation) Start->Base Intermediate Sodium L-Leucinate (Active Nucleophile) Base->Intermediate Reaction Schotten-Baumann Reaction (pH 9-10, <5°C) Intermediate->Reaction Reagent Methyl Chloroformate (Acylating Agent) Reagent->Reaction Dropwise Addition Aqueous Aqueous Wash (Ether Extraction) Reaction->Aqueous Stir overnight, RT Acidification Acidification to pH 1-2 (HCl, 0°C) Aqueous->Acidification Retain Aqueous Phase Extraction Extraction & Isolation (Ethyl Acetate) Acidification->Extraction Product N-Carbomethoxy-L-leucine (Target Product) Extraction->Product Dry & Evaporate

Workflow for the Schotten-Baumann synthesis of N-Carbomethoxy-L-leucine.

Validated Scale-Up Protocol

This step-by-step methodology is adapted from standard literature procedures [1] and optimized for scale-up (>100 g) to ensure a self-validating, high-yield system.

Step 1: Deprotonation & Preparation

  • Action: Suspend L-leucine (1.0 eq) in 1 N NaOH (approx. 2.6 eq volume) and cool the mechanically stirred solution to 0 °C.

  • Causality: The basic medium ensures the α-amino group is fully deprotonated (pKa ~9.6) to act as an active nucleophile. Cooling the reactor mitigates the severe exotherm of the subsequent acylation step.

Step 2: Acylation (Critical Phase)

  • Action: Add methyl chloroformate (1.3 eq) dropwise over 0.5 to 1 hour, maintaining the internal temperature strictly < 5 °C.

  • Causality: Methyl chloroformate is highly susceptible to basic hydrolysis. Slow addition at low temperatures favors the aminolysis pathway over hydrolysis, preventing the wasteful consumption of the reagent.

  • Self-Validation: Monitor the pH continuously. It should remain between 9.5 and 10.5. If the pH drops below 9.0, the amine will protonate and the reaction will stall.

Step 3: Propagation & IPC (In-Process Control)

  • Action: Allow the reaction mixture to warm to room temperature (RT) and stir overnight.

  • Self-Validation: Verify reaction completion via TLC (ninhydrin stain). The primary amine spot corresponding to L-leucine must be completely absent before proceeding.

Step 4: Impurity Clearance

  • Action: Extract the aqueous mixture with diethyl ether (or methyl tert-butyl ether for larger scales). Retain the aqueous layer.

  • Causality: This organic wash removes unreacted methyl chloroformate and neutral byproducts (e.g., dimethyl carbonate), ensuring they do not co-extract with the final product during the acidic isolation phase.

Step 5: Acidification

  • Action: Cool the retained aqueous phase back to 0 °C and adjust to pH 1–2 using concentrated HCl.

  • Causality: Protonation of the carboxylate (pKa ~2.3) neutralizes the molecule, forcing the N-Carbomethoxy-L-leucine to partition into the organic phase during the final extraction.

Step 6: Extraction & Isolation

  • Action: Extract the acidic aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate under reduced pressure. Purify via flash chromatography (methanol : dichloromethane = 1:15) if necessary to yield the product.

Technical FAQs & Troubleshooting Guide

Q1: Why is my yield dropping significantly when scaling up from 5 g to 500 g? A: Yield attrition during the scale-up of Schotten-Baumann reactions is almost always tied to thermal mismanagement. At the 5 g scale, the surface-area-to-volume ratio of the flask allows rapid dissipation of the exothermic acylation energy. At 500 g, heat accumulation accelerates the competing basic hydrolysis of methyl chloroformate. Troubleshooting Action: Switch from magnetic to overhead mechanical stirring to ensure rapid dispersion of the reagent. Implement a jacketed reactor with a chiller set to -5 °C to maintain the internal temperature strictly below 5 °C during the entire addition phase.

Q2: Analytical testing shows a high level of unreacted L-leucine despite using an excess of methyl chloroformate. What went wrong? A: This indicates a pH crash during the reaction. The acylation generates HCl as a byproduct, which neutralizes the NaOH. If the pH drops below the pKa of the L-leucine amino group (~9.6), the amine protonates into an unreactive ammonium species. Troubleshooting Action: Do not rely solely on the initial 1 N NaOH charge. Use a pH-stat or manual titration to add 2 N NaOH concurrently with the methyl chloroformate, maintaining the pH strictly between 9.5 and 10.5.

Q3: I am encountering severe emulsions during the ethyl acetate extraction step. How can I break them? A: Emulsions in amino acid extractions are typically caused by localized pH gradients creating surfactant-like zwitterionic species, or by the presence of fine inorganic salt precipitates. Troubleshooting Action: First, ensure the aqueous layer is strictly at pH 1–2 before extraction; incomplete acidification leaves amphiphilic carboxylate salts in the mixture. Second, saturate the aqueous layer with NaCl (brine) prior to extraction. The increased ionic strength "salts out" the organic product and increases the density difference between the phases, promoting rapid separation.

Q4: I'm detecting trace racemization (D-enantiomer formation) in my final product. How do I prevent this? A: While urethane-protected amino acids (like Moc-L-Leu-OH) are generally resistant to racemization compared to amide-protected ones, prolonged exposure to strong bases at elevated temperatures can induce enolization at the α-carbon. Troubleshooting Action: Ensure that the reaction is not left stirring in excess base longer than necessary once TLC indicates completion. Keep the temperature strictly controlled during the initial basic phase and neutralize/acidify promptly after the reaction is complete.

Quantitative Data & Process Parameters

Use the following table to benchmark your scale-up parameters and establish strict In-Process Controls (IPCs).

Process ParameterTarget RangeCriticalityMechanistic RationaleTroubleshooting Action
Internal Temp (Addition) 0 – 5 °CHighMinimizes reagent hydrolysis and controls the exothermic reaction.Decrease addition rate; increase jacket cooling capacity.
Reaction pH 9.5 – 10.5HighKeeps the amine deprotonated for nucleophilic attack.Co-add 2 N NaOH via pH-stat if pH drops below 9.0.
Reagent Stoichiometry 1.3 – 1.5 eqMediumCompensates for unavoidable baseline hydrolysis of chloroformate.Increase equivalents if unreacted L-leucine remains.
Acidification pH 1.0 – 2.0HighFully protonates the carboxylate for organic extraction.Add conc. HCl slowly at 0 °C to avoid localized heating.

References

  • Supporting Information - Wiley-VCH (Synthesis of N-Methoxycarbonyl-L-leucine)

Reference Data & Comparative Studies

Validation

1H NMR interpretation of N-Carbomethoxy-L-leucine purity

An In-Depth Technical Guide to 1H NMR Interpretation for the Purity Assessment of N-Carbomethoxy-L-leucine For researchers, scientists, and professionals in drug development, the precise determination of purity for start...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1H NMR Interpretation for the Purity Assessment of N-Carbomethoxy-L-leucine

For researchers, scientists, and professionals in drug development, the precise determination of purity for starting materials and intermediates is not merely a procedural step but a cornerstone of reliable, reproducible, and safe outcomes. N-Carbomethoxy-L-leucine, a key protected amino acid derivative, is no exception. While various analytical techniques exist, quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary analytical method, offering a unique combination of structural confirmation and direct, accurate quantification.[1][2][3]

This guide, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices in qNMR, providing a self-validating framework for the purity determination of N-Carbomethoxy-L-leucine. We will explore the entire workflow, from sample preparation to spectral interpretation and comparison with orthogonal methods, ensuring you can implement this powerful technique with confidence.

The Foundational Principle: Why 1H NMR for Purity?

Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard, qNMR leverages a fundamental physical principle: the intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] This allows for the determination of the absolute amount of a substance using a certified internal standard, often without needing an identical, highly purified standard of the analyte itself. This makes qNMR an indispensable tool for characterizing new chemical entities and ensuring the quality of key reagents.[4][5][6]

Understanding the N-Carbomethoxy-L-leucine Spectrum

Before diving into the quantitative aspects, a clear understanding of the N-Carbomethoxy-L-leucine molecule and its expected 1H NMR spectrum is essential. Each unique proton environment in the molecule will produce a distinct signal, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integral (area under the peak).

The structure of N-Carbomethoxy-L-leucine is shown below, with key protons labeled.

Caption: Structure of N-Carbomethoxy-L-leucine with key protons highlighted.

Based on this structure, we can predict the following signals:

  • Hδ (δ ≈ 0.9 ppm): Two methyl groups on the isobutyl side chain are diastereotopic but often appear as a doublet (or two closely spaced doublets), integrating to 6 protons.

  • Hγ & Hβ (δ ≈ 1.5-1.8 ppm): The protons on the β- and γ-carbons form a complex multiplet system due to coupling with each other and with the α- and δ-protons. These signals integrate to 3 protons in total.

  • Carbomethoxy H (δ ≈ 3.7 ppm): The three protons of the methyl ester group are chemically equivalent and shielded by the oxygen atom, appearing as a sharp singlet integrating to 3 protons. This is often an ideal peak for quantification due to its sharpness and location in a clean region of the spectrum.

  • Hα (δ ≈ 4.3 ppm): The proton on the α-carbon, adjacent to the carboxylic acid and the nitrogen, will appear as a multiplet due to coupling with the β-protons and the NH proton. It integrates to 1 proton.

  • NH (δ ≈ 5.2 ppm): The amide proton signal is often broad and its chemical shift can be highly dependent on concentration and solvent. It integrates to 1 proton.

Experimental Protocol: A Self-Validating System for qNMR

Accuracy in qNMR is contingent on a meticulously executed experimental protocol. Each parameter is chosen to eliminate systematic errors and ensure the data is truly quantitative.

I. Sample Preparation

  • Analyte & Standard Weighing: Accurately weigh approximately 15-20 mg of N-Carbomethoxy-L-leucine into a clean, dry vial. Subsequently, accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The key is precision; a 4- or 5-decimal place analytical balance is required. The mass ratio should be chosen to yield comparable signal intensities for the integrated peaks.[7]

    • Causality: Absolute quantification is a ratio of molar amounts, which is derived from the accurately known masses of the analyte and the high-purity internal standard.[8][9] Any error in weighing directly translates to an error in the final purity value.

  • Solvent Selection & Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to the vial.[10][11] The solvent must fully dissolve both the analyte and the standard, creating a homogenous solution.[12][13] It must also not have signals that overlap with the analyte or standard peaks chosen for integration.

    • Causality: Deuterated solvents are used to avoid a massive, overwhelming solvent signal in the 1H spectrum.[11][13] Any undissolved particulate matter will not be detected and will lead to an inaccurate purity calculation.[12]

  • Transfer & Filtering: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a high-quality NMR tube.

    • Causality: Filtering removes any suspended particles that can degrade the magnetic field homogeneity (shimming), leading to broadened peaks and poor spectral resolution.[10]

II. NMR Data Acquisition

The following parameters should be set on a spectrometer (≥400 MHz) to ensure uniform signal excitation and complete relaxation, which are non-negotiable for accurate integration.

ParameterRecommended ValueRationale
Pulse Angle 90°Ensures maximum signal generation for all protons in a single scan.
Relaxation Delay (d1) 30-60 secondsThis is the most critical parameter for quantitation. The delay must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified (in both the analyte and the standard). This ensures all protons have fully returned to thermal equilibrium before the next pulse, guaranteeing that the resulting signal intensity is directly proportional to the number of protons.[7]
Acquisition Time (aq) 2-4 secondsA sufficiently long acquisition time ensures high digital resolution, allowing for accurate peak integration.
Number of Scans (ns) 8-16 (or more)The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This minimizes integration errors to below 1%.[4][8]

III. Data Processing

  • Fourier Transform: Convert the time-domain data (FID) to the frequency-domain spectrum.

  • Phase and Baseline Correction: Manually correct the phase to ensure all peaks are in pure absorption mode. Apply a high-order polynomial baseline correction to ensure a flat, zero-baseline across the entire spectrum.

    • Causality: Phasing errors and an uneven baseline are significant sources of integration error. A "rolling" baseline can artificially add or subtract from the true peak area.

  • Integration: Select well-resolved, sharp signals for both the analyte and the internal standard. For N-Carbomethoxy-L-leucine, the carbomethoxy singlet (~3.7 ppm) is an excellent choice. For the internal standard, choose a signal in a clear region of the spectrum. Define the integral boundaries carefully and consistently.

The Workflow for Purity Determination

The entire process, from sample preparation to the final purity report, follows a logical and verifiable sequence.

Caption: Workflow for qNMR-based purity assessment.

Purity Calculation: From Data to Result

The purity of N-Carbomethoxy-L-leucine is calculated using the following equation, which directly compares the integrated signal of the analyte to that of the internal standard.[8]

Purity (%) = (Ix / Nx) * (Nstd / Istd) * (MWx / MWstd) * (mstd / mx) * Puritystd

Where:

  • Ix = Integral of the selected analyte proton signal (e.g., the -OCH₃ singlet)

  • Nx = Number of protons giving rise to the selected analyte signal (e.g., 3 for the -OCH₃)

  • Istd = Integral of the selected internal standard proton signal

  • Nstd = Number of protons giving rise to the selected standard signal

  • MWx = Molecular weight of the analyte (N-Carbomethoxy-L-leucine: 189.21 g/mol )[14]

  • MWstd = Molecular weight of the internal standard

  • mstd = Mass of the internal standard

  • mx = Mass of the analyte sample

  • Puritystd = Certified purity of the internal standard (as a percentage)

Identifying Impurities

A key advantage of 1H NMR is its ability to simultaneously identify and quantify impurities, provided they have proton signals.[4] Common impurities in N-Carbomethoxy-L-leucine could include:

  • Residual L-leucine: The starting material would show a different set of signals, notably lacking the carbomethoxy singlet at ~3.7 ppm.

  • Residual Solvents: Synthesis and purification solvents (e.g., toluene, ethyl acetate, methanol) have characteristic and well-documented chemical shifts.

  • Side-reaction Products: Potential by-products, such as diastereomers or related protected amino acids, would present an additional set of peaks.[15][16][17]

An Orthogonal View: Comparison with HPLC

While qNMR is a powerful primary method, regulatory bodies and robust quality systems often recommend the use of orthogonal techniques—independent methods that measure the same attribute through different principles.[3] High-Performance Liquid Chromatography (HPLC) is the most common orthogonal method for purity analysis.

FeatureQuantitative 1H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between mobile and stationary phases.
Quantification Absolute quantification using a certified internal standard. Does not require a reference standard of the analyte.Relative quantification based on peak area relative to a certified reference standard of the analyte.
Sensitivity Lower (~0.1% level). Requires milligram quantities of sample.[7][10]High (ppm or ppb level). Requires microgram quantities of sample.
Structural Info Provides detailed structural information, confirming identity and structure of impurities.[2]Provides retention time, which is not definitive for structural identification without mass spectrometry (LC-MS).
Sample Non-destructive; the sample can be fully recovered.[1]Destructive; the sample is consumed.
Throughput Lower, due to the requirement for long relaxation delays for accurate quantification.[7]Higher, with typical run times of 10-30 minutes per sample.

For the highest level of confidence, using both HPLC and qNMR is recommended.[18] HPLC can demonstrate the absence of trace-level impurities, while qNMR confirms the identity and provides an accurate, absolute measure of the bulk material's purity.[3]

References

  • Quantitative NMR Spectroscopy. Mestrelab Research. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1147-1155.
  • Jayawickrama, D. A., & Larive, C. K. (2012). Determination of standard sample purity using the high-precision 1H-NMR process. Analytical and Bioanalytical Chemistry, 403(8), 2217-2226.
  • Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9349-9350. [Link]

  • Li, W., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities. Journal of Pharmaceutical and Biomedical Analysis, 231, 115394.
  • USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. (2023). [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-867.
  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (2014). Química Nova, 37(3), 512-516.
  • Singh, S., & Kumar, P. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 53(1), 1-21.
  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • HPLC, a modular technique that complements NMR. Specific Polymers. (2024). [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. (2024). [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
  • L-Leucine, N-methoxycarbonyl-, isohexyl ester - 13C NMR. SpectraBase. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap. (2025). [Link]

  • L-Leucine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-isoleucyl]-, methyl ester - 13C NMR. SpectraBase. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Leucine-rich diet alters the 1H-NMR based metabolomic profile without changing the Walker-256 tumour mass in r
  • N-Carbomethoxy-L-leucine. PubChem, National Institutes of Health. [Link]

  • BMRB entry bmse000042 - L-Leucine. Biological Magnetic Resonance Bank. [Link]

  • Leucine Impurities and Related Compound. Veeprho. [Link]

  • Kricheldorf, H. R., & Hull, W. E. (1978). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Organic Magnetic Resonance, 11(5), 229-235.
  • Szterk, A. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838.
  • Preparation method of N-methoxycarbonyl-L-tert-leucine.
  • Process for the preparation of N-carboxy-t-leucine anhydride.
  • Schmidt, J. M., & Markley, J. L. (2020). Analysis of chi angle distributions in isolated amino acids via multiplet fitting of proton scalar couplings. Journal of Biomolecular NMR, 74(8-9), 421-436.
  • The preparation of L-leucine and its behavior in some non-aqueous solvents. (1941). Journal of Biological Chemistry, 141(2), 559-565.

Sources

Comparative

A Comparative Guide to HPLC Method Development for N-Carbomethoxy-L-leucine Analysis

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-Carbomethoxy-L-leucine. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-Carbomethoxy-L-leucine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed exploration of the rationale behind experimental choices, grounding each step in established scientific principles and authoritative guidelines. Our goal is to equip you with the knowledge to not only replicate these methods but also to adapt and troubleshoot them for your specific analytical challenges.

Introduction: The Significance of N-Carbomethoxy-L-leucine Analysis

N-Carbomethoxy-L-leucine is an N-protected amino acid derivative. The carbomethoxy group serves as a protecting group for the amino functionality of L-leucine, a crucial essential amino acid. This protection strategy is fundamental in peptide synthesis and other areas of organic chemistry where selective reactions are required. Accurate and robust analytical methods are therefore essential for monitoring reaction progress, assessing purity, and ensuring the quality of intermediates and final products containing this moiety. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for these analytical tasks.[1][2]

Core Principles of Method Development: A Validated Approach

The development of a reliable HPLC method is a systematic process governed by principles that ensure its accuracy, precision, and robustness. This guide adheres to the spirit of guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which provide a framework for analytical procedure development and validation.[3][4][5][6][7] The overarching goal is to create a self-validating system where the experimental choices are justified and the results are consistently reliable.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Design & Strategy cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (N-Carbomethoxy-L-leucine) Objective Define Analytical Objective (Purity, Quantification, etc.) Analyte->Objective InitialConditions Select Initial Conditions (Column, Mobile Phase, Detector) Objective->InitialConditions MobilePhase Mobile Phase Optimization (Gradient, pH, Organic Modifier) InitialConditions->MobilePhase FlowRate Flow Rate & Temperature Optimization MobilePhase->FlowRate DetectorSettings Detector Parameter Optimization FlowRate->DetectorSettings SystemSuitability DetectorSettings->SystemSuitability ValidationParams Method Validation (ICH Q2(R2)) SystemSuitability->ValidationParams FinalMethod Finalized & Documented Method ValidationParams->FinalMethod HPLC_Comparison cluster_RP Reversed-Phase HPLC cluster_Chiral Chiral HPLC cluster_HILIC HILIC cluster_MS HPLC-MS RP_Node RP-HPLC Stationary Phase: Nonpolar (C18, C8) Mobile Phase: Polar (Water/ACN/MeOH) Analyte: Moderately polar to nonpolar RP_Pros {Advantages | - Versatile and widely applicable - Robust and reproducible - Wide range of available columns} RP_Node->RP_Pros Suited for RP_Cons {Disadvantages | - Poor retention for very polar analytes - Limited selectivity for isomers without derivatization} RP_Node->RP_Cons Limited by Chiral_Node Chiral HPLC Stationary Phase: Chiral Selector (e.g., polysaccharide) Mobile Phase: Varies (Normal, Reversed, Polar Organic) Analyte: Enantiomers Chiral_Pros {Advantages | - Direct separation of enantiomers - Essential for stereochemical purity analysis} Chiral_Node->Chiral_Pros Chiral_Cons {Disadvantages | - More expensive columns - Method development can be more complex - May have lower robustness} Chiral_Node->Chiral_Cons HILIC_Node HILIC Stationary Phase: Polar (Silica, Amide) Mobile Phase: Nonpolar (High Organic) Analyte: Highly polar HILIC_Pros {Advantages | - Excellent retention for polar compounds - Orthogonal selectivity to RP-HPLC} HILIC_Node->HILIC_Pros HILIC_Cons {Disadvantages | - Longer column equilibration times - Sensitive to mobile phase water content} HILIC_Node->HILIC_Cons MS_Node HPLC-MS Detector: Mass Spectrometer Provides: Mass-to-charge ratio (m/z) Coupled with: RP, Chiral, or HILIC MS_Pros {Advantages | - High sensitivity and selectivity - Provides molecular weight information - Ideal for complex matrices} MS_Node->MS_Pros MS_Cons {Disadvantages | - High instrument cost and complexity - Requires volatile mobile phase buffers} MS_Node->MS_Cons

Sources

Validation

Comparing reactivity of N-Carbomethoxy-L-leucine vs Cbz-L-leucine

An in-depth comparative analysis of N-terminal protecting groups is essential for designing robust peptide synthesis workflows and developing metabolically stable peptidomimetics. While both N-Carbomethoxy-L-leucine (Moc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-terminal protecting groups is essential for designing robust peptide synthesis workflows and developing metabolically stable peptidomimetics. While both N-Carbomethoxy-L-leucine (Moc-L-Leu-OH) and N-Carbobenzyloxy-L-leucine (Cbz-L-Leu-OH) utilize a carbamate moiety to protect the α -amine of leucine, their distinct steric profiles and electronic stabilities dictate entirely different applications in synthetic and medicinal chemistry.

This guide provides an authoritative comparison of their reactivity, thermodynamic stability, and strategic utility, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Profiling: Carbamate-Mediated Reactivity

During the activation of a C-terminal carboxylic acid for peptide bond formation, the primary risk is the loss of chiral integrity at the α -carbon. This epimerization typically occurs via the formation of a highly reactive 5-membered oxazolone ring.

Both the methoxycarbonyl (Moc) and benzyloxycarbonyl (Cbz) groups are carbamates. The alkoxy oxygen of the carbamate donates electron density into the carbamate carbonyl via resonance, significantly reducing its nucleophilicity compared to a standard amide carbonyl[1]. Consequently, the intramolecular attack required to form the oxazolone intermediate is thermodynamically and kinetically disfavored. This allows both Moc-L-leucine and Cbz-L-leucine to be coupled with minimal risk of racemization.

However, their structural differences lead to divergent synthetic applications:

  • Cbz-L-Leucine (Transient Protection): Introduced in 1932, the Cbz group is a cornerstone of traditional peptide synthesis[2]. Its bulky benzyl ring provides excellent solubility in organic solvents (e.g., DCM, DMF) and is highly susceptible to catalytic hydrogenolysis, making it an ideal transient protecting group during chain elongation.

  • Moc-L-Leucine (Permanent Capping): The Moc group is sterically compact and highly polar. Because the methyl group cannot stabilize a carbocation, Moc is exceptionally resistant to standard acidic deprotection[3]. It is frequently utilized in medicinal chemistry as a permanent N-terminal pharmacophore—such as in Hepatitis C NS3 protease inhibitors—to enhance metabolic stability and prevent enzymatic degradation[4].

CouplingWorkflow Start Protected L-Leucine (Moc-Leu-OH or Cbz-Leu-OH) Activation Carboxyl Activation (HATU / DIPEA) Start->Activation Intermediate O-7-Azabenzotriazole Active Ester Activation->Intermediate Coupling Nucleophilic Attack by Primary Amine Intermediate->Coupling Product Protected Peptide (Minimal Epimerization) Coupling->Product

Workflow of carbamate-protected L-leucine activation and peptide bond formation.

Comparative Data: Reactivity and Orthogonality

The selection between Moc and Cbz hinges on the required deprotection orthogonality. The table below summarizes their physicochemical properties and cleavage susceptibilities.

Table 1: Physicochemical and Reactivity Comparison

Property / ReagentN-Carbomethoxy-L-leucine (Moc)N-Carbobenzyloxy-L-leucine (Cbz)
Protecting Group Size Small (Methyl)Large (Benzyl)
Lipophilicity (LogP) Low (Highly polar)High (Highly lipophilic)
Coupling Kinetics Marginally faster (less steric hindrance)Standard
Oxazolone Risk Very LowVery Low
TFA (Mild Acid) StableStable
HBr/AcOH (Harsh Acid) StableCleaved (Forms benzyl carbocation)
H₂ / Pd-C (Hydrogenolysis) StableCleaved (Rapid)
TMSI (Lewis Acid) Cleaved (S_N2 dealkylation)Cleaved
Ba(OH)₂ (Harsh Base) Cleaved (Hydrolysis)Cleaved (Hydrolysis)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to confirm reaction causality and completion.

Protocol A: Universal Amide Coupling Workflow

This protocol applies to both Moc-L-leucine and Cbz-L-leucine, utilizing HATU to prevent epimerization and drive the reaction to completion.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of the protected L-leucine (Moc-Leu-OH or Cbz-Leu-OH) and 1.1 eq of the target amine in anhydrous DMF (0.2 M concentration).

  • Activation & Base Addition: Add 1.2 eq of HATU. Causality: HATU rapidly converts the carboxylic acid into a highly reactive, yet stable, O-7-azabenzotriazole active ester. Immediately add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA acts as a non-nucleophilic base, deprotonating the amine to enhance its nucleophilicity without attacking the active ester.

  • In-Process Validation: Stir at room temperature for 2 hours. Monitor via LC-MS. Validation Check: The reaction is complete when the Total Ion Chromatogram (TIC) shows the complete disappearance of the starting amine mass and the emergence of the product mass [M+H]+.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% NaHCO₃, water, and brine to remove DMF and HATU byproducts. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Divergent Deprotection Strategies

The cleavage mechanisms highlight the fundamental difference between the benzylic and aliphatic nature of the two carbamates.

B1: Cbz Deprotection via Catalytic Hydrogenolysis

  • Reaction: Dissolve the Cbz-protected peptide in MeOH. Add 10% Pd/C (10% w/w). Purge the flask with H₂ gas and stir under a hydrogen balloon.

  • Causality: The palladium catalyst coordinates the aromatic ring and inserts into the benzylic C-O bond. This releases toluene and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and CO₂[3].

  • Validation: Perform a Ninhydrin (Kaiser) test on an aliquot. Validation Check: A deep blue/purple color confirms the successful generation of a free primary amine. Filter through Celite to remove Pd/C and concentrate.

B2: Moc Deprotection via TMSI Cleavage Standard acids fail because the methyl group of Moc cannot stabilize a carbocation. Hard Lewis acids are required.

  • Reaction: Dissolve the Moc-protected peptide in anhydrous CHCl₃ under nitrogen. Cool to 0 °C. Add 3.0 eq of Trimethylsilyl iodide (TMSI) dropwise.

  • Causality: The oxophilic silicon atom coordinates the carbamate carbonyl oxygen, increasing the electrophilicity of the methyl group. The soft iodide nucleophile then attacks the sterically unhindered methyl group via an S_N2 mechanism, releasing volatile methyl iodide and a silyl carbamate.

  • Validation: Quench with MeOH (hydrolyzes the silyl carbamate to the free amine and CO₂) and monitor via LC-MS. Validation Check: Confirm the mass shift corresponding to the exact loss of the Moc group (-58 Da).

Deprotection CbzPeptide Cbz-Protected Peptide (Benzylic Carbamate) H2Pd H2, Pd/C (Catalytic Hydrogenolysis) CbzPeptide->H2Pd StrongAcid HBr/AcOH (Carbocation Formation) CbzPeptide->StrongAcid MocPeptide Moc-Protected Peptide (Aliphatic Carbamate) TMSI TMSI / CHCl3 (SN2 Dealkylation) MocPeptide->TMSI Base Ba(OH)2 (Harsh Hydrolysis) MocPeptide->Base FreeAmine Free Amine Peptide + CO2 H2Pd->FreeAmine StrongAcid->FreeAmine TMSI->FreeAmine Base->FreeAmine

Divergent deprotection pathways for Cbz (labile) and Moc (stable) protecting groups.

References

  • WO2002018369A2 - Peptidomimetic protease inhibitors - Google Patents, google.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXx8ivuRgB5HqTBBcLtpQk-9AUW0oVGFa95IUQjirWzjQPxC866-kcC6vBFJW0mgWy-lBPTg8XdQMRkcK_1AWceu6w0h8EA-LI-mqcNfidd77D6D0bjJv9g9p3g_6fOcFMU4Tx4_Hx3rx0oDDetg==]
  • Boc Protecting Group for Amines - Chemistry Steps, chemistrysteps.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg_Ac791pF1Uy2xgdWjcOxZnevUEc9jOURJhfh-LthmyvuhugdfZyH2rKvfbXPRcApW_z-6LLICP7AtBQrjkjoxSeD3PTYX7wtG46OLrOGS-vvz2dS-7tk86cRgeF16lDWQApPE5FIloq2ppH1hDM5NejfmdD7qizHOA==]
  • 1 Protection Reactions - Wiley-VCH, wiley-vch.de,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3wVZuEIchoic8Eab_ZFrm4p6DfQm3ulJ5TT_vvVvLuaGR0-E2Xc_sE7cIHUDFvC2DT8VgjV9eZTtBvcZdiUp46pBctHg-turqtbyDPaQkJ1B3FwUbSrIEjRUALhyhO7W_BYMhpbCspX8PlN02TRz-sVdelcYz7LLPuQ==]
  • Conclusion The Chemical Synthesis of Peptides: What Problems Remain for the Chemist?, karger.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHikmOvTMSaMuqVPbztCj0zyyo7cdbn54-QEHGo4dykHK3-Mzom9wuLWsFyGLltXIc8x0zu1hZXke0lVsQn6DiYeevBRSs-zhqs622G2TQU9jZDdjNnaVGBagKfIpXg_Sk7G2k=]

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of N-Carbomethoxy-L-leucine

As a Senior Application Scientist specializing in mass spectrometry (MS) and metabolomics, I frequently encounter laboratories struggling with the reproducible quantification of small, aliphatic amino acids. Underivatize...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry (MS) and metabolomics, I frequently encounter laboratories struggling with the reproducible quantification of small, aliphatic amino acids. Underivatized L-leucine is a classic analytical challenge: it lacks a strong chromophore, exhibits poor ionization efficiency in Electrospray Ionization (ESI), and its zwitterionic nature renders it completely non-volatile for Gas Chromatography-Mass Spectrometry (GC-MS).

To solve this, chemical derivatization is employed. Converting L-leucine to N-Carbomethoxy-L-leucine (also known as N-methoxycarbonyl or N-MOC-L-leucine) is a highly robust strategy. This guide objectively compares the MS performance and fragmentation patterns of N-MOC-L-leucine against alternative derivatization methods, providing the causal mechanistic insights needed to optimize your analytical workflows.

Mechanistic Causality: The "Why" Behind N-MOC Derivatization

The decision to derivatize is rooted in thermodynamics and gas-phase ion chemistry. In its native state, L-leucine forms strong intermolecular hydrogen bonds. By reacting the primary amine with methyl chloroformate (MCF), we cap the amine with a methoxycarbonyl group. When prepared for GC-MS, the carboxylic acid is simultaneously converted to a methyl ester.

The Causality of Signal Enhancement:

  • Volatility (GC-MS): Capping the polar functional groups eliminates zwitterionic interactions, drastically increasing the vapor pressure. This allows the molecule to elute sharply on non-polar GC columns without thermal degradation .

  • Fragmentation Predictability (EI-MS): Under 70 eV Electron Ionization, aliphatic chains often shatter unpredictably. The N-MOC and ester groups act as charge-directing centers, stabilizing specific intermediate radical cations and yielding highly reproducible product ions applicable for structural elucidation.

Mass Spectrometry Fragmentation Pathways

Understanding the exact fragmentation pathway is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS or identifying the compound in GC-MS libraries.

ESI-MS/MS (LC-MS) Fragmentation

In positive ion mode ESI, N-MOC-L-leucine yields a strong protonated precursor ion [M+H]+ at m/z 190.1 . The fragmentation is driven by the cleavage of the carbamate and the aliphatic side chain:

  • m/z 158.1: Loss of methanol (-32 Da) from the carbamate group.

  • m/z 114.1: Sequential loss of methanol and carbon dioxide (-76 Da).

  • m/z 86.1: The classic immonium ion, formed via alpha-cleavage, which is highly diagnostic for leucine.

MS_Pathway M N-MOC-L-Leucine[M+H]+ m/z 190.1 F1 Loss of CH3OH (-32 Da) m/z 158.1 M->F1 - CH3OH F2 Loss of H2O (-18 Da) m/z 172.1 M->F2 - H2O F3 Immonium Ion m/z 86.1 M->F3 Alpha-cleavage F4 Loss of CO2 + CH3OH m/z 114.1 M->F4 - CO2, - CH3OH F1->F3 Further fragmentation

Fig 1: ESI-MS/MS fragmentation pathway of N-Carbomethoxy-L-leucine.

EI-MS (GC-MS) Fragmentation

When analyzed via GC-MS, the compound is analyzed as N-MOC-L-leucine methyl ester (Exact Mass: 203.11 Da). The molecular ion (M+) is typically weak. The spectrum is dominated by:

  • m/z 144: The base peak, resulting from the loss of the carbomethoxy group[M - COOCH3]+.

  • m/z 88: Formed via a McLafferty rearrangement of the methyl ester moiety, a hallmark of N-MOC amino acid methyl esters .

Quantitative Comparison Guide: N-MOC vs. Alternatives

To objectively evaluate N-MOC-L-leucine, we must benchmark it against other common derivatization agents: FMOC (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl).

FMOC is excellent for LC-MS due to the highly hydrophobic fluorenyl group boosting ESI response, but its high molecular weight and thermal instability make it completely incompatible with GC-MS. Conversely, N-MOC is the undisputed champion for GC-MS metabolomics due to its rapid, aqueous-compatible derivatization and excellent volatility.

Table 1: Comparative Performance of L-Leucine Derivatization Strategies
Derivatization StrategyPrimary Analytical PlatformExact Mass ([M+H]+ or M+)Volatility (GC Suitability)ESI Ionization EfficiencyDerivatization Time
N-MOC (Methyl Ester) GC-MS / LC-MS203.11 Da / 190.10 DaExcellentModerate< 5 mins
FMOC LC-MS354.17 DaPoor (Thermal degradation)Excellent20-30 mins
Boc LC-MS / Synthesis232.15 DaLowGood60 mins
Underivatized LC-MS132.11 DaNonePoorN/A

Self-Validating Experimental Protocol

Trustworthiness in an analytical assay requires built-in quality control. The following step-by-step methodology for the N-MOC derivatization of L-leucine is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) prior to any chemical reaction, we can definitively differentiate between a true low biological concentration and a derivatization failure.

Step-by-Step Methodology (GC-MS Preparation)
  • Sample Aliquoting & Isotope Spiking: Transfer 50 µL of plasma/serum to a borosilicate glass vial. Crucial Step: Spike 10 µL of L-Leucine-13C6,15N (100 µM).

    • Causality: The labeled standard undergoes the exact same chemical kinetics as the endogenous leucine. If the final MS area of the IS drops below 70% of the expected yield, it immediately flags a reagent degradation or severe matrix suppression, preventing false-negative reporting.

  • Solvent Exchange & Basification: Add 200 µL of sodium hydroxide (1 M) and 167 µL of methanol.

    • Causality: The alkaline environment deprotonates the primary amine of leucine (pKa ~9.6), transforming it into a strong nucleophile ready to attack the chloroformate reagent.

  • Derivatization: Add 34 µL of methyl chloroformate (MCF). Vortex vigorously for 30 seconds.

    • Causality: MCF rapidly reacts with the amine to form the N-methoxycarbonyl group. Because this reaction is exothermic and competes with the hydrolysis of MCF in water, vigorous mixing ensures the reagent reacts with the amino acid before degrading.

  • Esterification & Extraction: Add 400 µL of chloroform and 400 µL of sodium bicarbonate (50 mM). Vortex for 10 seconds, then centrifuge at 2000 x g for 5 minutes.

    • Causality: Chloroform extracts the newly formed, highly hydrophobic N-MOC-L-leucine methyl ester into the lower organic phase, effectively desalting the sample and leaving polar interferents in the upper aqueous phase.

  • Analysis: Carefully transfer the lower chloroform layer to a GC vial and inject 1 µL into the GC-MS system.

Workflow cluster_MOC N-MOC Derivatization (GC-MS) cluster_FMOC FMOC Derivatization (LC-MS) Sample L-Leucine Sample MOC_Reagent Methyl Chloroformate + Methanol Sample->MOC_Reagent FMOC_Reagent FMOC-Cl + Borate Buffer Sample->FMOC_Reagent MOC_Product N-MOC-Leu Methyl Ester MOC_Reagent->MOC_Product GCMS GC-MS Analysis (High Volatility) MOC_Product->GCMS FMOC_Product FMOC-Leu FMOC_Reagent->FMOC_Product LCMS LC-MS/MS Analysis (High ESI Response) FMOC_Product->LCMS

Fig 2: Comparative derivatization workflows for L-leucine MS analysis.

References

  • Todua, N. G., Stein, S. E., & Mikaia, A. I. (2018). "Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma." Journal of Chromatography B. URL:[Link]

  • Yang, X., Harms, G. L., & Cohen, J. D. (2015). "An automated growth enclosure for metabolic labeling of Arabidopsis thaliana with 13C-carbon dioxide - an in vivo labeling system for proteomics and metabolomics research." Plant Methods. URL:[Link]

  • Zaikin, V. G., & Halket, J. M. (2003). "Derivatization in mass spectrometry—3. Alkylation (arylation)." European Journal of Mass Spectrometry. URL:[Link]

Validation

Mechanistic Grounding: The Causality of Optical Rotation in Protected Amino Acids

Optical Rotation Standards for Enantiomerically Pure N-Carbomethoxy-L-leucine: A Comparative Guide In the development of peptide-based active pharmaceutical ingredients (APIs) and complex chiral drugs, verifying the enan...

Author: BenchChem Technical Support Team. Date: March 2026

Optical Rotation Standards for Enantiomerically Pure N-Carbomethoxy-L-leucine: A Comparative Guide

In the development of peptide-based active pharmaceutical ingredients (APIs) and complex chiral drugs, verifying the enantiomeric purity of amino acid building blocks is a non-negotiable quality control step. N-Carbomethoxy-L-leucine (Moc-Leu-OH) is an increasingly critical intermediate due to its exceptional atom economy and stability.

This guide provides an authoritative comparison of Moc-Leu-OH against alternative N-protected leucine derivatives, detailing the causality behind their optical properties and establishing a self-validating protocol for measuring specific rotation ( [α]D​ ).

Optical rotation is not merely a physical constant; it is a macroscopic readout of a molecule's stereoelectronic environment. Free L-leucine is dextrorotatory, exhibiting a specific rotation of approximately +15° to +17° in 6N HCl. This positive rotation is driven by the protonated state of the primary amine in acidic media.

However, when the amine is functionalized with a carbamate protecting group—such as methoxycarbonyl (Moc), tert-butoxycarbonyl (Boc), or fluorenylmethyloxycarbonyl (Fmoc)—the electronic landscape of the chiral alpha-carbon is fundamentally altered. The electron-withdrawing nature of the carbamate carbonyl, combined with the steric bulk of the protecting group, shifts the conformational equilibrium of the molecule. In polar protic solvents like acetic acid (AcOH) or methanol (MeOH), this stereoelectronic shift reliably inverts the optical rotation, resulting in a levorotatory (-) signal.

Measuring this specific rotation serves a dual purpose: the inversion of the sign confirms successful N-protection, while the magnitude of the rotation dictates the enantiomeric fidelity of the batch.

Comparative Analysis: N-Moc vs. Alternative Protecting Groups

When selecting an N-protected L-leucine derivative for synthesis, researchers must balance atom economy, chemical stability, and analytical reliability.

  • Atom Economy: The Moc group is the smallest standard carbamate protecting group. It maximizes the mass efficiency of the synthesis, ensuring that a higher percentage of the reagent's weight consists of the active amino acid.

  • Analytical Reliability: Bulky groups like Fmoc often require hygroscopic solvents like DMF for polarimetric measurements. Absorbed atmospheric moisture alters the hydrogen-bonding network of DMF, leading to fluctuating rotation values. Moc-Leu-OH and Boc-Leu-OH are highly soluble in stable solvents like MeOH and AcOH, yielding highly reproducible measurements[1],.

Table 1: Comparative Optical Rotation & Properties of N-Protected L-Leucine Derivatives
DerivativeProtecting GroupMolecular Wt. ( g/mol )Specific Rotation [α]D20​ Standard SolventAtom Economy (Active AA)
N-Moc-L-leucine Methoxycarbonyl (Moc)189.21-18.0° to -22.0°MeOH (c=1)69.3%
N-Boc-L-leucine tert-Butoxycarbonyl (Boc)231.29-24.0° to -26.0°[2]AcOH (c=2)[1]56.7%
N-Cbz-L-leucine Benzyloxycarbonyl (Cbz)265.31-15.0° to -17.0°AcOH (c=2)49.4%
N-Fmoc-L-leucine Fluorenylmethyloxycarbonyl353.41-11.0° to -13.0°DMF (c=1)37.1%

Note: Specific rotation values are highly dependent on concentration and temperature. Data for N-Boc-L-leucine is standardized across major chemical suppliers[2],.

Experimental Methodology: Self-Validating Polarimetry Protocol

A single optical rotation measurement is meaningless without internal validation. Polarimetry cannot inherently distinguish between a drop in enantiomeric excess (% ee) and the presence of a non-chiral impurity (e.g., residual solvent) that simply dilutes the chiral concentration. The following protocol is designed as a self-validating system to eliminate false positives.

Phase 1: System Calibration (The Validation Step)

  • Thermal Stabilization: Power on the polarimeter (Sodium D-line, 589 nm) and allow 30 minutes for the lamp and optics to thermally stabilize.

  • Quartz Control Validation: Insert a NIST-traceable quartz control plate. The instrument must read within ±0.002∘ of the plate's certified value. Causality: This isolates mechanical/optical drift from sample-related preparation errors.

  • Solvent Blanking: Fill a 1 dm (100 mm) polarimeter cell with the exact batch of HPLC-grade Methanol (MeOH) used for the sample. Zero the instrument. Causality: Blanking with the specific solvent batch negates background optical interference from trace solvent impurities.

Phase 2: Sample Preparation 4. Gravimetric Measurement: Accurately weigh 100.0 mg of N-Moc-L-leucine on an analytical balance ( ±0.1 mg). 5. Volumetric Dissolution: Transfer the powder quantitatively to a 10.0 mL volumetric flask. Dissolve in MeOH and dilute to the mark, yielding a precise concentration of c=1.0 g/100 mL. Causality: Specific rotation is inversely proportional to concentration ( [α]D20​=c⋅lα​ ). A 1% weighing error yields a 1% optical rotation error; volumetric precision is paramount.

Phase 3: Measurement & Orthogonal Verification 6. Thermal Equilibration: Transfer the solution to the 1 dm cell. Use a Peltier temperature controller to stabilize the cell at exactly 20.0 °C. Causality: Temperature fluctuations alter solvent density and the conformational equilibrium of the Moc-carbamate bond, skewing the rotation angle. 7. Data Acquisition: Record the observed rotation ( α ) and calculate the specific rotation. 8. Orthogonal HPLC Cross-Validation: If the calculated [α]D20​ deviates by more than 0.5° from the reference standard, the sample must be subjected to Chiral HPLC[3]. Causality: HPLC physically separates the enantiomers on a chiral stationary phase, providing the exact enantiomeric excess (% ee) and definitively differentiating between chemical impurities and true racemization[3].

Mandatory Visualization: QA/QC Workflow

QA_Workflow cluster_0 Primary Screening (Polarimetry) cluster_1 Orthogonal Validation Start Enantiomeric Purity Validation Calib Instrument Calibration (Quartz Standard) Start->Calib Prep Sample Prep (c=1 in MeOH) Calib->Prep Measure Measure Specific Rotation [α]D at 20°C Prep->Measure HPLC Chiral HPLC Analysis (Stationary Phase) Measure->HPLC Cross-Validation EE Calculate % ee (Enantiomeric Excess) HPLC->EE Decision Purity ≥ 99.0%? EE->Decision Approve Batch Approved for Peptide Synthesis Decision->Approve Yes Reject Repurification (Recrystallization) Decision->Reject No Reject->Prep Re-test

Fig 1: Self-validating QA workflow for enantiomeric purity using polarimetry and chiral HPLC.

Sources

Comparative

Comprehensive Cost-Benefit &amp; Application Analysis: N-Carbomethoxy-L-leucine vs. Fmoc-L-leucine

As peptide therapeutics and peptidomimetics continue to dominate modern drug discovery, the selection of N-α-protected amino acids dictates both the synthetic strategy and the economic viability of a project. While Fmoc-...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and peptidomimetics continue to dominate modern drug discovery, the selection of N-α-protected amino acids dictates both the synthetic strategy and the economic viability of a project. While Fmoc-L-leucine is the undisputed gold standard for transient protection in iterative synthesis, N-Carbomethoxy-L-leucine (Moc-L-leucine) serves a highly specialized role as a permanent structural motif in medicinal chemistry.

This guide provides an objective, data-driven comparison between these two leucine derivatives, detailing their mechanistic divergence, cost-benefit profiles, and self-validating experimental protocols.

Mechanistic Divergence: Transient Protection vs. Permanent Motif

Fmoc-L-Leucine: The Orthogonal Workhorse

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that revolutionized Solid-Phase Peptide Synthesis (SPPS)[1]. Its primary mechanistic advantage is orthogonality : Fmoc can be removed under mild basic conditions (typically 20% piperidine), leaving acid-labile side-chain protecting groups (like tBu or Boc) and the peptide-resin anchor completely intact[2]. Furthermore, the cleavage of the Fmoc group generates a dibenzofulvene adduct that strongly absorbs UV light at 301 nm, providing a built-in mechanism for real-time reaction monitoring.

N-Carbomethoxy-L-Leucine (Moc-L-Leu): The Pharmacophore Capping Agent

Unlike Fmoc, the methoxycarbonyl (Moc) group is highly stable. It resists standard SPPS cleavage conditions (e.g., 95% TFA) and basic deprotection[3]. Therefore, Moc-L-leucine is rarely used for transient protection. Instead, it is incorporated as a permanent N-terminal capping group in drug design. In protease inhibitors (such as Cathepsin K inhibitors), the small, neutral carbamate acts as a critical hydrogen bond acceptor that fits snugly into tight enzymatic active sites without the massive steric bulk associated with an Fmoc group.

Cost-Benefit & Economic Analysis

The economic profiles of these two derivatives are inversely related to their structural complexity. Fmoc-L-leucine benefits from massive economies of scale due to the multiton production of therapeutic peptides[2]. Conversely, Moc-L-leucine is a specialty chemical; purchasing it commercially for large-scale libraries is often cost-prohibitive. However, the cost barrier of Moc-L-leucine is easily bypassed by synthesizing it in-house using inexpensive precursors[4].

Quantitative Comparison Table
ParameterFmoc-L-LeucineN-Carbomethoxy-L-Leucine (Moc-L-Leu)
Primary Application Transient N-α protecting group for SPPSPermanent N-terminal drug pharmacophore
Cleavage Conditions 20% Piperidine in DMF (Base-labile)Highly stable; requires harsh acid/base hydrolysis
Reaction Monitoring UV-active (301 nm) via dibenzofulveneUV-transparent (requires LC-MS or ELSD)
Market Cost (per 10g) ~$25.00 – $35.00 (Highly Commoditized)[5][6]> 150.00(Specialty)or< 5.00 if synthesized in-house
Molecular Weight 353.41 g/mol [6]189.21 g/mol [3]
Steric Profile Extremely bulky (drives solubility in organics)Minimal bulk (ideal for tight enzymatic pockets)

Decision Workflow

When designing a synthetic route, the choice between these derivatives should be governed by the final objective of the peptide sequence.

G Start Identify Synthesis Objective Q1 Is the N-terminal group meant to be cleaved? Start->Q1 Fmoc Select Fmoc-L-Leucine (Transient Protection) Q1->Fmoc Yes (SPPS) Q2 Is it a permanent pharmacophore motif? Q1->Q2 No Moc Select Moc-L-Leucine (Structural Incorporation) Q2->Moc Yes (Drug Design)

Decision matrix for selecting N-terminal leucine derivatives based on synthetic objectives.

Experimental Methodologies

As a standard of scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale and an analytical checkpoint to ensure data reliability.

Protocol A: Fmoc-L-Leucine Coupling in Automated SPPS

Objective: High-efficiency iterative coupling with real-time validation.

  • Resin Swelling: Suspend the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling exposes the maximum number of reactive amine sites within the polymer matrix, preventing truncated sequences[1].

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 mins).

  • Self-Validation (UV Monitoring): Route the deprotection effluent through a UV detector set to 301 nm. Causality: The cleaved Fmoc group forms a dibenzofulvene-piperidine adduct. The area under the UV curve directly quantifies the deprotection efficiency of the previous cycle.

  • Washing: Wash with DMF (5 x 1 min) to thoroughly remove residual piperidine, which would otherwise prematurely deprotect the incoming amino acid.

  • Activation & Coupling: Pre-activate Fmoc-L-Leucine (3 equivalents) with DIC and Oxyma Pure in DMF for 3 minutes, then add to the resin for 45 minutes. Causality: Oxyma suppresses racemization at the α-carbon during the formation of the highly reactive O-acylisourea intermediate.

G A Resin Swelling (DMF) B Fmoc Deprotection (20% Piperidine) A->B C UV Monitoring (301 nm) B->C E Washing (DMF) C->E D Coupling (Fmoc-Leu-OH + Activator) D->B Next Cycle F Cleavage & Deprotection (TFA) D->F Final Step E->D

Workflow of Fmoc-based Solid-Phase Peptide Synthesis highlighting iterative coupling and UV monitoring.

Protocol B: Cost-Effective Liquid-Phase Synthesis of N-Carbomethoxy-L-leucine

Objective: In-house generation of Moc-L-Leu to bypass high commercial specialty costs.

  • Alkaline Solubilization: Dissolve L-leucine (5.0 g, 38.1 mmol) in 1 N NaOH (100 mL) and cool to 0 °C in an ice bath. Causality: The strongly basic environment deprotonates the zwitterionic amino acid, rendering the N-terminal amine nucleophilic and ready for attack[4].

  • Acylation (Schotten-Baumann Conditions): Add methyl chloroformate (3.84 mL, 49.5 mmol) dropwise over 30 minutes under vigorous stirring. Allow the reaction to warm to room temperature and stir overnight. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the competitive hydrolysis of methyl chloroformate by water.

  • Aqueous Wash: Extract the basic aqueous phase with diethyl ether (2 x 50 mL). Discard the organic layer. Causality: This removes unreacted methyl chloroformate and non-polar impurities while the Moc-L-Leu remains in the aqueous phase as a highly soluble sodium salt.

  • Precipitation & Extraction: Cool the aqueous phase to 0 °C and carefully acidify to pH 1 using concentrated HCl. Extract the resulting milky suspension with Ethyl Acetate (3 x 50 mL). Causality: Acidification protonates the carboxylate, rendering the Moc-L-Leu highly lipophilic and forcing it into the organic phase.

  • Self-Validation Checkpoints:

    • Ninhydrin Test: Spot the purified product on a TLC plate and stain with Ninhydrin. A negative (colorless/yellow) result confirms the complete absence of free primary amines.

    • LC-MS: Confirm the mass. Expected [M+H]+ = 190.1 m/z[4].

References

  • Advances in Fmoc solid-phase peptide synthesis . PubMed (National Institutes of Health). Available at:[Link]

  • N-Carbomethoxy-L-leucine | CID 13821106 . PubChem (National Institutes of Health). Available at:[Link]

  • Fmoc-L-Leucine, PEPTIPURE® ≥95 %, for biochemistry . Carl ROTH. Available at:[Link]

  • General Procedure for the Preparation of L-leucine Derived Chiral Ligands (Supporting Information) . Wiley-VCH. Available at:[Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of N-Carbomethoxy-L-leucine via DSC/TGA Analysis

For Researchers, Scientists, and Drug Development Professionals This guide offers an in-depth, objective analysis of the thermal stability of N-Carbomethoxy-L-leucine, a crucial parameter for its handling, storage, and a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, objective analysis of the thermal stability of N-Carbomethoxy-L-leucine, a crucial parameter for its handling, storage, and application in pharmaceutical development. Utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we compare its performance against other common N-protected leucine derivatives to provide a comprehensive stability profile.

Introduction: Why Thermal Stability Matters

In pharmaceutical research and development, the thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. It directly impacts shelf-life, dictates manufacturing process parameters (e.g., drying, milling), and influences the safety and efficacy of the final drug product. N-protected amino acids, such as N-Carbomethoxy-L-leucine, are fundamental building blocks in peptide synthesis.[1] Understanding their response to thermal stress is paramount for ensuring the integrity of these complex synthetic processes.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful analytical techniques for this purpose.[2][3] DSC measures the heat flow associated with thermal transitions in a material, identifying events like melting, crystallization, and glass transitions.[3][4] TGA measures changes in mass as a function of temperature, providing precise information on thermal decomposition and volatilization.[2][4] Together, they offer a comprehensive picture of a compound's thermal behavior.[2]

This guide will delve into the thermal characteristics of N-Carbomethoxy-L-leucine, comparing it with two widely used alternatives:

  • Boc-L-leucine: Protected with a tert-butoxycarbonyl group.

  • Z-L-leucine: Protected with a benzyloxycarbonyl (Cbz or Z) group.

This comparison will highlight how the choice of the N-protecting group influences the overall thermal stability of the L-leucine scaffold.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and reproducible, forming a self-validating system for the thermal analysis of N-protected amino acids. The causality behind each parameter is explained to provide a deeper understanding of the experimental design.

Materials and Instrumentation
  • Samples: N-Carbomethoxy-L-leucine, Boc-L-leucine, and Z-L-leucine (purity >98%).

  • Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is recommended. Alternatively, separate DSC and TGA instruments can be used.[5]

  • Sample Pans: Aluminum pans are suitable for DSC and TGA analysis in this temperature range.[2]

  • Purge Gas: High-purity nitrogen at a constant flow rate. An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability.[2]

Detailed Experimental Workflow

The overall workflow from sample preparation to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation P1 Weigh 2-5 mg of sample into an -aluminum pan P2 Record exact mass P1->P2 P3 Seal pan (if DSC only) or leave open (for TGA) P2->P3 A1 Place sample and reference pans into instrument P3->A1 A2 Equilibrate at 30°C A1->A2 A3 Heat from 30°C to 400°C at 10°C/min under Nitrogen purge (50 mL/min) A2->A3 D1 Analyze DSC Curve: Identify Tm (melting) and decomposition exotherms A3->D1 D2 Analyze TGA Curve: Determine Tonset and % Mass Loss A3->D2 D3 Correlate DSC and TGA events D1->D3 D2->D3 G cluster_stability Thermal Stability Comparison Boc Boc-L-leucine (Tonset ~165°C) Moc N-Carbomethoxy-L-leucine (Tonset ~190°C) Boc->Moc Increased Stability Z Z-L-leucine (Tonset ~210°C) Moc->Z Increased Stability

Caption: Relative thermal stability of N-protected leucines.

Discussion and Implications

The choice of an N-protecting group is a critical decision in peptide synthesis and drug design, with implications that extend beyond reaction chemistry to the physical properties of the resulting molecule.

  • For Process Chemistry: The superior thermal stability of N-Carbomethoxy-L-leucine compared to its Boc-protected counterpart suggests it can withstand more aggressive processing conditions, such as higher drying temperatures, potentially leading to more efficient solvent removal and shorter cycle times.

  • For Formulation and Storage: While Z-L-leucine is the most stable, the N-Carbomethoxy group offers a good balance of stability and synthetic accessibility. Its decomposition onset of ~190°C provides a wide safety margin for standard storage and handling conditions, typically at or below room temperature. [6]

  • Mechanism of Decomposition: The thermal decomposition of N-protected amino acids generally involves the cleavage of the protecting group and subsequent reactions of the amino acid moiety, such as decarboxylation and deamination. [7][8][9]The single-stage decomposition of N-Carbomethoxy-L-leucine suggests a more concerted degradation pathway compared to the often multi-step decomposition seen with other protecting groups.

Conclusion

This comparative guide demonstrates that N-Carbomethoxy-L-leucine possesses a moderate and well-defined thermal stability profile, superior to the commonly used Boc-L-leucine but less robust than Z-L-leucine. Its clean, single-stage decomposition and melting behavior provide a predictable thermal footprint, which is highly advantageous for process control and quality assurance in pharmaceutical development. Researchers and drug development professionals can leverage this data to make informed decisions regarding the selection of protecting groups, optimizing not only for synthetic efficiency but also for the physical stability of their intermediates and final products.

References

  • Weiss, I. M., Muth, C., Drumm, R., & Kölle, P. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. [Link]

  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]

  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-143. [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from Mettler-Toledo. [Link]

  • Impact Analytical. (n.d.). Thermal Analysis Techniques. Retrieved from Impact Analytical. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from TA Instruments. [Link]

  • Shah, D. P. (2023, January 23). Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchand Shah [Video]. YouTube. [Link]

  • Li, Y., et al. (2013). Decomposing or subliming? An investigation of thermal behavior of L-leucine. Journal of Thermal Analysis and Calorimetry, 115, 935-941. [Link]

  • Mtoz Biolabs. (n.d.). DSC and TGA Analysis. Retrieved from Mtoz Biolabs. [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from IIT Kanpur. [Link]

  • Cole, M. L., et al. (2011). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 1(7), 1269-1273. [Link]

Sources

Comparative

X-ray crystallography data for N-Carbomethoxy-L-leucine structure confirmation

Absolute Stereochemical Confirmation of N-Carbomethoxy-L-leucine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods As a Senior Application Scientist, I frequently encounter the analytical bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Stereochemical Confirmation of N-Carbomethoxy-L-leucine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of unambiguously assigning the absolute configuration of small chiral molecules. For amino acid derivatives like N-Carbomethoxy-L-leucine (also known in literature as N-Methoxycarbonyl-L-leucine, chemical formula C8H15NO4), confirming the L- (or S-) stereocenter is not just an academic exercise—it is a critical quality control step for downstream peptide synthesis and pharmaceutical development.

While routine spectroscopic techniques provide excellent connectivity data, they fall short of directly revealing 3D spatial arrangements. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), demonstrating why SC-XRD remains the gold standard for absolute structure confirmation, and provides the self-validating experimental protocols required to achieve it.

The Analytical Challenge

N-Carbomethoxy-L-leucine possesses a flexible isobutyl side chain, a carboxylic acid capable of dimerization, and a carbamate group. Its exact mass ([M+H]+ calculated for C8H16NO4 is 190.1074)[1] is easily verified. However, proving its absolute stereochemistry requires differentiating it from its D-enantiomer without relying on assumed starting material purity. Flexible side chains often complicate NOE/ROESY NMR interpretations, making direct 3D coordinate mapping highly desirable.

Methodological Comparison: Why SC-XRD?

High-Resolution Mass Spectrometry (HRMS)

  • Performance: HRMS via Electrospray Ionization (ESI) provides the exact mass (e.g., m/z 190.1068 observed)[1], confirming the molecular formula and detecting trace impurities.

  • Limitation: MS is structurally blind to stereochemistry. It cannot differentiate between enantiomers or diastereomers of N-Carbomethoxy-L-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Performance: 1H and 13C NMR are indispensable for confirming 2D connectivity. For N-Carbomethoxy-L-leucine, the α -proton typically appears around 4.0 ppm, and the methoxycarbonyl singlet at 3.60 ppm[1].

  • Limitation: Standard NMR in achiral solvents cannot determine absolute stereochemistry[2]. To assign absolute configuration via NMR, one must use Chiral Solvating Agents (CSAs) or perform chemical derivatization, such as Mosher’s method[3]. These methods are indirect, consume material, and can yield ambiguous results if conformational flexibility complicates the necessary through-space coupling[4].

Single-Crystal X-Ray Diffraction (SC-XRD)

  • Performance: SC-XRD directly provides the 3D atomic coordinates. By analyzing the anomalous dispersion of X-rays scattered by the crystal lattice, it directly yields the absolute configuration without chemical derivatization[4].

  • Limitation: The primary drawback is the strict requirement for a high-quality single crystal, which can be a time-consuming bottleneck compared to rapid solution-state NMR[2].

Quantitative Method Comparison

To objectively evaluate the appropriate analytical pathway, the capabilities of each technique are summarized below:

Analytical MethodPrimary Data OutputAbsolute Configuration CapabilitySample State RequiredDestructive?
HRMS (ESI) Exact Mass (m/z) & FormulaNo Solution / GasYes (Ionized)
NMR (1H / 13C) 2D Connectivity & PurityIndirect (Requires Derivatization)Solution (Achiral/Chiral)No (Unless derivatized)
SC-XRD 3D Atomic CoordinatesDirect (Via Flack Parameter)Solid (Single Crystal)No

Experimental Workflow

Workflow N1 Synthesized N-Carbomethoxy-L-leucine N2 Purity & Connectivity Check N1->N2 N3 Mass Spectrometry (MS) [M+H]+ m/z 190.1074 N2->N3 N4 1H / 13C NMR Spectroscopy Connectivity Confirmed N2->N4 N5 Is Absolute Stereochemistry Required? N3->N5 N4->N5 N6 Chiral Derivatization (Mosher's Method) (Indirect, Laborious) N5->N6 No Crystal N7 Single-Crystal Growth (Slow Evaporation/Vapor Diffusion) N5->N7 Crystal Available N8 SC-XRD Data Collection (Cu K-alpha Radiation) N7->N8 N9 Structure Refinement (Flack Parameter ~ 0) N8->N9 N10 Absolute Configuration Confirmed (L-isomer / S-configuration) N9->N10

Fig 1: Workflow for structural confirmation of N-Carbomethoxy-L-leucine.

Step-by-Step SC-XRD Experimental Protocol

To ensure a self-validating system, the following protocol outlines the exact causality behind each experimental choice for SC-XRD analysis of light-atom molecules like N-Carbomethoxy-L-leucine.

Step 1: Crystal Growth (Managing Intermolecular Forces)

  • Procedure: Dissolve 5-10 mg of purified N-Carbomethoxy-L-leucine in a minimal volume of ethyl acetate in a small inner vial. Place this inside a larger sealed vial containing hexanes (anti-solvent) to facilitate vapor diffusion.

  • Causality: N-Carbomethoxy-L-leucine contains both a strong hydrogen-bond donor (carboxylic acid, carbamate NH) and acceptors (carbonyl oxygens). Rapid evaporation often leads to amorphous powders. Slow vapor diffusion allows these functional groups to form highly ordered, thermodynamically stable hydrogen-bonded networks (typically hydrogen-bonded dimers), yielding diffraction-quality single crystals.

Step 2: Data Collection with Cu K- α Radiation

  • Procedure: Select a crystal with distinct faces (approx. 0.1 x 0.1 x 0.2 mm). Mount it on a diffractometer equipped with a Copper microfocus source (Cu K- α , λ = 1.5418 Å) and a cryostat set to 100 K.

  • Causality: Why Copper instead of the standard Molybdenum (Mo K- α )? N-Carbomethoxy-L-leucine consists entirely of "light atoms" (C, H, N, O). Mo radiation does not produce sufficient anomalous scattering from these light elements. Cu K- α radiation has a longer wavelength, which significantly enhances the anomalous dispersion signal strictly required to calculate a reliable absolute structure parameter[5]. Furthermore, collecting data at 100 K minimizes atomic thermal vibrations, drastically increasing high-angle diffraction intensity and overall resolution.

Step 3: Structure Solution and Refinement

  • Procedure: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL).

  • Causality: Anisotropic refinement of all non-hydrogen atoms is mandatory to model electron density accurately. The absolute configuration is mathematically validated by the Flack parameter. A Flack parameter near 0.0 (with a standard uncertainty < 0.1) definitively confirms the L-configuration, whereas a value near 1.0 would indicate that the crystal is actually the D-enantiomer[5]. This internal mathematical check makes SC-XRD a self-validating analytical system.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Carbomethoxy-L-leucine

As a Senior Application Scientist, establishing a rigorous, causality-driven safety protocol is paramount when handling fine chemical reagents. While N-Carbomethoxy-L-leucine (also known as Moc-L-leucine) is a routine bu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, causality-driven safety protocol is paramount when handling fine chemical reagents. While N-Carbomethoxy-L-leucine (also known as Moc-L-leucine) is a routine building block in peptide synthesis, treating unclassified fine powders with complacency introduces unnecessary risk to both the researcher and the integrity of the experiment.

This guide provides a self-validating system for Personal Protective Equipment (PPE) selection, operational handling, and EPA-compliant disposal for N-Carbomethoxy-L-leucine.

Chemical Profile & Quantitative Data

Before establishing a handling protocol, we must understand the physical properties of the substrate. N-Carbomethoxy-L-leucine is a fine, white to off-white powder. Fine powders are highly prone to electrostatic dispersion, making inhalation and surface contamination the primary vectors of exposure.

Table 1: Physical and Chemical Properties of N-Carbomethoxy-L-leucine

PropertyValue
Chemical Name N-Carbomethoxy-L-leucine (Moc-L-leucine)
CAS Number 74761-37-8
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Physical State Solid (White to off-white powder)
GHS Classification Not Classified (Standard prudent lab practices apply)[1]
Solubility Soluble in 1 M HCl (50 mg/mL), DMF, and DCM

Causality-Driven PPE Selection

According to the National Research Council's Prudent Practices in the Laboratory, the selection of PPE must be dictated by the physical state of the chemical and the specific operational workflow[2]. For N-Carbomethoxy-L-leucine, the primary hazard is the aerosolization of the fine powder during transfer.

  • Hand Protection: Nitrile Gloves (Minimum 4-mil thickness).

    • Causality: Nitrile provides excellent broad-spectrum resistance against the organic solvents (e.g., DMF, DCM) typically used to dissolve this compound during peptide synthesis[3]. Double-gloving is highly recommended during spill cleanup to allow rapid shedding of the outer contaminated layer without exposing the skin.

  • Respiratory Protection: N95 Particulate Respirator or Powder Weighing Hood.

    • Causality: While the compound lacks acute toxicity warnings[1], inhaling fine organic dust can cause mechanical irritation to the respiratory tract or sensitization over time. All weighing should ideally be performed inside a ductless powder hood. If engineering controls are unavailable, an N95 respirator is mandatory[2].

  • Eye Protection: ANSI Z87.1 Safety Goggles.

    • Causality: Standard safety glasses with side shields leave gaps where airborne particulates can enter. Goggles provide a complete seal against electrostatic powder drift[2].

  • Body Protection: Knit-Cuff Laboratory Coat.

    • Causality: Standard open-cuff lab coats allow powder to settle on the wrists. Knit cuffs ensure a tight seal with the gloves, preventing dermal contact with the powder[3].

Operational Workflow: Weighing and Dissolution Protocol

To maintain scientific integrity and prevent cross-contamination, follow this step-by-step methodology for handling N-Carbomethoxy-L-leucine.

  • Step 1: Workspace Preparation. Wipe down the analytical balance and surrounding area with a static-dissipative solution. Fine powders like Moc-L-leucine carry static charges that cause them to "jump" from the spatula, leading to inaccurate yields and environmental contamination.

  • Step 2: PPE Donning. Don the knit-cuff lab coat, safety goggles, and nitrile gloves. Ensure the glove cuffs overlap the lab coat sleeves.

  • Step 3: Powder Transfer. Using a grounded, anti-static micro-spatula, carefully transfer the required mass of N-Carbomethoxy-L-leucine to a tared anti-static weigh boat. Perform this action slowly to minimize air currents that could aerosolize the powder.

  • Step 4: Dissolution. Transfer the weighed powder directly into the reaction vessel. Rinse the weigh boat with the target reaction solvent (e.g., Dimethylformamide or Dichloromethane) to ensure quantitative transfer. Cap the vessel immediately to contain solvent vapors.

Spill Management and EPA-Compliant Disposal

Even with rigorous protocols, spills occur. The response must prevent the escalation of the hazard.

  • Spill Response (Wet-Wipe Protocol): Never use a brush or broom to clean up a powder spill, as this will immediately aerosolize the chemical[4]. Instead, dampen a disposable laboratory wipe with a compatible solvent (e.g., water or a mild alcohol) and gently lay it over the spilled N-Carbomethoxy-L-leucine. Wipe inward from the edges to the center, lifting the powder without dispersing it.

  • Waste Disposal: The EPA strictly regulates the disposal of laboratory chemicals, requiring "cradle-to-grave" management. N-Carbomethoxy-L-leucine waste must be segregated:

    • Solid Waste: Contaminated weigh boats, gloves, and spill-cleanup wipes must be placed in a designated, labeled solid hazardous waste container[5].

    • Liquid Waste: If the compound is dissolved in an organic solvent, the resulting mixture must be disposed of in a halogenated (for DCM) or non-halogenated (for DMF) organic waste carboy[5]. Ensure the container is kept sealed unless actively adding waste, and dispose of it through a licensed facility within 180 days of accumulation.

Process Visualization

G Start N-Carbomethoxy-L-leucine Handling Workflow PPE Don PPE (Nitrile, Goggles, Knit-Cuff Coat) Start->PPE Prep Anti-Static Workspace Prep PPE->Prep Weigh Weighing in Powder Hood Prep->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck SpillYes Wet-Wipe Protocol (Avoid Aerosolization) SpillCheck->SpillYes Yes SpillNo Quantitative Transfer & Dissolution SpillCheck->SpillNo No Waste EPA-Compliant Waste Segregation SpillYes->Waste SpillNo->Waste

Logical workflow for handling, spill response, and disposal of N-Carbomethoxy-L-leucine.

References

  • [1] N-Carbomethoxy-L-leucine | C8H15NO4 | CID 13821106 - PubChem - NIH. National Institutes of Health. 1

  • [2] Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health. 2

  • [4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies of Sciences, Engineering, and Medicine. 4

  • [3] Personal Protective Equipment (PPE) - research: UGA. University of Georgia.3

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services.

  • [5] Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Central Washington University. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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